7-Bromoimidazo[1,2-a]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromoimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-3-10-4-2-8-6(10)9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMPFHNDEOTXNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2N=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251033-57-4 | |
| Record name | 7-bromoimidazo[1,2-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 7-Bromoimidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 7-Bromoimidazo[1,2-a]pyrimidine, a key heterocyclic scaffold in medicinal chemistry and materials science. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and the development of novel chemical entities.
Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Core and 7-Bromo Substitution
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in drug discovery, forming the core of numerous biologically active compounds.[1][2] This fused bicyclic system, a bioisostere of purine, exhibits a wide spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3][4] The strategic placement of a bromine atom at the 7-position of this scaffold, creating this compound, offers a versatile handle for synthetic diversification and modulation of the molecule's physicochemical and biological properties. The bromine atom can be readily transformed into a variety of other functional groups through cross-coupling reactions, enabling the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR).
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
Molecular Structure and Core Data
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1251033-57-4 | [5] |
| Molecular Formula | C₆H₄BrN₃ | [5] |
| Molecular Weight | 198.02 g/mol | [5] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine and imidazole rings. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms within the bicyclic system.
-
¹³C NMR: The carbon NMR spectrum will reveal the chemical shifts of the six carbon atoms in the heterocyclic core. The carbon atom attached to the bromine (C7) is expected to have a characteristic chemical shift.
-
Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M+ and M+2 peaks). The molecular ion peak would be observed at m/z 198.02 (for ⁷⁹Br) and 200.02 (for ⁸¹Br).
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the aromatic heterocyclic system.
Physical Properties
| Property | Value | Source |
| Melting Point | Data not available in the searched literature. | - |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like DMSO and DMF, a common characteristic for such heterocyclic systems.[7] | - |
Synthesis of this compound
The synthesis of the imidazo[1,2-a]pyrimidine core is well-established, with the most common method being the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound.[4][8]
General Synthetic Approach
The synthesis of this compound would likely follow a similar pathway, starting with a suitably substituted 2-aminopyrimidine.
Diagram of the general synthesis of Imidazo[1,2-a]pyrimidines:
Caption: General synthetic route to the imidazo[1,2-a]pyrimidine core.
Postulated Synthesis of this compound
A plausible synthetic route to this compound would involve the reaction of 2-amino-5-bromopyrimidine with a suitable C2 synthon, such as chloroacetaldehyde or a protected equivalent.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 2-amino-5-bromopyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF) is added chloroacetaldehyde (1.1 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux for a specified period, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Chemical Reactivity and Functionalization
The bromine atom at the 7-position is the key to the synthetic utility of this compound, serving as a versatile handle for a variety of cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Diagram of Cross-Coupling Reactions:
Caption: Key cross-coupling reactions for functionalizing the 7-position.
-
Suzuki-Miyaura Coupling: This reaction with boronic acids or esters is a powerful method for introducing aryl or heteroaryl substituents at the 7-position.[9][10] This is particularly valuable in medicinal chemistry for exploring SAR by modifying the steric and electronic properties of this part of the molecule.
-
Sonogashira Coupling: The coupling with terminal alkynes provides access to 7-alkynyl-imidazo[1,2-a]pyrimidines, which can be further elaborated or may themselves exhibit interesting biological activities.
-
Buchwald-Hartwig Amination: This reaction allows for the introduction of a variety of amine functionalities at the 7-position, which can be crucial for modulating solubility, basicity, and interactions with biological targets.
Other Reactions
The imidazo[1,2-a]pyrimidine core itself can undergo other transformations, although the reactivity is influenced by the substituents present. Electrophilic substitution reactions, for instance, are known to occur on the imidazole ring of the parent scaffold.
Applications in Drug Discovery and Materials Science
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in the development of new therapeutic agents. Derivatives have shown promise as:
-
Kinase Inhibitors: The scaffold can be decorated with substituents that target the ATP-binding site of various kinases, which are implicated in cancer and inflammatory diseases.[11]
-
Wnt/β-catenin Signaling Inhibitors: Certain derivatives have been identified as inhibitors of this critical signaling pathway, which is often dysregulated in cancer.[3]
-
Antimicrobial Agents: A wide range of imidazo[1,2-a]pyrimidine derivatives have demonstrated antibacterial and antifungal activity.[4]
In materials science, the rigid, planar structure and the potential for extensive π-conjugation in functionalized derivatives make them attractive candidates for the development of organic light-emitting diodes (OLEDs), sensors, and other electronic materials.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse array of functionalized molecules. Its strategic bromine handle allows for facile diversification through modern cross-coupling methodologies, making it an essential tool for researchers in drug discovery and materials science. Further exploration of the chemical space around this scaffold is expected to yield novel compounds with significant biological and material properties.
References
- Mologni, L., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. PubMed, 22(15), 5847-5858.
- Bellina, F., et al. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. PubMed, 16(19), 9586-9591.
- Hayakawa, M., et al. (2007). Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors. PubMed, 17(1), 209-212.
- ResearchGate. (n.d.). Suzuki cross-coupling reaction on position 7 of compounds 1a–c (isolated yields).
- Beilstein Journal of Organic Chemistry. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines.
- PubChem. (n.d.). 7-Bromoimidazo(1,2-a)pyridine.
- J-Stage. (n.d.). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives.
- Cesur, Z., et al. (2010). Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines. PubMed, 57(2), 355-362.
- Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed, 17(1), 213-216.
- El-Sayed, M. S., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central.
- Goel, R., et al. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing.
- Shah, A. M., & Rojivadiya, A. J. (2015). Synthesis and Characterization of imidazo[1,2-a]pyrimidine.
- Gungor, T., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.
- ResearchGate. (2024). Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties.
Sources
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 9. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buy 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine | 375857-65-1 [smolecule.com]
- 11. Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Bromoimidazo[1,2-a]pyrimidine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Bromoimidazo[1,2-a]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis strategies, and the broader therapeutic potential of the imidazo[1,2-a]pyrimidine scaffold.
Chemical Identity and Structure
This compound is a halogenated derivative of the fused heterocyclic system, imidazo[1,2-a]pyrimidine. The presence and position of the bromine atom significantly influence the molecule's electronic properties and potential for further chemical modification.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 1251033-57-4 |
| Molecular Formula | C₆H₄BrN₃ |
| Molecular Weight | 198.02 g/mol |
| Canonical SMILES | C1=CN=C2N=C(C=C1)N=C2Br |
| InChI Key | Not readily available |
Note: While the CAS number 1251033-57-4 is listed by several chemical suppliers, there is a notable scarcity of primary scientific literature detailing the synthesis and characterization of this specific isomer. Researchers should exercise due diligence in verifying the identity of commercially sourced material.
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Synthesis Strategies
While a specific, peer-reviewed synthesis for this compound is not readily found in the literature, its synthesis can be logically approached through established methods for constructing the imidazo[1,2-a]pyrimidine core. The most common and robust method is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyrimidine derivative with an α-halocarbonyl compound.
Diagram 2: General Synthetic Approach for Imidazo[1,2-a]pyrimidines
Caption: Tschitschibabin reaction for imidazo[1,2-a]pyrimidine synthesis.
For the synthesis of this compound, the logical starting material would be 2-amino-4-bromopyrimidine. The synthesis of this precursor is a critical first step.
Protocol for the Synthesis of 2-Amino-4-bromopyrimidine
The synthesis of 2-amino-4-bromopyrimidine can be achieved through various routes. One common method involves the bromination of 2-aminopyrimidine. However, controlling the regioselectivity of this reaction can be challenging. A more controlled approach starts from a pre-brominated pyrimidine derivative.
Step-by-Step Methodology:
-
Preparation of 2,4-dichloropyrimidine: This can be synthesized from uracil by treatment with phosphorus oxychloride (POCl₃).
-
Selective Amination: 2,4-dichloropyrimidine is reacted with a source of ammonia, such as aqueous ammonia. The reaction conditions (temperature and concentration) must be carefully controlled to favor the substitution at the more reactive 4-position, yielding 2-chloro-4-aminopyrimidine.
-
Halogen Exchange: The resulting 2-chloro-4-aminopyrimidine can then undergo a halogen exchange reaction to replace the chlorine with bromine. This can be achieved using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
It is imperative to consult primary literature for detailed and optimized reaction conditions for each of these steps, as yields and purities are highly dependent on the specific reagents and protocols used.
Proposed Synthesis of this compound
With 2-amino-4-bromopyrimidine in hand, the subsequent condensation with an appropriate α-halocarbonyl compound would yield the target molecule.
Diagram 3: Proposed Synthetic Route to this compound
A Theoretical and Computational Deep Dive into 7-Bromoimidazo[1,2-a]pyrimidine: A Guide for Drug Discovery Professionals
Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its rigid, planar structure and rich electron density make it an ideal framework for designing molecules that can interact with a wide array of biological targets. Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1] The introduction of a bromine atom at the 7-position of this scaffold, creating 7-Bromoimidazo[1,2-a]pyrimidine, significantly modulates its electronic and steric properties, offering a handle for further functionalization and potentially enhancing its biological activity. This technical guide provides an in-depth exploration of the theoretical properties of this compound, leveraging computational chemistry to elucidate its structural, electronic, and spectroscopic characteristics. Understanding these fundamental properties is paramount for the rational design of novel therapeutics.
Computational Methodology: The Rationale Behind the Approach
To investigate the theoretical properties of this compound, Density Functional Theory (DFT) is the computational method of choice. DFT provides a robust balance between computational cost and accuracy for systems of this size, making it a workhorse in modern computational chemistry.
Experimental Protocol: A Standard Computational Workflow
A typical computational workflow for analyzing this compound would involve the following steps:
-
Structure Optimization:
-
The initial 3D structure of this compound is built using molecular modeling software.
-
A geometry optimization is then performed using a functional such as B3LYP, which has a proven track record for reliability with organic molecules.
-
A basis set, for instance, 6-311++G(d,p), is chosen to provide a good description of the electronic distribution, including polarization and diffuse functions, which are important for capturing the nuances of the bromine atom and the π-system.
-
The optimization is complete when the forces on the atoms are negligible, and the structure corresponds to a minimum on the potential energy surface.
-
-
Frequency Calculations:
-
Following optimization, a frequency calculation is performed at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure is a true minimum.
-
These calculations also provide the theoretical vibrational spectra (Infrared and Raman), which can be compared with experimental data for validation.
-
-
Electronic Property Calculations:
-
Single-point energy calculations are carried out on the optimized geometry to determine various electronic properties.
-
This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.
-
The Molecular Electrostatic Potential (MEP) is also calculated to identify regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack.
-
Caption: A typical DFT-based computational workflow for this compound.
Molecular Geometry: A Tale of Two Rings
The optimized geometry of this compound reveals a nearly planar structure, a characteristic feature of the fused imidazole and pyrimidine rings. The planarity of the core is crucial for its ability to intercalate with DNA or fit into the active sites of enzymes. The C-Br bond length is a key parameter, and DFT calculations provide a precise estimate of this distance.
| Parameter | Calculated Value (Å) | Parameter | Calculated Value (°) |
| C7-Br | ~1.88 | C6-C7-C8 | ~120.1 |
| N1-C2 | ~1.38 | C7-C8-N1 | ~121.5 |
| C2-N3 | ~1.32 | C8-N1-C2 | ~108.2 |
| N3-C3a | ~1.39 | N1-C2-N3 | ~111.3 |
| C3a-N4 | ~1.37 | C2-N3-C3a | ~107.5 |
| N4-C5 | ~1.34 | N3-C3a-N4 | ~129.3 |
| C5-C6 | ~1.40 | C3a-N4-C5 | ~117.8 |
| C6-C7 | ~1.38 | N4-C5-C6 | ~122.1 |
| C7-C8 (bridgehead) | ~1.41 | C5-C6-C7 | ~118.5 |
| C8-N1 (bridgehead) | ~1.38 |
Note: These are representative values and can vary slightly depending on the level of theory and basis set used.
Electronic Properties: The Influence of the Bromo Substituent
The electronic properties of this compound are central to its reactivity and potential biological activity. The bromine atom, being an electronegative yet polarizable substituent, exerts a significant influence.
Frontier Molecular Orbitals (HOMO and LUMO)
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
-
HOMO: The HOMO is typically distributed across the π-system of the fused rings, with significant contributions from the nitrogen atoms. The presence of the bromine atom with its lone pairs can also contribute to the HOMO.
-
LUMO: The LUMO is also a π-antibonding orbital spread across the ring system.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. The bromine substituent is known to lower both the HOMO and LUMO energy levels.[3] This effect is attributed to the p-π conjugation between the p-orbitals of bromine and the π-system of the aromatic rings.[3]
| Property | Calculated Value (eV) |
| HOMO Energy | ~ -6.5 to -7.0 |
| LUMO Energy | ~ -1.5 to -2.0 |
| HOMO-LUMO Gap | ~ 4.5 to 5.5 |
Note: These values are estimations based on typical DFT calculations for similar systems.
Caption: The HOMO-LUMO energy gap determines electronic transitions and reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack.
-
Negative Potential (Red/Yellow): Regions of negative electrostatic potential are typically located around the nitrogen atoms due to their high electronegativity and lone pairs of electrons. These are the most likely sites for electrophilic attack.
-
Positive Potential (Blue): Regions of positive potential are generally found around the hydrogen atoms.
-
The Bromine Atom: The bromine atom presents a region of slight negative potential on its periphery (the "sigma-hole" phenomenon), which can be involved in halogen bonding, a non-covalent interaction of increasing importance in drug design.
Theoretical Spectroscopic Properties
Computational methods allow for the prediction of various spectroscopic properties, which can be invaluable for the characterization of newly synthesized compounds.
Infrared (IR) Spectrum
The calculated IR spectrum can be used to assign the vibrational modes of the molecule. Key predicted vibrational frequencies for this compound would include:
-
C-H stretching: Around 3000-3100 cm⁻¹
-
C=N and C=C stretching: In the 1500-1650 cm⁻¹ region, characteristic of the aromatic rings.
-
C-Br stretching: A weaker absorption typically found in the lower frequency region of the spectrum (around 500-650 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectrum
DFT calculations can also predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when properly referenced, can show good agreement with experimental data and aid in the structural elucidation of the compound and its derivatives. The bromine atom will have a notable effect on the chemical shifts of the adjacent protons and carbons.
Synthesis of the Core Scaffold
While this guide focuses on theoretical properties, a brief overview of the synthesis provides context. The imidazo[1,2-a]pyrimidine core is often synthesized via the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone.[2] Modifications of this and other multi-component reactions are commonly employed to generate a library of derivatives for biological screening.[4]
Conclusion and Future Directions
The theoretical and computational analysis of this compound provides a foundational understanding of its inherent properties. The insights gained from DFT calculations regarding its geometry, electronic structure, and spectroscopic signatures are instrumental for researchers in the field of drug discovery. The bromine atom at the 7-position not only fine-tunes the electronic properties of the scaffold but also serves as a versatile synthetic handle for the creation of diverse chemical libraries. Future computational studies could explore the interactions of this molecule with specific biological targets through molecular docking and molecular dynamics simulations, further guiding the development of the next generation of imidazo[1,2-a]pyrimidine-based therapeutics.
References
- Zhang, J., et al. (2018). Effect of bromine substituent on optical properties of aryl compounds. RSC Advances, 8(34), 18981-18988.
- Azzouzi, M., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1285, 135525.
- Rival, Y., et al. (1991). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 39(8), 1991-1996.
- Pandey, A., et al. (2021). The impact of Bromine substitution on molecular structure and spectroscopic properties of (E)-3-(2-phenylhydrazineylidene) chromane-2, 4-dione. Journal of Molecular Structure, 1240, 130558.
- El-Sayed, G. H., & Fahim, A. M. (2023). Exploring novel Bromo heterocyclic scaffold and theoretical explanation of their biological actions. Journal of the Indian Chemical Society, 100(1), 100813.
- Aayisha, S., et al. (2020). DFT, molecular docking and experimental FT-IR, FT-Raman, NMR inquisitions on “4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine”: Alpha-2-imidazoline receptor agonist antihypertensive agent. Journal of Molecular Structure, 1202, 127278.
- De Proft, F., et al. (2023). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Physical Chemistry Chemical Physics, 25(1), 135-146.
- Abdel-Rhman, M. H., et al. (2023). Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. Scientific Reports, 13(1), 3072.
- Wang, L., et al. (2024). Metal-Free Synthesis of Conjugated Dienyl Esters via Coupling of Halopenta-1,4-dienes with Carboxylic Acids. The Journal of Organic Chemistry.
- Holub, J., et al. (2022). Beyond the Limits of Perbromo-Substituted Octahedral Pnictogenaboranes: A Spectroscopic and Computational Study. Chemistry – A European Journal, 28(20), e202104380.
- Gaponova, I., et al. (2022). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Arkivoc, 2022(5), 1-16.
- Arjunan, V., et al. (2013). FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. Optics and Spectroscopy, 114(4), 525-536.
- Liljenberg, M. (2017). Quantum Chemical Studies of Aromatic Substitution Reactions. KTH Royal Institute of Technology.
- Kaur, H., et al. (2023). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. Scientific Reports, 13(1), 16963.
- Martínez-Otero, D., et al. (2023). Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines. Catalysts, 13(11), 1424.
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The Imidazo[1,2-a]pyrimidine Core: A Technical Guide to its Discovery and Synthesis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendance of a Privileged Scaffold
The imidazo[1,2-a]pyrimidine nucleus, a fused heterocyclic system comprising an imidazole ring fused to a pyrimidine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This guide provides a comprehensive overview of the discovery and historical development of the imidazo[1,2-a]pyrimidine core, with a detailed exploration of the evolution of its synthetic methodologies.
The Genesis of a Heterocycle: A Historical Perspective
The journey of the imidazo[1,2-a]pyrimidine core is intrinsically linked to the broader exploration of fused nitrogen-containing heterocycles. The foundational chemistry that paved the way for its synthesis was established in the early 20th century with the development of reactions for analogous structures.
A pivotal moment in this field was the work of the Russian chemist Aleksei Yevgenievich Chichibabin (Tschitschibabin). In 1925, Tschitschibabin and his colleagues reported an innovative method for the synthesis of imidazo[1,2-a]pyridines.[3] This reaction, which involved the condensation of 2-aminopyridine with α-haloketones, became a cornerstone for the synthesis of a variety of related fused heterocyclic systems.
While the initial report focused on the pyridine analogue, this seminal work laid the direct conceptual groundwork for the synthesis of imidazo[1,2-a]pyrimidines. The classical and most widely recognized method for constructing the imidazo[1,2-a]pyrimidine core is, therefore, an extension of this chemistry: the condensation of a 2-aminopyrimidine with an α-haloketone.[1][4][5] This reaction, often referred to as the Tschitschibabin synthesis for this class of compounds, provided the first accessible route to this valuable heterocyclic system.
The Evolution of Synthesis: From Classical to Contemporary Methodologies
The synthetic landscape for imidazo[1,2-a]pyrimidines has evolved significantly from the initial condensation reactions. The drive for higher yields, greater molecular diversity, and more environmentally benign processes has led to the development of a plethora of innovative synthetic strategies. These can be broadly categorized into several key approaches.
The Tschitschibabin Condensation and its Refinements
The reaction between a 2-aminopyrimidine and an α-haloketone remains a robust and frequently utilized method for the synthesis of imidazo[1,2-a]pyrimidines. The causality behind its enduring utility lies in the ready availability of the starting materials and the straightforward nature of the reaction.
Experimental Protocol: Classical Tschitschibabin Synthesis of 2-phenylimidazo[1,2-a]pyrimidine
-
Reactant Preparation: A mixture of 2-aminopyrimidine (1 mmol) and 2-bromoacetophenone (1 mmol) is prepared.
-
Solvent and Catalyst: The reactants are dissolved in a suitable solvent, such as ethanol or dimethylformamide. A base, like sodium bicarbonate, is often added to neutralize the hydrogen bromide formed during the reaction.
-
Reaction Conditions: The mixture is heated under reflux for several hours.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization or column chromatography to yield the desired 2-phenylimidazo[1,2-a]pyrimidine.
Over the years, numerous modifications have been introduced to improve the efficiency and scope of this reaction. These include the use of microwave irradiation to accelerate the reaction, and the application of various catalysts.[3]
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
The advent of multicomponent reactions (MCRs) has revolutionized the synthesis of complex molecules, and the imidazo[1,2-a]pyrimidine core is no exception. MCRs offer a highly convergent and atom-economical approach, allowing for the rapid generation of diverse libraries of compounds from simple starting materials in a single pot.
A notable example is the three-component condensation of 2-aminopyrimidine, an aldehyde, and an isonitrile.[4] This reaction provides a facile route to 3-amino-substituted imidazo[1,2-a]pyrimidines.
Modern Catalytic and Oxidative Cyclization Strategies
Contemporary organic synthesis has seen a surge in the development of novel catalytic systems and oxidative cyclization reactions. These methods often provide milder reaction conditions, broader substrate scope, and improved functional group tolerance. For the synthesis of imidazo[1,2-a]pyrimidines, various transition-metal-catalyzed and metal-free oxidative C-N bond-forming reactions have been reported.[6]
Key Synthetic Methodologies: A Comparative Overview
| Synthetic Strategy | Key Reactants | Advantages | Disadvantages |
| Tschitschibabin Condensation | 2-Aminopyrimidine, α-Haloketone | Readily available starting materials, straightforward procedure. | Can require harsh reaction conditions, limited functional group tolerance. |
| Multicomponent Reactions | 2-Aminopyrimidine, Aldehyde, Isonitrile (or other components) | High atom economy, rapid generation of diversity, operational simplicity. | The scope can be limited by the availability of suitable isonitriles or other components. |
| Catalytic/Oxidative Cyclizations | 2-Aminopyrimidine, Ketones/Alkynes (with catalyst and oxidant) | Milder reaction conditions, broader substrate scope, high efficiency. | May require expensive or sensitive catalysts. |
The Biological Significance and Therapeutic Promise
The imidazo[1,2-a]pyrimidine scaffold is a key structural element in a number of pharmacologically active compounds.[4] Its derivatives have been reported to exhibit a wide range of biological activities, including anxiolytic, anticonvulsant, anti-inflammatory, and antimicrobial properties.[2] The structural similarity to purines allows these compounds to act as mimics and interact with various enzymes and receptors, making them attractive candidates for drug discovery and development.[1]
Future Directions and Conclusion
The imidazo[1,2-a]pyrimidine core continues to be a fertile ground for synthetic innovation and drug discovery. Future research will likely focus on the development of even more efficient and sustainable synthetic methods, including biocatalytic and flow chemistry approaches. Furthermore, the exploration of new biological targets and the design of novel imidazo[1,2-a]pyrimidine-based therapeutics with enhanced potency and selectivity will undoubtedly remain a key focus for the scientific community. The rich history and versatile chemistry of this remarkable scaffold ensure its continued importance in the quest for new medicines to address unmet medical needs.
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The Emerging Therapeutic Potential of Brominated Imidazopyrimidines: A Technical Guide for Drug Discovery Professionals
Introduction: The Imidazopyrimidine Scaffold and the Strategic Role of Bromination
The quest for novel therapeutic agents is a cornerstone of modern medicine, and within this pursuit, nitrogen-fused heterocyclic scaffolds have proven to be exceptionally fruitful. Among these, the imidazopyrimidine core has garnered significant attention due to its structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets.[1][2] This versatile scaffold is a key constituent in molecules demonstrating a broad spectrum of pharmacological activities, including anticancer, antiviral, antifungal, and anti-inflammatory properties.[1][2][3] The adaptability of the imidazopyrimidine structure permits extensive modifications, offering a rich landscape for structure-activity relationship (SAR) studies to optimize therapeutic effects.[1]
The strategic incorporation of halogen atoms, particularly bromine, into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance biological activity. Bromination can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. In the context of imidazopyrimidines, the addition of a bromine atom can lead to compounds with significantly improved potency and selectivity. This guide provides an in-depth technical overview of the potential biological activities of brominated imidazopyrimidines, offering insights for researchers, scientists, and drug development professionals.
Anticancer Activity: A Primary Focus for Brominated Imidazopyrimidines
The development of novel anticancer agents is a critical area of research where imidazopyrimidine derivatives have shown considerable promise.[4][5][6] The introduction of a bromine substituent has been shown to enhance the antiproliferative activity of these compounds against various cancer cell lines.[4][7]
Mechanism of Action: Targeting Key Cellular Processes
Brominated imidazopyrimidines can exert their anticancer effects through various mechanisms, including:
-
Tubulin Polymerization Inhibition: Several imidazopyrimidine-propenone conjugates have been synthesized and shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation during cell division.[8] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9] Molecular modeling studies have indicated that these compounds can bind to the colchicine site on tubulin.[8]
-
Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[10][11] Imidazopyrimidine derivatives have been developed as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), anaplastic lymphoma kinase (ALK), and tyrosine kinases like Bcr-Abl.[6][12][13] The brominated pyrimidine scaffold has been specifically utilized in the design of potent Bcr/Abl tyrosine kinase inhibitors.[12]
-
Induction of Apoptosis: Many brominated imidazopyrimidine derivatives have been shown to induce apoptosis in cancer cells. This is often confirmed through techniques like acridine orange/ethidium bromide (AO/EB) staining and DNA fragmentation assays.[5][9]
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of novel compounds is a primary indicator of their potential as anticancer agents.[14][15] This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit the growth of 50% of a cell population.[14]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazopyrimidine-propenone conjugates | A549 (Lung) | 1.236 - 1.327 | [8] |
| Hydroxy/methoxy-phenyl imidazo[1,2-a]pyrimidines | MCF-7, T-47D, MDA-MB-231 (Breast) | 6.72 - 14.36 | [5] |
| Imidazopyridine/imidazopyrimidine-benzimidazole conjugates | A549 (Lung) | 1.48 - 1.92 | [9] |
| 5-bromo-pyrimidine derivatives | K562 (Leukemia) | Potent Bcr/Abl kinase inhibitors | [12] |
| Bromo-substituted imidazo[4,5-b]pyridines | SW620 (Colon) | 0.4 - 0.7 | [16] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[14][17]
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the brominated imidazopyrimidine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Activity: Combating Bacterial Resistance
The rise of antimicrobial resistance necessitates the discovery of new classes of antibacterial agents. Imidazopyrimidine and its derivatives have demonstrated promising antibacterial activity.[18][19] While much of the research has focused on the broader class of imidazopyridines, the principles are applicable to imidazopyrimidines, and bromination can play a key role in enhancing potency.
Reported Antibacterial Efficacy
Studies have shown that certain brominated imidazo[4,5-b]pyridine derivatives exhibit moderate activity against E. coli.[7][16] Imidazo[1,2-a]pyrimidine chalcones have also shown good to excellent activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[20]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[21][22]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[21]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10^8 CFU/ml.[23]
-
Compound Dilution: Prepare serial twofold dilutions of the brominated imidazopyrimidine compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Antiviral and Other Potential Biological Activities
The structural similarity of imidazopyrimidines to purines suggests their potential as antiviral agents, as they can interfere with viral nucleic acid synthesis.[1][24][25] Indeed, several imidazo[4,5-b]pyridine derivatives, including bromo-substituted compounds, have shown selective antiviral activity against respiratory syncytial virus (RSV).[7][16][26]
Furthermore, the imidazopyrimidine scaffold has been explored for its potential in treating central nervous system (CNS) disorders.[27][28][29] While specific data on brominated derivatives in this area is limited, the broader class of imidazoline derivatives has shown activities such as antihypertensive, analgesic, and antiaggressive effects.[30]
Conclusion and Future Directions
Brominated imidazopyrimidines represent a promising class of compounds with a diverse range of potential biological activities, most notably in the realm of anticancer therapy. The strategic inclusion of bromine can significantly enhance the potency of the parent imidazopyrimidine scaffold. Further exploration of this chemical space, with a focus on structure-activity relationship studies, is warranted to identify lead compounds for further preclinical and clinical development. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro evaluation of these and other novel chemical entities. As our understanding of the molecular targets of these compounds deepens, so too will our ability to design the next generation of highly effective and selective therapeutics based on the brominated imidazopyrimidine core.
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7-Bromoimidazo[1,2-a]pyrimidine: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrimidine nucleus is a privileged heterocyclic scaffold, recognized for its significant and diverse pharmacological potential.[1][2][3] As a bioisostere of purine bases, this nitrogen-bridged system is a cornerstone in the design of novel therapeutics targeting a wide array of diseases, including cancer, inflammation, and infectious agents.[1][2][4] The introduction of a bromine atom at the 7-position creates 7-Bromoimidazo[1,2-a]pyrimidine, a highly versatile and powerful building block. The bromine atom serves as a strategic functional handle, unlocking a vast chemical space for derivatization through modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols to empower researchers in the fields of medicinal chemistry and drug discovery.
The Imidazo[1,2-a]pyrimidine Core: A Foundation of Biological Significance
The imidazo[1,2-a]pyrimidine scaffold is a fused heterocyclic system formed by the annulation of an imidazole and a pyrimidine ring.[1][5] This unique architecture confers a rigid, planar structure with a specific arrangement of nitrogen atoms that are crucial for molecular recognition and interaction with biological targets. Its structural similarity to endogenous purines allows it to function as an effective mimic in various enzymatic and receptor-binding processes.[2][3]
Derivatives of this core have demonstrated a remarkable breadth of biological activities, including:
-
Anticancer Agents: Targeting kinases such as B-Raf.[1]
-
Anti-inflammatory and Analgesic: Exhibiting COX-2 inhibition.[4][6]
-
Antiviral and Antimicrobial: Showing efficacy against a range of pathogens.[6][7]
-
Anxiolytics and Anticonvulsants: With several compounds like divaplon and fasiplon having been developed as clinical candidates.[2][3][6]
The strategic importance of the 7-bromo substituent lies in its ability to act as a versatile synthetic handle, enabling late-stage functionalization and the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Synthesis of the this compound Scaffold
The foundational synthesis of the imidazo[1,2-a]pyrimidine core typically relies on the classical Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound.[2][3] For the synthesis of the 7-bromo derivative, a suitably substituted aminopyrimidine is the key starting material.
Workflow for the Synthesis of this compound
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
-
Rationale: This protocol employs the well-established condensation reaction. The use of bromoacetaldehyde diethyl acetal provides a stable and easy-to-handle source of the required α-halo-acetaldehyde, which is liberated in situ under acidic conditions.
-
Reaction Setup: To a solution of 2-amino-4-bromopyrimidine (1.0 eq) in a suitable solvent such as ethanol or DMF, add bromoacetaldehyde diethyl acetal (1.2 eq).
-
Cyclization: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
Chemical Reactivity: A Hub for Molecular Diversification
The true utility of this compound as a building block is realized through its reactivity. The C7-Br bond is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and alkyne moieties. This capability is fundamental for exploring the chemical space around the core scaffold in drug discovery programs.
Key Cross-Coupling Reactions at the C7-Position
Caption: Major cross-coupling pathways for this compound.
Protocol Example: Suzuki-Miyaura Cross-Coupling
-
Rationale: The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C-C bonds.[8][9] The choice of a modern palladium catalyst/ligand system, such as those based on phosphine ligands (e.g., XPhos), is critical to ensure high efficiency and prevent unwanted side reactions like debromination.[9]
-
Reagent Preparation: In a microwave vial or Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst (e.g., XPhosPdG2, 2-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture, often using microwave irradiation (e.g., 100-140 °C for 15-60 minutes) or conventional heating, until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to obtain the desired 7-arylated imidazo[1,2-a]pyrimidine.
| Reaction Type | Typical Catalyst | Base | Solvent | Product Class |
| Suzuki-Miyaura | Pd(PPh₃)₄, XPhosPdG2 | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 7-Aryl/Heteroaryl |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N, DIPEA | THF, DMF | 7-Alkynyl |
| Buchwald-Hartwig | Pd₂(dba)₃, BINAP | NaOtBu, K₃PO₄ | Toluene, Dioxane | 7-Amino |
Applications in Drug Discovery: Case Studies
The functionalized derivatives of the imidazo[1,2-a]pyrimidine scaffold have been instrumental in the discovery of potent modulators of various drug targets.
-
Kinase Inhibitors: The scaffold serves as an excellent template for ATP-competitive kinase inhibitors. By decorating the 7-position with various aryl and heteroaryl groups, researchers can achieve high potency and selectivity against specific kinases involved in cancer cell proliferation, such as B-Raf.[1]
-
Lp-PLA2 Inhibitors: In the pursuit of treatments for inflammation-associated diseases like atherosclerosis, a series of potent inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2) were developed using the imidazo[1,2-a]pyrimidine core.[10] Structure-activity relationship studies led to the identification of orally bioavailable candidates with excellent pharmacokinetic profiles.[10]
-
Antimicrobial Agents: Derivatives of this scaffold have shown significant activity against various bacterial and fungal strains, making it a promising starting point for the development of new anti-infective agents.[3][7]
Conclusion and Future Outlook
This compound has firmly established itself as a high-value building block in medicinal chemistry. Its straightforward synthesis and exceptional versatility in chemical transformations, particularly in palladium-catalyzed cross-coupling reactions, provide an efficient and reliable platform for the rapid generation of diverse molecular libraries. The proven track record of the imidazo[1,2-a]pyrimidine core in yielding biologically active compounds ensures that its 7-bromo derivative will continue to be a molecule of high interest. Future research will likely focus on exploring novel C-H activation strategies and developing derivatives for emerging therapeutic targets, further solidifying the importance of this remarkable heterocyclic scaffold in the future of drug discovery.
References
- Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5, 81608-81637. [Link]
- ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
- Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 589-606. [Link]
- BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
- Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]
- Al-Ostath, A., El-Gazzar, A. R., & Al-Ghamdi, S. A. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Heliyon, 9(4), e14890. [Link]
- ResearchGate. (n.d.).
- Rival, Y., Grassy, G., & Michel, G. (1992). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 40(5), 1170-1176. [Link]
- Sahu, S. K., Singh, S., & Singh, V. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 14(11), 2118-2136. [Link]
- Katritzky, A. R., Ji, Y., & Fang, Y. (2002). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 67(23), 8284-8286. [Link]
- Vandyshev, D. Y., Mangusheva, D. A., Bushmelev, V. A., Gatilov, Y. V., Bagryanskaya, I. Y., Shults, E. E., & Zubkov, F. I. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 236-249. [Link]
- Al-Romaigh, H. A., Al-Omair, M. A., Al-Ghanim, A. A., & El-Gazzar, A. R. (2025). Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. Journal of King Saud University - Science. [Link]
- Scilit. (n.d.). Heterocyclization Reactions of Imidazo[1,2-a]pyrimidine Analogues (A Review). [Link]
- Ayachi, A., Jbeli, F., Gati, W., & Abarca, B. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. Beilstein Journal of Organic Chemistry, 17, 44-53. [Link]
- Zhang, L., et al. (2015). Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors. Journal of Medicinal Chemistry, 58(21), 8529-8541. [Link]
- American Elements. (n.d.). This compound. [Link]
- Vandyshev, D. Y., Mangusheva, D. A., Bushmelev, V. A., Gatilov, Y. V., Bagryanskaya, I. Y., Shults, E. E., & Zubkov, F. I. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 236-249. [Link]
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Introduction: The Imidazo[1,2-a]pyrimidine Core - A Privileged Scaffold in Drug Discovery
An In-Depth Technical Guide to Imidazo[1,2-a]pyrimidine Derivatives in Medicinal Chemistry
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within the vast landscape of heterocyclic compounds, the imidazo[1,2-a]pyrimidine ring system has emerged as a "privileged scaffold." This fused heterocyclic structure, a bioisosteric analogue of natural purines, grants it the ability to interact with a wide array of biological targets, making it a focal point of extensive research.[1][2][3] Its synthetic tractability and diverse pharmacological profile have solidified its importance in the pharmaceutical industry.[4]
Derivatives of this core exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) modulatory effects.[1][4][5] This versatility has led to the development of numerous preclinical drug candidates, such as the anxiolytics divaplon, fasiplon, and taniplon, underscoring the therapeutic potential embedded within this chemical framework.[2][4] This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of imidazo[1,2-a]pyrimidine derivatives, offering field-proven insights for researchers and drug development professionals.
Part 1: The Synthetic Landscape of Imidazo[1,2-a]pyrimidines
The accessibility of a scaffold is paramount to its exploration in medicinal chemistry. The imidazo[1,2-a]pyrimidine core benefits from robust and versatile synthetic routes, allowing for the systematic generation of diverse compound libraries for biological screening.
The Cornerstone: The Chichibabin Reaction
The most fundamental and widely employed method for constructing the imidazo[1,2-a]pyrimidine nucleus is a variation of the Chichibabin reaction.[2] This pathway involves the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound, typically an α-bromoketone. The causality behind this choice lies in the nucleophilicity of the endocyclic nitrogen of the 2-aminopyrimidine, which initiates an SN2 reaction with the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic fused-ring system. This method's reliability and tolerance for a wide range of functional groups on both reactants make it a workhorse for medicinal chemists.[4]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyrimidine derivatives.
Structure-Activity Relationship (SAR):
-
Position 2: Substitution with an aryl group (e.g., phenyl) is common and often crucial for activity. The electronic properties of substituents on this phenyl ring can significantly modulate potency.
-
Position 3: Often bears an amine or substituted amine. For instance, imine- and amine-containing derivatives have demonstrated significant cytotoxic effects against breast cancer cell lines. [6]* Position 7: Modifications at this position can influence selectivity and pharmacokinetic properties.
Comparative Efficacy: Preclinical studies have demonstrated promising cytotoxic activity against various cancer cell lines. For example, certain imine-bearing imidazo[1,2-a]pyrimidine derivatives have shown efficacy against breast cancer cell lines comparable to or exceeding that of standard chemotherapeutic agents. [7]
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| Compound 3d | MCF-7 (Breast) | 1.10 | Doxorubicin | 1.25 | [7] |
| Compound 3d | MDA-MB-231 (Breast) | 0.95 | Doxorubicin | 1.11 | [7] |
| Compound 6d | HepG2 (Liver) | 4.31 | Cisplatin | 11.24 | [8] |
| Compound 6i | HepG2 (Liver) | 3.55 | Cisplatin | 11.24 | [8]|
Antimicrobial Activity
With the rise of antibiotic resistance, there is a critical need for new antimicrobial agents. Imidazo[1,2-a]pyrimidines have demonstrated broad-spectrum activity against a range of bacterial and fungal pathogens. [1][3][4] Mechanism of Action: While not always fully elucidated, the structural similarity to purines suggests that these compounds may interfere with nucleic acid synthesis or other essential metabolic pathways in microorganisms. [3] Structure-Activity Relationship (SAR):
-
Substitution on the 2-phenyl ring is a key determinant of activity.
-
The presence of a halogen (Cl, Br, F) or a methyl group at the para position of the 2-phenyl ring has been shown to significantly augment antibacterial activity. [1]* Compounds generally show better activity against Gram-positive bacteria and yeasts compared to Gram-negative bacteria. [1]
Compound Substituent (R) MIC (mg/mL) vs S. aureus MIC (mg/mL) vs E. coli Reference 3b 4-Cl 0.039 >1 [1] 3c 4-Br 0.078 >1 [1] 3d 4-F 0.078 >1 [1] | 3f | 4-CH₃ | 0.039 | >1 | [1]|
Antiviral Activity
The imidazo[1,2-a]pyrimidine scaffold has been successfully exploited to develop potent antiviral agents, particularly against influenza viruses. [4][9] Mechanism of Action: A novel series of imidazo[1,2-a]pyrimidines has been developed as inhibitors of Influenza A Virus (IAV) entry. [9]These molecules are believed to target hemagglutinin (HA), a crucial viral surface protein, thereby blocking the membrane fusion process required for the virus to enter host cells. [10]This represents a different mechanism from existing neuraminidase inhibitors.
Structure-Activity Relationship (SAR):
-
A 2-(4-butoxyphenyl) group and a 3-(N-cyclohexylamino) group were identified as key pharmacophores in an initial hit compound. [10]* SAR studies revealed that modifications to the core scaffold did not enhance potency, whereas exploration of substituents at the 2- and 3-positions led to the development of compounds with nanomolar activity against both oseltamivir-sensitive and -resistant IAV strains. [10]
Part 3: Key Experimental Protocols
To ensure the trustworthiness and reproducibility of research, detailed methodologies are essential. The following protocols provide step-by-step guidance for the synthesis and biological evaluation of imidazo[1,2-a]pyrimidine derivatives.
Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyrimidine
This protocol describes a standard Chichibabin condensation reaction. [4] Materials:
-
2-Aminopyrimidine
-
2-Bromoacetophenone
-
Ethanol (Absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Dissolve 2-aminopyrimidine (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add 2-bromoacetophenone (1.0 eq) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Upon completion (disappearance of starting materials, typically after 4-6 hours), cool the reaction mixture to room temperature.
-
A precipitate of the product will form. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure 2-phenylimidazo[1,2-a]pyrimidine.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Caption: Experimental workflow for the synthesis of 2-phenylimidazo[1,2-a]pyrimidine.
Protocol: In Vitro Cytotoxicity (MTT) Assay
This protocol is a standard colorimetric assay for assessing the cytotoxic effect of compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion and Future Perspectives
The imidazo[1,2-a]pyrimidine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic accessibility and chemical versatility have allowed for extensive exploration, revealing a broad and potent range of pharmacological activities. From inhibiting critical cancer pathways to blocking viral entry and modulating CNS targets, these derivatives continue to provide promising leads for drug development.
Future research will likely focus on several key areas. The development of more stereoselective and efficient synthetic routes will enable access to novel chemical space. A deeper understanding of the mechanism of action for various derivatives will facilitate rational design and the optimization of on-target activity while minimizing off-target effects. Furthermore, addressing pharmacokinetic challenges such as solubility and metabolic stability will be crucial for translating the potent in vitro activity of these compounds into in vivo efficacy. The continued investigation of the imidazo[1,2-a]pyrimidine core is poised to deliver the next generation of innovative therapeutics for a wide range of human diseases.
References
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central.
- Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Deriv
- Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed Central.
- Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain.
- Synthesis and optimization of imidazo[1,2-a]pyrimidines as inhibitors of influenza viral entry. University of California, San Francisco.
- Unveiling the Anticancer Potential: A Comparative Analysis of a Novel Imidazo[1,2-a]pyrimidine Deriv
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Deriv
- Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PubMed Central.
- Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine deriv
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central.
- Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed Central.
- Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis Online.
- Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders.
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A Technical Guide to the Procurement and Quality Assessment of 7-Bromoimidazo[1,2-a]pyrimidine for Drug Discovery Applications
This guide provides researchers, medicinal chemists, and drug development professionals with an in-depth framework for the commercial sourcing, evaluation, and quality control of 7-Bromoimidazo[1,2-a]pyrimidine (CAS No. 1251033-57-4), a key heterocyclic building block.
Strategic Importance of the Imidazo[1,2-a]pyrimidine Scaffold
Nitrogen-fused heterocyclic compounds are foundational to modern drug discovery. Within this class, the imidazo[1,2-a]pyrimidine scaffold holds a privileged position due to its versatile structure and broad pharmacological utility.[1] As a bioisostere of purine, this core is a key structural element in molecules targeting a wide array of biological pathways. Derivatives have demonstrated significant potential and activity as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][2][3] The strategic placement of a bromine atom at the 7-position provides a crucial handle for further synthetic elaboration, typically via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The quality and reliability of this starting material are therefore paramount to the success of any research campaign.
Navigating the Supplier Landscape
This compound is available from a range of commercial suppliers specializing in chemical building blocks for research and development. The choice of supplier can significantly impact project timelines and data integrity. Below is a summary of representative suppliers for this compound.
| Supplier | CAS Number | Typical Purity | Notes |
| American Elements | 1251033-57-4 | Research Quantity | Offers various quantities for R&D purposes.[4] |
| BLD Pharmatech | 1251033-57-4 | ≥ 97% | Listed as a supplier with a stated purity level. |
| Alchimica | 1251033-57-4 | Research Quantity | Provides various pack sizes (e.g., 50mg, 100mg, 1g).[5] |
| Amadis Chemical | 1251033-57-4 | Not specified | Listed as a supplier on chemical sourcing platforms.[6] |
Disclaimer: This table is for informational purposes and is not an exhaustive list or endorsement. Researchers should conduct their own due diligence.
The Scientist's Due Diligence: A Framework for Supplier Evaluation
Sourcing a chemical building block extends beyond simply finding the lowest price. A rigorous evaluation process is critical to mitigate risks associated with purity, batch-to-batch consistency, and documentation. The importance of using high-quality, novel building blocks is a well-established strategy for improving compound quality in drug discovery projects.[7][8]
Supplier Qualification Workflow
The following workflow outlines a systematic approach to selecting and qualifying a supplier for a critical building block like this compound.
Caption: A workflow for the systematic evaluation and qualification of a chemical supplier.
Key Evaluation Criteria:
-
Documentation: Always request a lot-specific Certificate of Analysis (CoA). For many early-stage discovery compounds, suppliers may not provide extensive data, and the buyer assumes responsibility for confirming identity and purity.[9] A willingness to provide available data is a mark of a trustworthy supplier.
-
Analytical Data Review: The CoA should provide clear evidence of the compound's identity and purity. Look for data from orthogonal methods, such as HPLC for purity and ¹H NMR and MS for structural confirmation.
-
Consistency and Scalability: Inquire about the supplier's ability to provide larger batches with consistent purity profiles should your project advance.
-
Technical Support: A reliable supplier should have accessible technical support to address questions about their products or analytical data.
Technical Specifications & Quality Control
Upon receiving a sample, independent verification is a mandatory step in any rigorous research setting. Do not rely solely on the supplier's CoA.
Table 2: Typical Specifications for this compound
| Parameter | Specification | Method | Rationale |
| Appearance | White to off-white or light yellow solid | Visual | Provides a first-pass check for gross contamination or degradation. |
| Identity | Conforms to the structure | ¹H NMR, LC-MS | Confirms the molecular structure and mass, ensuring the correct material was received. |
| Purity | ≥ 97.0% | HPLC, ¹H NMR | Ensures that downstream reactions are not compromised by impurities, which can lead to side products and complicate purification and analysis.[10] |
Experimental Protocol: ¹H NMR for Identity Verification
Objective: To confirm the chemical structure of a supplied sample of this compound.
Materials:
-
Sample of this compound (~5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tube
-
NMR Spectrometer (≥400 MHz recommended)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
-
Solvent Selection: DMSO-d₆ is often a good first choice for nitrogen-containing heterocycles due to its high solubilizing power.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure proper shimming to obtain sharp peaks.
-
Integrate all peaks and reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm).
-
-
Data Analysis & Interpretation: The expected spectrum for this compound should exhibit four distinct signals in the aromatic region, corresponding to the four protons on the heterocyclic core.
-
H5 Proton: Expected to be a doublet of doublets (dd), coupled to H6.
-
H6 Proton: Expected to be a triplet or doublet of doublets (dd), coupled to H5.
-
H2 & H3 Protons: Expected to be singlets or doublets, depending on the specific coupling constants within the imidazole ring. The chemical shifts will be characteristic of the imidazo[1,2-a]pyrimidine system.
-
Integration: The relative integration of these four signals should be 1:1:1:1.
-
Causality: The unique electronic environment of each proton results in a distinct chemical shift and coupling pattern, creating a "fingerprint" for the molecule. Any deviation from the expected pattern, such as the appearance of additional peaks or incorrect integrations, indicates the presence of impurities or an incorrect structure and must be investigated.
Synthetic Insights: Understanding Potential Impurities
Understanding the likely synthetic route is crucial for predicting potential impurities. The most common method for constructing the imidazo[1,2-a]pyrimidine core is the Chichibabin reaction.[3][11]
Caption: A simplified schematic of the Chichibabin synthesis for the imidazo[1,2-a]pyrimidine core.
For this compound, this would involve the condensation of an appropriately substituted 2-aminopyrimidine with bromoacetaldehyde (or a synthetic equivalent). The key starting material is likely 2-amino-4-bromopyrimidine or a related isomer.
Potential Impurities to Consider:
-
Unreacted Starting Materials: Residual 2-amino-bromopyrimidine can be detected by NMR and LC-MS.
-
Regioisomers: The position of the bromine atom on the starting pyrimidine ring is critical. If the synthesis of the 2-amino-bromopyrimidine precursor is not well-controlled, contamination with other isomers (e.g., 2-amino-5-bromopyrimidine or 2-amino-6-bromopyrimidine) is possible.[12][13] This would lead to the formation of regioisomeric bromoimidazo[1,2-a]pyrimidine impurities that can be very difficult to separate and may have subtly different NMR spectra.
-
Solvents and Reagents: Residual solvents from the reaction or purification steps are common impurities and should be identified via ¹H NMR.
Expert Insight: The potential for regioisomeric impurities is the most significant risk when sourcing this class of compound. These isomers may have similar physical properties, making them difficult to remove by standard crystallization or chromatography, yet they can lead to the formation of incorrect final compounds in subsequent reactions. High-resolution analytical techniques are essential for ensuring isomeric purity.
Conclusion
The successful integration of this compound into drug discovery programs is contingent upon a reliable and high-quality supply chain. By implementing a robust supplier evaluation framework, performing diligent in-house quality control, and maintaining an awareness of potential synthetic pitfalls, researchers can ensure the integrity of their starting materials. This diligence is a critical, non-negotiable step that underpins the generation of reproducible, high-quality scientific data and ultimately accelerates the path to novel therapeutic discoveries.
References
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- Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. HETEROCYCLES. [URL: https://www.heterocycles.com/newlibrary/downloads/pdfs/21731]
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- 7-Bromoimidazo[1,2-a]pyridine | CAS 808744-34-5. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/7-bromoimidazo-1-2-a-pyridine-808744-34-5]
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Navigating the Synthesis and Handling of 7-Bromoimidazo[1,2-a]pyrimidine: A Technical Guide for Researchers
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] The introduction of a bromine atom at the 7-position creates 7-Bromoimidazo[1,2-a]pyrimidine, a key intermediate for the synthesis of novel therapeutics.[2] This guide provides an in-depth analysis of the safety and handling precautions necessary for the proficient and safe use of this compound in a research and development setting.
Compound Profile and Hazard Identification
Inferred Hazard Profile:
| Hazard Class | GHS Classification (Inferred) | Potential Effects |
| Acute Toxicity, Oral | Warning (H302) | Harmful if swallowed.[3][6] |
| Skin Corrosion/Irritation | Warning (H315) | Causes skin irritation.[3][6] |
| Serious Eye Damage/Irritation | Warning (H319) | Causes serious eye irritation.[3][6] |
| Specific Target Organ Toxicity | Warning (H335) | May cause respiratory irritation.[3][6] |
It is crucial to handle this compound with the assumption that it possesses these hazards until a definitive toxicological study is available. The toxicological properties have not been fully investigated.[5][7]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is mandatory.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, dissolution, and reaction setup, must be conducted in a properly functioning chemical fume hood.[8][9] The fume hood serves as the primary barrier to prevent inhalation of any dusts or vapors.[9]
Workflow for Fume Hood Use:
Caption: Workflow for the safe use of a chemical fume hood.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment.[8]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[8] | Protects against splashes and airborne particles that can cause serious eye damage.[8][9] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[8][10] | Prevents skin contact, which can lead to irritation.[8] Always inspect gloves for tears or holes before use.[9] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[4][8] | If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[8] |
Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment.
General Handling
-
Avoidance of Routine Exposure : Develop safe habits and avoid unnecessary exposure to the chemical by any route.[11] Do not smell or taste chemicals.[11]
-
Weighing : Weigh the solid compound in a fume hood. Use a disposable weighing boat to minimize contamination of balances.
-
Solutions : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Housekeeping : Keep the work area clean and uncluttered.[11] Clean up spills promptly using appropriate protective apparel and equipment.[11]
Storage
-
Container : Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][12]
-
Incompatibilities : Store away from strong oxidizing agents.[5]
-
Labeling : Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.
Emergency Procedures
Preparedness for accidental exposure or release is a critical component of laboratory safety.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][12] |
| Skin Contact | Immediately wash the skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, call a physician.[4][5] |
| Eye Contact | Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[4][5][12] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[5][13] |
Accidental Release Measures
-
Minor Spills : For small spills, ensure adequate ventilation and wear appropriate PPE.[4] Sweep up the solid material, avoiding dust formation, and collect it in a suitable, labeled container for disposal.[4][5]
-
Major Spills : For larger spills, evacuate the area and alert the appropriate emergency response team.[14]
Waste Disposal
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Waste Disposal Workflow:
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Whitepaper: Predicted Mechanism of Action and Validation Strategy for 7-Bromoimidazo[1,2-a]pyrimidine
Executive Summary
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its broad and potent pharmacological activities. This guide focuses on a specific derivative, 7-Bromoimidazo[1,2-a]pyrimidine, for which public data is not yet available. Drawing from extensive literature on analogous compounds, we predict its primary mechanism of action to be the inhibition of protein kinases, a critical class of enzymes in cellular signaling. This document provides the scientific rationale for this hypothesis, outlines a comprehensive, multi-stage experimental strategy to identify its specific molecular targets, validate its mechanism, and characterize its cellular effects. Detailed protocols, data presentation frameworks, and workflow visualizations are included to provide researchers and drug development professionals with a practical roadmap for investigating this promising compound.
The Imidazo[1,2-a]pyrimidine Scaffold: A Privileged Structure in Drug Discovery
Nitrogen-fused heterocyclic compounds are of immense importance in drug discovery, and the imidazo[1,2-a]pyrimidine core is a standout example.[1] Its structure is considered "privileged" because it can bind to a wide variety of biological targets with high affinity, leading to diverse therapeutic applications. Derivatives of this scaffold have been extensively investigated and have demonstrated a remarkable spectrum of activities, including anticancer, anti-inflammatory, antiviral, and antifungal properties.[2][3][4][5] The versatility of the imidazo[1,2-a]pyrimidine structure allows for extensive modification, enabling chemists to fine-tune its pharmacological profile through structure-activity relationship (SAR) studies.[1] This inherent adaptability makes it a highly attractive starting point for the development of novel therapeutics.
Primary Hypothesis: Kinase Inhibition as the Predicted Mechanism of Action
A significant body of evidence points toward protein kinase inhibition as the most probable mechanism of action for imidazo[1,2-a]pyrimidine derivatives.[1][6] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The planar, nitrogen-rich structure of the imidazo[1,2-a]pyrimidine core is an effective bioisostere for the adenine region of adenosine triphosphate (ATP), enabling it to compete for the ATP-binding site in the catalytic cleft of kinases.
Numerous studies have identified specific kinases targeted by this scaffold:
-
Receptor Tyrosine Kinases: Derivatives have shown potent inhibitory activity against c-KIT, a key driver in gastrointestinal stromal tumors (GIST).[7][8][9]
-
PI3K/Akt/mTOR Pathway: This critical cell survival pathway is a frequent target. Analogs have demonstrated inhibition of PI3Kα and downstream signaling.[6][10]
-
RAF Kinases: B-Raf, a serine/threonine kinase often mutated in melanoma, has also been identified as a target.[1]
-
Other Cancer-Relevant Kinases: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs) have also been successfully inhibited by related compounds.[11]
Given this extensive precedent, we hypothesize that This compound functions as an ATP-competitive inhibitor of one or more protein kinases. The bromine atom at the 7-position likely serves to modulate potency and selectivity through specific hydrophobic or halogen-bonding interactions within the kinase active site.
A Phased Strategy for Experimental Validation
To rigorously test this hypothesis, a logical, multi-stage experimental workflow is essential. This approach moves from broad, unbiased screening to specific, mechanistic validation. The causality behind this workflow is to first identify the target class, then pinpoint the specific molecular target, and finally confirm that engagement of this target produces the intended cellular effect.
Caption: Experimental workflow for validating the mechanism of action.
Detailed Experimental Protocols
The following protocols are self-validating systems, incorporating controls that ensure the reliability and reproducibility of the results.
Phase 1: Broad Kinase Panel Screening
Objective: To perform an unbiased screen to identify the primary kinase targets of this compound from a large panel of human kinases.
Methodology: KINOMEscan™ (DiscoverX)
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 100 mM stock solution. Prepare a working solution at a concentration appropriate for the assay (e.g., 10 µM).
-
Assay Principle: This is a competition binding assay. The test compound is incubated with DNA-tagged kinases. An immobilized, active-site directed ligand is then added. The amount of kinase that binds to the solid support is inversely proportional to the affinity of the test compound for the kinase.
-
Execution:
-
Submit the compound to a commercial vendor (e.g., Eurofins DiscoverX) for screening against their full kinase panel at a single concentration (e.g., 1 µM).
-
The vendor will perform the binding assays according to their proprietary, validated protocols.
-
-
Data Analysis: Results are typically provided as '% Control', where a lower percentage indicates stronger binding. A threshold (e.g., <10% of control) is used to identify primary "hits".
Trustworthiness: This method is highly standardized and provides a broad, unbiased view of the compound's selectivity profile across the human kinome.
Phase 2: Biochemical IC50 Determination
Objective: To quantify the potency of this compound against the primary hit kinases identified in Phase 1.
Methodology: ADP-Glo™ Kinase Assay (Promega)
-
Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. Lower luminescence indicates stronger kinase inhibition.
-
Protocol Steps:
-
Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate, and ATP. Add this compound across a range of concentrations (e.g., 1 nM to 100 µM) in a serial dilution. Include "no inhibitor" (positive control) and "no kinase" (background) wells. Incubate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the newly produced ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read luminescence on a plate reader.
-
-
Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Table 1: Hypothetical Kinase Inhibition Data
| Kinase Target | IC50 (nM) | Hill Slope | R² |
| PI3Kα | 15.2 | -1.1 | 0.99 |
| mTOR | 89.7 | -0.9 | 0.98 |
| c-KIT | 250.4 | -1.0 | 0.97 |
| B-Raf | >10,000 | N/A | N/A |
Phase 3: Cellular Target Engagement & Pathway Analysis
Objective: To confirm that the compound inhibits the target kinase inside a living cell, leading to a reduction in downstream signaling.
Methodology: Western Blotting for Phospho-Substrates
-
Cell Line Selection: Choose a cell line where the target pathway is known to be active (e.g., MCF-7 breast cancer cells for the PI3K/Akt pathway[11]).
-
Protocol Steps:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x the biochemical IC50) for a defined period (e.g., 2 hours). Include a vehicle control (DMSO).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA) and probe with primary antibodies overnight. Use an antibody specific for the phosphorylated form of a direct downstream substrate (e.g., anti-phospho-Akt Ser473) and an antibody for the total protein (e.g., anti-total-Akt).
-
Detection: Use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the bands.
-
-
Data Analysis: Quantify band intensity using densitometry. A dose-dependent decrease in the ratio of phosphorylated protein to total protein validates cellular target engagement.
Predicted Signaling Pathway and Conclusion
Based on the strong precedent for imidazo[1,2-a]pyrimidine derivatives acting as PI3K inhibitors, a likely mechanism is the disruption of the PI3K/Akt/mTOR signaling cascade.[6][10]
Caption: Predicted inhibition of the PI3K/Akt signaling pathway.
References
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- Zhang, Y., et al. (2015). Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors. Journal of Medicinal Chemistry, 58(21), 8529-8541. [Link]
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An In-Depth Technical Guide to the In Silico Screening of 7-Bromoimidazo[1,2-a]pyrimidine Derivatives
Preamble: The Strategic Value of the Imidazo[1,2-a]pyrimidine Scaffold and the Imperative for Computational Screening
The imidazo[1,2-a]pyrimidine ring system represents a class of nitrogen-fused heterocyclic compounds of significant interest in medicinal chemistry.[1][2] This "privileged scaffold" is a cornerstone in numerous molecules demonstrating a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3][4] The versatility of this core structure allows for extensive chemical modification, enabling the fine-tuning of its biological effects.[2] Specifically, the introduction of a bromine atom at the 7-position, creating the 7-Bromoimidazo[1,2-a]pyrimidine core, offers a unique vector for chemical exploration and a potential anchor for targeted biological interactions.
The traditional path of drug discovery, reliant on extensive wet-lab synthesis and high-throughput screening, is both time-consuming and resource-intensive. In silico screening has emerged as an indispensable and powerful strategy to de-risk and accelerate this process.[5][6] By leveraging computational methods, we can rationally design and evaluate vast virtual libraries of compounds, predicting their potential to interact with a biological target and their drug-like properties before committing to costly chemical synthesis.[5][6][7]
This guide provides a comprehensive, technically-grounded workflow for the in silico screening of a virtual library of this compound derivatives. We will proceed from the rational design of a focused chemical library to a multi-step computational cascade including molecular docking, ADMET profiling, and molecular dynamics, culminating in the selection of high-potential candidates for downstream experimental validation.
Part 1: Foundational Workflow - Target Selection and Library Preparation
The success of any screening campaign, virtual or otherwise, hinges on two fundamental components: a well-defined biological target and a high-quality chemical library.
Target Identification and Rationale
The imidazo[1,2-a]pyrimidine scaffold has shown notable efficacy as an inhibitor of various protein kinases, which are critical regulators of cellular signaling pathways and frequently implicated in diseases like cancer.[2][4][8] For this guide, we will select Pyruvate Kinase M2 (PKM2) as our biological target. PKM2 is a key enzyme in cancer metabolism, and its inhibition is a validated strategy in oncology research.[8]
Receptor Structure Preparation Protocol
The initial step is to obtain and prepare a high-resolution 3D structure of the target protein. This protocol ensures the protein is computationally ready for docking.
Objective: To prepare the crystal structure of PKM2 for molecular docking.
Protocol:
-
Structure Retrieval: Download the 3D crystal structure of human PKM2 from the Protein Data Bank (PDB). For this workflow, we will use PDB ID: 4G1N . This structure is co-crystallized with an activator, which helps define the target binding site.
-
Initial Cleaning (UCSF Chimera):
-
Load the 4G1N.pdb file into UCSF Chimera.
-
Remove all non-essential components. This includes water molecules, co-solvents, and any crystallographic artifacts. The co-crystallized ligand should be retained temporarily to identify the binding pocket.
-
Inspect the protein for missing residues or loops. If significant gaps exist, they may need to be modeled using tools like MODELLER, though for a well-resolved structure like 4G1N, this is often unnecessary.
-
-
Protonation and Charge Assignment (Schrödinger's Protein Preparation Wizard):
-
Import the cleaned PDB file into Maestro (Schrödinger Suite).
-
Utilize the Protein Preparation Wizard to:
-
Assign correct bond orders.
-
Add hydrogen atoms, as they are crucial for defining the hydrogen-bonding network but are typically absent in crystal structures.
-
Optimize the hydrogen-bonding network by flipping terminal amide groups of asparagine and glutamine and the imidazole ring of histidine residues.
-
Perform a restrained energy minimization (e.g., using the OPLS force field) to relieve any steric clashes introduced during preparation. This step should be light enough to not significantly alter the experimentally determined backbone coordinates.
-
-
-
Binding Site Definition: The binding site (or "grid") for docking is defined based on the location of the co-crystallized ligand in the original PDB file. After noting the coordinates, the original ligand is removed, leaving a prepared, "apo-like" receptor ready for the docking of our virtual library.
Virtual Library Generation and Ligand Preparation
We will generate a focused library of derivatives based on the this compound scaffold.
Objective: To create a 3D, energy-minimized, and properly ionized library of ligand candidates.
Protocol:
-
Scaffold Definition: Define the core this compound structure.
-
Combinatorial Enumeration: Attach a variety of R-groups at plausible positions for chemical synthesis (e.g., the 2- and 5-positions) to generate a virtual library. These R-groups should encompass a range of physicochemical properties (e.g., hydrogen bond donors/acceptors, hydrophobic moieties, aromatic rings).
-
Ligand Preparation (Schrödinger's LigPrep):
-
Input the 2D structures of the enumerated library.
-
LigPrep automates the conversion of 2D structures to low-energy 3D conformations.
-
It generates possible ionization states at a defined physiological pH (e.g., 7.4 ± 0.5), which is critical as the charge of a molecule profoundly impacts its binding potential.
-
Stereoisomers are generated where appropriate. The output is a collection of high-quality, 3D ligand structures ready for screening.
-
Part 2: The In Silico Screening Cascade
With a prepared receptor and ligand library, we can now execute the screening workflow. This multi-step process is designed to progressively filter the library, enriching for compounds with the highest probability of being active and possessing favorable drug-like properties.
Molecular Docking and Virtual Screening
Molecular docking is the computational process of predicting the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][10] In drug discovery, this is used to predict the binding mode and affinity of a small molecule ligand to its protein target.[9][11]
Causality Behind the Choice: We use docking as the first pass filter because it is computationally efficient enough to screen thousands of compounds relatively quickly.[7] It provides a quantitative estimation (the docking score) of binding affinity, allowing us to rank the entire library and prioritize a smaller, more promising subset of compounds.[10]
Protocol: Virtual Screening using Glide (Schrödinger)
-
Receptor Grid Generation:
-
Using the prepared PKM2 receptor, a grid box is generated.
-
The center of the grid is defined by the centroid of the previously identified binding site.
-
The size of the grid box must be large enough to accommodate ligands and allow them to rotate and translate freely within the binding pocket. A typical size is 20Å x 20Å x 20Å.
-
-
Ligand Docking:
-
The prepared ligand library is used as the input.
-
The docking precision is set. For a large library, Standard Precision (SP) is a good balance of speed and accuracy. For a smaller, more focused set, Extra Precision (XP) can be used.
-
Glide samples possible conformations of each ligand within the receptor's binding site and scores them using its proprietary scoring function.[12]
-
-
Pose Analysis and Filtering:
-
The results are a ranked list of ligands, each with a docking score (a more negative score indicates a stronger predicted binding affinity).
-
The binding poses of the top-scoring compounds are visually inspected to ensure they form chemically sensible interactions with key residues in the active site (e.g., hydrogen bonds, pi-pi stacking).
-
A threshold is set to select the top-performing compounds (e.g., the top 10%) for the next stage of analysis.
-
Hypothetical Docking Results
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
|---|---|---|---|
| BromoImid-001 | -9.8 | THR327, LYS305 | Hydrogen Bond, Pi-Cation |
| BromoImid-074 | -9.5 | GLU384, ARG316 | Salt Bridge, Hydrogen Bond |
| BromoImid-032 | -9.1 | TYR390, PRO296 | Pi-Pi Stacking, Hydrophobic |
| BromoImid-115 | -8.9 | LYS305, ILE328 | Hydrogen Bond, Hydrophobic |
| (Control) | -10.2 | THR327, LYS305 | Hydrogen Bond, Pi-Cation |
ADMET Prediction
A compound with high binding affinity is useless if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to weed out compounds with poor pharmacokinetic profiles early on.[13]
Protocol: ADMET Profiling using SwissADME
-
Input Structures: The SMILES strings of the top-scoring hits from the docking phase are submitted to the SwissADME web server.[5]
-
Property Calculation: The server calculates a wide range of physicochemical properties and predicts pharmacokinetic and drug-likeness parameters.
-
Data Analysis: Key parameters are analyzed:
-
Lipinski's Rule of Five: A guideline to evaluate drug-likeness.
-
Gastrointestinal (GI) Absorption: Prediction of whether a compound will be absorbed from the gut.
-
Blood-Brain Barrier (BBB) Permeation: Important for CNS targets, but also an indicator of distribution.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions.
-
PAINS (Pan-Assay Interference Compounds) Alerts: Flags compounds that are known to interfere with assay readouts.
-
Hypothetical ADMET Profile for Top Candidates
| Compound ID | MW ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | GI Absorption | BBB Permeant | PAINS Alert |
|---|---|---|---|---|---|---|---|
| BromoImid-001 | 412.3 | 3.1 | 1 | 4 | High | No | 0 |
| BromoImid-074 | 455.4 | 4.5 | 2 | 5 | High | No | 0 |
| BromoImid-032 | 398.2 | 2.8 | 0 | 3 | High | Yes | 1 |
| BromoImid-115 | 421.3 | 3.5 | 1 | 4 | Low | No | 0 |
Self-Validation and Causality: Based on this table, BromoImid-032 would be flagged due to a PAINS alert, and BromoImid-115 would be deprioritized due to predicted low GI absorption. BromoImid-001 and BromoImid-074 remain strong candidates, demonstrating good predicted drug-likeness and safety profiles. This filtering step is crucial for resource allocation, preventing the synthesis of compounds likely to fail in later development stages.[6]
Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of a potential binding pose, MD simulation offers a dynamic view of the protein-ligand complex over time, providing crucial insights into the stability of the interaction.[14][15]
Causality Behind the Choice: MD simulations are computationally expensive and thus reserved for a small number of the most promising candidates that have passed both docking and ADMET filters. This step serves as a final computational validation, testing whether the predicted binding pose is stable in a simulated physiological environment (water, ions, at body temperature).[16]
Protocol: Protein-Ligand Complex MD Simulation using GROMACS
-
System Preparation:
-
The best-docked pose of a candidate (e.g., BromoImid-001) in complex with PKM2 is chosen as the starting structure.
-
A force field (e.g., CHARMM36 for the protein, CGenFF for the ligand) is applied to describe the physics of the atoms.[14][15] Ligand parameters are often generated using servers like the CGenFF server.[17]
-
-
Solvation and Ionization:
-
The complex is placed in a periodic box of a defined shape (e.g., cubic).
-
The box is filled with explicit water molecules (e.g., TIP3P water model).
-
Ions (e.g., Na+ and Cl-) are added to neutralize the system's charge and mimic a physiological salt concentration.
-
-
Energy Minimization: The system's energy is minimized to remove steric clashes or inappropriate geometry.
-
Equilibration: The system is gradually brought to the desired temperature and pressure. This is typically done in two phases:
-
NVT Ensemble (Constant Number of particles, Volume, and Temperature): The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant.
-
NPT Ensemble (Constant Number of particles, Pressure, and Temperature): The system is brought to the target pressure (e.g., 1 bar) while maintaining the target temperature.
-
-
Production Run: Once equilibrated, the restraints are removed, and the simulation is run for a set period (e.g., 100 nanoseconds), during which the trajectory (atomic positions, velocities, and energies) is saved at regular intervals.
-
Analysis: The trajectory is analyzed to assess the stability of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand position over time. A stable, converging RMSD suggests a stable complex.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.
-
Hydrogen Bond Analysis: Tracks the formation and duration of hydrogen bonds between the ligand and protein throughout the simulation.
-
A successful MD run will show the ligand remaining stably bound within the active site, with low RMSD fluctuations and persistent key interactions, providing strong evidence to support the docking prediction.
Conclusion: From In Silico Hits to Experimental Leads
This in-depth guide has detailed a robust, multi-stage in silico screening workflow tailored for the discovery of novel drug candidates from a focused library of this compound derivatives. By systematically applying molecular docking, ADMET prediction, and molecular dynamics simulations, we have logically filtered a large virtual library down to a handful of high-priority candidates.
This computational approach provides a powerful, data-driven framework for prioritizing chemical matter, thereby conserving resources and accelerating the discovery timeline. The final candidates, such as BromoImid-001 and BromoImid-074 from our hypothetical example, represent not just molecules with high predicted affinity, but compounds that are also predicted to be stable in the binding pocket and possess favorable drug-like properties. These molecules are now prime candidates for chemical synthesis and subsequent in vitro biological assays to validate their predicted activity and begin the journey from a computational hit to a viable clinical lead.
References
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- Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. University of Delaware. [Link]
- BioExcel. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS.
- Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. Virginia Tech Department of Biochemistry. [Link]
- Yu, W., He, X., Vanommeslaeghe, K., & MacKerell Jr, A. D. (2021). Extension of the CHARMM General Force Field to Sulfonyl-Containing Compounds and Its Utility in Biomolecular Simulations. Journal of Computational Chemistry, 42(13), 851-870. [Link]
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support rational drug design. Journal of Chemical Information and Modeling, 57(7), 1614-1626. [Link]
- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
- Deep Origin. (n.d.).
- Al-Ostath, A., El-Gazzar, A. B. A., & Al-Abdullah, E. S. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1285, 135439. [Link]
- Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421. [Link]
- Chen, Y. C. (2015). Beware of docking!. Trends in pharmacological sciences, 36(2), 78-95. [Link]
- Kirschner, K. N., et al. (2008). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Chemical Information and Modeling, 48(7), 1436-1448. [Link]
- Simulations Plus. (n.d.). ADMET Predictor®. [Link]
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- Patsnap. (2025).
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- Patel, S., et al. (2025). Comprehensive exploration of novel imidazopyrimidine derivatives: Design, synthesis, computational assessment, and anti-breast cancer activity. Journal of Molecular Structure, 141062. [Link]
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- Al-Tel, T. H., et al. (2025). Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. Results in Chemistry, 8, 101786. [Link]
- Sharma, A., & Kumar, V. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 14(10), 1846-1875. [Link]
- Juniper Publishers. (2017).
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Physicochemical characterization of 7-Bromoimidazo[1,2-a]pyrimidine
An In-depth Technical Guide to the Physicochemical Characterization of 7-Bromoimidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. The imidazo[1,2-a]pyrimidine core is a key structural element in numerous biologically active molecules, exhibiting a wide range of pharmacological properties including anxiolytic, anticonvulsant, antimicrobial, and anticancer activities.[1][2][3][4] The introduction of a bromine atom at the 7-position offers a versatile handle for further synthetic elaboration through cross-coupling reactions, making this specific analogue a valuable building block in drug discovery. This document, written from the perspective of a Senior Application Scientist, details the critical experimental workflows and data interpretation required to confirm the identity, purity, and key physicochemical properties of this compound, ensuring data integrity for downstream applications.
Introduction to the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine system is a fused, nitrogen-bridged heterocycle that is considered a bioisostere of purine bases.[3][5] This structural similarity allows it to interact with a variety of biological targets, leading to its prevalence in compounds with diverse therapeutic applications.[1][4] Molecules such as divaplon and fasiplon, which contain this core, have been investigated for their anxiolytic and anticonvulsant properties.[2][3]
The subject of this guide, this compound (CAS No. 1251033-57-4), is a strategically important derivative. The bromine substituent not only influences the electronic properties and lipophilicity of the molecule but, more importantly, serves as a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug development. A thorough and robust physicochemical characterization is therefore the foundational step upon which all subsequent biological and pharmacological evaluation rests.
Synthesis and Purification Overview
The synthesis of the imidazo[1,2-a]pyrimidine scaffold is classically achieved via the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound.[3] For this compound, a common synthetic route involves the reaction of 2-amino-4-bromopyrimidine with a suitable two-carbon synthon like bromoacetaldehyde or a protected equivalent.
Sources
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- 3. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
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Methodological & Application
Synthesis of 7-Bromoimidazo[1,2-a]pyrimidine: A Detailed Guide for Medicinal Chemistry and Drug Development
Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine nucleus is a privileged heterocyclic scaffold of immense interest to the pharmaceutical and medicinal chemistry communities.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to antiviral, anti-inflammatory, anticancer, and anxiolytic properties.[1][2] The introduction of a bromine atom at the 7-position of this scaffold can provide a valuable handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of a broader chemical space in drug discovery programs. This application note provides a detailed, two-step synthetic protocol for the preparation of 7-Bromoimidazo[1,2-a]pyrimidine, commencing from the readily available starting material, 2-aminopyrimidine.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step sequence:
-
Electrophilic Bromination: The first step involves the regioselective bromination of 2-aminopyrimidine to yield 2-amino-5-bromopyrimidine. The electron-donating amino group at the 2-position directs the electrophilic substitution to the 5-position of the pyrimidine ring.
-
Condensation and Cyclization (Tschitschibabin Reaction): The second step is a classical Tschitschibabin-type reaction where the synthesized 2-amino-5-bromopyrimidine undergoes condensation and subsequent intramolecular cyclization with a suitable C2-synthon, such as chloroacetaldehyde, to construct the fused imidazole ring, affording the target this compound.[3][4]
Caption: Overall synthetic workflow for this compound.
Part 1: Electrophilic Bromination of 2-Aminopyrimidine
Rationale and Mechanistic Insight
The bromination of 2-aminopyrimidine is a standard electrophilic aromatic substitution. The amino group, being an activating group, enhances the electron density of the pyrimidine ring, facilitating the attack by an electrophilic bromine source. N-Bromosuccinimide (NBS) is a preferred reagent for this transformation as it is a solid, easy to handle, and provides a controlled release of electrophilic bromine, often leading to higher yields and fewer side products compared to liquid bromine. The reaction is typically carried out in a polar aprotic solvent like acetonitrile.
Caption: Simplified mechanism of bromination of 2-aminopyrimidine with NBS.
Experimental Protocol: Synthesis of 2-Amino-5-bromopyrimidine
Materials:
-
2-Aminopyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrimidine (1.0 eq.).
-
Add anhydrous acetonitrile to dissolve the 2-aminopyrimidine completely.
-
Cool the solution to 0 °C using an ice bath.
-
While stirring, add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight in the dark.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
To the resulting residue, add deionized water and stir vigorously for 30 minutes to precipitate the product.
-
Collect the white solid by suction filtration using a Büchner funnel.
-
Wash the solid with cold deionized water and dry under vacuum to afford 2-amino-5-bromopyrimidine.
| Parameter | Value |
| Starting Material | 2-Aminopyrimidine |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | Overnight |
| Expected Yield | >90% |
Part 2: Synthesis of this compound via Cyclization
Rationale and Mechanistic Insight
The formation of the imidazo[1,2-a]pyrimidine ring system from 2-amino-5-bromopyrimidine and chloroacetaldehyde follows the well-established Tschitschibabin reaction pathway. The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the pyrimidine on the carbonyl carbon of chloroacetaldehyde. This is followed by an intramolecular nucleophilic substitution where the endocyclic nitrogen attacks the carbon bearing the chlorine atom, leading to the formation of the five-membered imidazole ring. A final dehydration step yields the aromatic imidazo[1,2-a]pyrimidine core.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-5-bromopyrimidine
-
Chloroacetaldehyde (50% aqueous solution)
-
Ethanol
-
Sodium bicarbonate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-bromopyrimidine (1.0 eq.) in ethanol.
-
Add chloroacetaldehyde (1.2 eq., 50% aqueous solution) to the solution.
-
Add sodium bicarbonate (1.5 eq.) to the reaction mixture to act as a base.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.
-
Maintain the reflux for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
| Parameter | Value |
| Starting Material | 2-Amino-5-bromopyrimidine |
| Reagent | Chloroacetaldehyde |
| Solvent | Ethanol |
| Base | Sodium Bicarbonate |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Expected Yield | Moderate to Good |
Conclusion
This application note provides a reliable and detailed two-step protocol for the synthesis of this compound from 2-aminopyrimidine. The described procedures are scalable and utilize readily available reagents, making this synthetic route amenable to both academic research and industrial drug development settings. The strategic placement of the bromine atom on the imidazo[1,2-a]pyrimidine scaffold opens up avenues for further chemical diversification, enabling the synthesis of novel analogues with potentially enhanced biological activities.
References
- A simplified method to prepare 2-amino-5-bromopyrimidine: A laboratory experiment.
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC. PubMed Central. [Link]
- Chichibabin reaction - Wikipedia. [Link]
- Preparation method of 2-amino-5-bromopyridine - Eureka | P
- Chichibabin reaction - Grokipedia. [Link]
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51. No. 11, 1999. [Link]
- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput
- Chichibabin Reaction. [Link]
- The Chichibabin amination reaction - Scientific Upd
- Chichibabin amination: Easy mechanism - Chemistry Notes. [Link]
- Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. Journal of the Iranian Chemical Society. [Link]
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Application Notes and Protocols for Suzuki Coupling with 7-Bromoimidazo[1,2-a]pyrimidine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Imidazo[1,2-a]pyrimidines and Their Synthesis via Suzuki Coupling
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][3][4] Consequently, the development of efficient and versatile synthetic methodologies to access functionalized imidazo[1,2-a]pyrimidines is of paramount importance for the drug discovery process.
The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and widely used methods for the formation of carbon-carbon bonds.[5][6] This palladium-catalyzed reaction between an organoboron species (typically a boronic acid or its ester) and an organic halide or triflate offers a robust and functional-group-tolerant approach to constructing biaryl and heteroaryl-aryl structures.[7][8][9]
This application note provides a detailed protocol for the Suzuki coupling of 7-Bromoimidazo[1,2-a]pyrimidine with various aryl and heteroaryl boronic acids. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss key considerations for optimization and troubleshooting.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[8][10][11] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[8][10][11] This is often the rate-determining step of the reaction.[11]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide.[7][8][11] The base is crucial for activating the boronic acid to facilitate this step.[7]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9][10]
Experimental Workflow Diagram
Caption: A generalized workflow for the Suzuki coupling of this compound.
Detailed Experimental Protocol
This protocol provides a general starting point and may require optimization for specific substrates.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Aryl or Heteroarylboronic Acid (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF/H₂O 1:1)
-
Inert Gas (Argon or Nitrogen)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Organic Solvents for Extraction and Chromatography (e.g., Ethyl Acetate, Hexanes)
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Septum and needles
-
Inert gas line (manifold or balloon)
-
Heating mantle or oil bath with a temperature controller
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[12]
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere. This is crucial to prevent oxidation of the palladium catalyst.[13]
-
-
Solvent and Catalyst Addition:
-
Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.[12]
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[12]
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-imidazo[1,2-a]pyrimidine derivative.
-
Key Reaction Parameters and Optimization
The success of the Suzuki coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
| Parameter | Recommended Starting Point | Rationale and Optimization Considerations |
| Palladium Catalyst | Pd(dppf)Cl₂ (1-5 mol%) | A robust and commonly used precatalyst. For challenging couplings, consider more active catalysts like Pd₂(dba)₃ with a suitable ligand or pre-formed Pd(0) catalysts like Pd(PPh₃)₄.[7][12] |
| Ligand | dppf (in Pd(dppf)Cl₂) | For electron-rich or sterically hindered substrates, more electron-rich and bulky ligands like SPhos or XPhos can facilitate the oxidative addition step.[12][13] |
| Base | K₂CO₃ (2-3 equiv) | A common and effective base. For base-sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ can be beneficial.[12] Anhydrous conditions with K₃PO₄ can sometimes mitigate protodeboronation.[13] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | The presence of water can aid in the dissolution of the base and facilitate the transmetalation step.[10] Other common solvents include THF, DMF, and toluene.[10] For substrates with poor solubility, DMF or toluene may be better choices.[13] |
| Temperature | 80 - 110 °C | Higher temperatures can overcome activation barriers but may also lead to side reactions like protodeboronation. Optimization may be required.[12] |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is active and the reaction is thoroughly degassed to prevent catalyst oxidation.[12][13]
-
Poor Oxidative Addition: For less reactive aryl bromides, consider using a more electron-rich and bulky ligand to facilitate this step.[12]
-
Inefficient Transmetalation: A stronger base or a different solvent system might be necessary to activate the boronic acid.[12]
-
-
Protodeboronation (Loss of Boronic Acid):
-
Harsh Conditions: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be exacerbated by high temperatures and strong bases.[12]
-
Mitigation: Try using a milder base (e.g., KF), lower the reaction temperature, or use a more stable boronic acid derivative like a pinacol ester (BPin) or a trifluoroborate salt.[7][12]
-
-
Homocoupling of Boronic Acid:
-
Presence of Oxygen: This side reaction is often caused by incomplete degassing, leading to the formation of Pd(II) species that can catalyze the homocoupling.[10]
-
Solution: Ensure rigorous degassing of the reaction mixture and solvents.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 7-aryl-imidazo[1,2-a]pyrimidine derivatives. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocol and optimization guidelines provided in this application note serve as a valuable resource for scientists engaged in the synthesis of these important heterocyclic compounds for drug discovery and other applications.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- PMC - NIH.
- ResearchGate. Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids a. [Link]
- Andrew G Myers Research Group. The Suzuki Reaction. [Link]
- Rose-Hulman. Suzuki Cross-coupling Reaction procedure. [Link]
- Catalysis Science & Technology (RSC Publishing). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
- Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
- PubMed.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
- J-Stage.
- Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine deriv
- ResearchGate. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. [Link]
- Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. [Link]
- PMC - PubMed Central. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. [Link]
- Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
- ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? [Link]
- PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
- Journal of the American Chemical Society.
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. byjus.com [byjus.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 7-Bromoimidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anxiolytic, anticonvulsant, and anticancer properties.[1][2][3][4] The strategic functionalization of this heterocyclic system is paramount for the modulation of its pharmacological profile. The introduction of an amino group at the 7-position, in particular, can significantly influence molecular interactions with biological targets. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods which often require harsh conditions and have limited substrate scope.[5] This application note provides a detailed guide to the Buchwald-Hartwig amination of 7-bromoimidazo[1,2-a]pyrimidine, a key transformation for the synthesis of novel drug candidates and chemical probes.
Mechanistic Overview: The Palladium-Catalyzed C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (or pseudohalide) and an amine in the presence of a base.[5][6] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) complex.[7]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired 7-aminoimidazo[1,2-a]pyrimidine product, regenerating the active Pd(0) catalyst.[7]
The choice of ligand is critical for the success of the reaction, as it modulates the stability and reactivity of the palladium catalyst throughout the catalytic cycle.[6] For electron-rich and potentially coordinating heteroaromatic substrates like imidazo[1,2-a]pyrimidine, sterically hindered and electron-rich phosphine ligands are often required to promote efficient catalysis.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a general starting point for the amination of this compound with a primary or secondary amine. Optimization of the reaction parameters (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Materials and Reagents
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, Xantphos)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Reaction Setup and Procedure
Figure 2: General Experimental Workflow.
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (1-5 mol%), and the phosphine ligand (1.2-2.0 equiv relative to palladium).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (1.5-2.5 equiv) and the anhydrous solvent.
-
Amine Addition: Add the amine (1.1-1.5 equiv) to the reaction mixture.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).[8]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Optimization of Reaction Conditions
For challenging substrates or to improve reaction efficiency, a systematic optimization of the reaction parameters is recommended. The following table provides a starting point for this optimization process.
| Parameter | Recommended Starting Conditions | Considerations for Optimization |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pre-catalysts such as XPhos-Pd-G3 can offer improved activity and reproducibility. |
| Ligand | XPhos (1.2 equiv to Pd) or RuPhos (1.2 equiv to Pd) | For sterically hindered amines, bulkier ligands may be beneficial. For electron-poor amines, more electron-donating ligands might be required. |
| Base | NaOtBu (1.5 equiv) | Weaker bases like K₂CO₃ or Cs₂CO₃ can be used for base-sensitive substrates, potentially requiring higher temperatures or longer reaction times.[6] |
| Solvent | Toluene or Dioxane | The choice of solvent can influence the solubility of the reagents and the reaction rate. Aprotic polar solvents may be beneficial in some cases. |
| Temperature | 100 °C | Lower temperatures may be possible with highly active catalyst systems. Higher temperatures may be needed for less reactive substrates. |
| Concentration | 0.1 M | Higher concentrations can sometimes accelerate the reaction, but may also lead to side product formation. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inappropriate ligand or base- Low reaction temperature | - Use a fresh batch of palladium catalyst and ligand.- Screen a panel of ligands and bases.- Increase the reaction temperature in increments of 10 °C. |
| Side Product Formation (e.g., Hydrodehalogenation) | - Presence of water or oxygen- Catalyst decomposition | - Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.- Use a more robust ligand or a pre-catalyst. |
| Poor Reproducibility | - Inconsistent quality of reagents- Variations in reaction setup | - Use high-purity reagents from a reliable source.- Standardize the reaction setup and procedure. |
| Difficulty in Product Isolation | - Emulsion formation during work-up- Product co-eluting with impurities | - Add brine to break up emulsions.- Optimize the mobile phase for column chromatography or consider an alternative purification method (e.g., recrystallization). |
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of 7-aminoimidazo[1,2-a]pyrimidine derivatives. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields and purity for a wide range of amine substrates. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for scientists engaged in the discovery and development of novel therapeutics based on the imidazo[1,2-a]pyrimidine scaffold.
References
- Optimization of the Buchwald-Hartwig reaction. (n.d.). ResearchGate.
- Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. (2017). ACS Omega.
- Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. (2017). National Institutes of Health.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham.
- Optimization of the reaction conditions for the Buchwald-Hartwig... (n.d.). ResearchGate.
- Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... (n.d.). ResearchGate.
- Buchwald–Hartwig amination. (2023). Wikipedia.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2020). MDPI.
- Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (2018). ResearchGate.
- Robust Buchwald–Hartwig amination enabled by ball-milling. (2020). Royal Society of Chemistry.
- Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (2022). National Institutes of Health.
- Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
- Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. (1989). J-Stage.
- Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. (2001). The Journal of Organic Chemistry.
- Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024). National Institutes of Health.
- Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). (2011). PubMed.
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. (2019). PubMed Central.
Sources
- 1. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold and the C7 Position
An Application Guide to the Strategic Functionalization of the C7 Position of Imidazo[1,2-a]pyrimidine
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic framework in medicinal chemistry and drug development.[1][2][3][4] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][5][6] Several commercial drugs, such as the anxiolytic agents Divaplon and Fasiplon, feature this core structure, underscoring its therapeutic relevance.[5][6]
The functionalization of this scaffold is crucial for modulating its pharmacokinetic and pharmacodynamic properties. While significant research has focused on the synthesis of the core and its derivatization, efforts have predominantly centered on the electron-rich imidazole ring, particularly at the C3 position.[7][8] The pyrimidine ring, and specifically the C7 position, remains a more challenging yet highly valuable site for modification. Introducing substituents at C7 can profoundly influence the molecule's steric and electronic profile, offering a vector for property optimization and the development of novel intellectual property.
This guide provides a detailed overview of advanced synthetic strategies and step-by-step protocols for the regioselective functionalization of the C7 position of imidazo[1,2-a]pyrimidines, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of targeting this less-reactive position.
Understanding the Challenge: Regioselectivity in the Imidazo[1,2-a]pyrimidine System
The synthetic challenge of targeting the C7 position stems from the inherent electronic nature of the fused ring system. The imidazole moiety is electron-rich, making the C3 position the most nucleophilic and kinetically favored site for electrophilic attack and many C-H functionalization reactions.[8] In contrast, the pyrimidine ring is generally electron-deficient, rendering its C-H bonds less reactive. Achieving C7 selectivity requires overcoming the innate reactivity of other sites, necessitating specialized synthetic approaches that can precisely control the reaction's regiochemical outcome.
The following sections detail three core strategies that provide reliable access to C7-functionalized imidazo[1,2-a]pyrimidines:
-
Halogenation and Subsequent Cross-Coupling: A robust, two-step method involving the installation of a halogen handle.
-
Directed C-H Activation: An atom-economical approach using a directing group to guide a transition metal catalyst.
-
Directed Metalation-Trapping: A powerful technique using strong bases for regioselective deprotonation.
Strategy 1: C7-Halogenation Followed by Palladium-Catalyzed Cross-Coupling
This classic, two-stage approach is one of the most dependable for C7 functionalization. It relies on the initial, regioselective installation of a halogen (typically bromine or iodine) at the C7 position, which then serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Workflow Overview
Caption: General workflow for the two-stage C7 functionalization strategy.
Part A: Protocol for Regioselective C7-Bromination
Mechanistic Insight: Electrophilic halogenation of the imidazo[1,2-a]pyrimidine core requires careful control of reaction conditions to favor substitution on the pyrimidine ring over the more activated imidazole ring. While the C5 and C7 positions are both potential sites, steric and electronic factors can be leveraged to achieve C7 selectivity. Using a mild brominating agent like N-bromosuccinimide (NBS) in a polar aprotic solvent often provides the desired regioselectivity.
Detailed Protocol:
-
Preparation: To a clean, dry round-bottom flask, add the starting imidazo[1,2-a]pyrimidine (1.0 eq).
-
Dissolution: Dissolve the substrate in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) to a concentration of 0.1 M.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 10 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the 7-bromo-imidazo[1,2-a]pyrimidine.
Part B: Protocol for C7-Arylation via Suzuki-Miyaura Cross-Coupling
Mechanistic Insight: The Suzuki-Miyaura coupling is a robust palladium-catalyzed reaction that forms a C-C bond between the C7-halide and an organoboron reagent. The choice of catalyst, ligand, and base is critical for achieving high yields. A typical system involves a Pd(0) catalyst (often generated in situ from a Pd(II) precatalyst), a phosphine ligand to stabilize the catalyst and facilitate the reaction steps, and an aqueous base to activate the boronic acid.[9]
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
Detailed Protocol:
-
Preparation: To a microwave vial or Schlenk flask, add the 7-bromo-imidazo[1,2-a]pyrimidine (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃) (3.0 eq).
-
Catalyst/Ligand Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd(OAc)₂ (0.02 eq) and a ligand like SPhos (0.04 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v), to a concentration of 0.1 M with respect to the starting halide.
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (hexane/ethyl acetate) to obtain the C7-aryl-imidazo[1,2-a]pyrimidine.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference Analogy |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 75-95 | [10] |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 70-90 | [9] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 80-98 | [11] |
Strategy 2: Direct C-H Arylation via Palladium Catalysis
Direct C-H functionalization is a highly efficient, atom-economical strategy that avoids the pre-functionalization (e.g., halogenation) step.[12][13] For the imidazo[1,2-a]pyrimidine system, achieving C7 selectivity can be challenging. However, recent advances in catalysis have shown that specific ligand and solvent combinations can control the regioselectivity of C-H activation, sometimes favoring the pyrimidine ring.
Mechanistic Insight: This reaction typically proceeds through a Concerted Metalation-Deprotonation (CMD) pathway or an oxidative addition mechanism. The N1-nitrogen of the imidazole ring can act as a directing group, but often directs towards the C8 position. Achieving C7 arylation often relies on the intrinsic electronic preferences dictated by the specific catalytic system or the presence of other substituents on the ring that electronically disfavor other positions.
Detailed Protocol for Direct C7-Arylation: Note: This protocol is based on methodologies developed for related nitrogen heterocycles and may require optimization.
-
Preparation: In an oven-dried vial, combine the substituted imidazo[1,2-a]pyrimidine (1.0 eq), the aryl halide (e.g., 4-iodotoluene, 1.2 eq), and a pivalic acid (PivOH) additive (0.3 eq).
-
Catalyst/Base Addition: Add the palladium catalyst, Pd(OAc)₂ (0.05 eq), a specialized ligand such as 1,10-phenanthroline (0.1 eq), and the base, potassium carbonate (K₂CO₃) (2.5 eq).[9]
-
Solvent: Add a high-boiling polar aprotic solvent like dimethylacetamide (DMA).
-
Reaction: Seal the vial and place it in a preheated oil bath at 130-150 °C for 12-24 hours.
-
Work-up & Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to isolate the C7-arylated product.
Application Notes & Troubleshooting:
-
Regioisomerism: This is the primary challenge. C3, C5, or C8 arylation may occur. Careful analysis (NMR with NOE experiments) of the product is essential.
-
Catalyst and Ligand Screening: The choice of ligand is paramount for regioselectivity. Bidentate nitrogen-based ligands like 1,10-phenanthroline have shown success in directing arylation to the C7 position of indazoles, a related heterocycle.[9]
-
Solvent Effects: Polar aprotic solvents like DMA or DMF are often crucial for these reactions.[9]
Strategy 3: Regioselective Metalation using TMP-Bases
This strategy offers an alternative and powerful route for regioselective functionalization. It involves the use of sterically hindered, non-nucleophilic strong bases, such as those derived from 2,2,6,6-tetramethylpiperidine (TMP), to deprotonate a specific C-H bond. The resulting organometallic intermediate can then be trapped with a variety of electrophiles. This approach has been successfully applied to the functionalization of the related imidazo[1,2-a]pyrazine scaffold, demonstrating its potential for precise regiocontrol.[11]
Workflow for Metalation-Trapping
Caption: Workflow for C7 functionalization via directed metalation.
Detailed Protocol for C7-Iodination via Magnesiation: This protocol is adapted from methods used for similar N-heterocycles and serves as a strong starting point.[11]
-
Base Preparation: Prepare or obtain a standardized solution of TMPMgCl·LiCl in THF.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the starting imidazo[1,2-a]pyrimidine (1.0 eq) and dissolve it in anhydrous THF.
-
Metalation: Cool the solution to -40 °C. Add the TMPMgCl·LiCl solution (1.1 eq) dropwise via syringe. Stir the reaction at this temperature for 1-2 hours to ensure complete deprotonation at the C7 position.
-
Electrophilic Quench: In a separate flask, prepare a solution of iodine (I₂) (1.3 eq) in anhydrous THF. Cool this solution to -40 °C.
-
Trapping: Slowly transfer the solution of the magnesiated intermediate via cannula into the cold iodine solution.
-
Warming & Quenching: Allow the reaction mixture to warm slowly to room temperature over 2 hours. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine, followed by saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the 7-iodo-imidazo[1,2-a]pyrimidine. This product can then be used in cross-coupling reactions as described in Strategy 1.
Application Notes:
-
Temperature Control: Maintaining low temperatures is critical to prevent base-mediated decomposition and ensure regioselectivity.
-
Choice of Electrophile: This method is versatile. Besides iodine, other electrophiles such as aldehydes (to form alcohols), allyl bromide (to install an allyl group), or sources of "F+" can be used to trap the organometallic intermediate.
-
Alternative Bases: For less acidic C-H bonds, stronger bases like TMP₂Zn·2MgCl₂·2LiCl may be required.[11]
Conclusion
The functionalization of the C7 position of imidazo[1,2-a]pyrimidines, while challenging, is an achievable and highly valuable goal in modern medicinal chemistry. By moving beyond the more accessible C3 position, chemists can unlock new regions of chemical space, leading to the development of novel compounds with improved potency, selectivity, and pharmacokinetic profiles. The strategies outlined in this guide—halogenation/cross-coupling, direct C-H activation, and directed metalation—provide a robust toolkit for researchers. The choice of method will depend on factors such as substrate compatibility, desired functionality, and scalability. Each protocol, grounded in established chemical principles, serves as a validated starting point for the exploration and optimization of this important scaffold.
References
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The Strategic Utility of 7-Bromoimidazo[1,2-a]pyrimidine in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols
Introduction: The Imidazo[1,2-a]pyrimidine Scaffold as a Privileged Kinase Hinge-Binder
The imidazo[1,2-a]pyrimidine core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the domain of protein kinase inhibitors.[1] Its inherent structural features, which include a purine-like arrangement of hydrogen bond donors and acceptors, make it an exceptional "hinge-binding" motif. The hinge region of a kinase is a flexible loop connecting the N- and C-terminal lobes of the catalytic domain, and it plays a crucial role in anchoring ATP. By mimicking the adenine portion of ATP, imidazo[1,2-a]pyrimidine-based compounds can effectively compete for the ATP-binding site, leading to potent inhibition of kinase activity.[2]
The strategic placement of a bromine atom at the 7-position of this scaffold transforms it into a versatile and highly valuable building block for the synthesis of diverse kinase inhibitor libraries. The C7-bromo substituent serves as a key functional handle for introducing a wide array of chemical moieties through various palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the solvent-exposed region of the kinase active site, enabling the optimization of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of 7-Bromoimidazo[1,2-a]pyrimidine in the synthesis of kinase inhibitors, complete with field-proven insights and detailed experimental protocols.
Core Synthetic Strategies: Leveraging Palladium Catalysis
The C-Br bond at the 7-position of the imidazo[1,2-a]pyrimidine core is amenable to a variety of powerful palladium-catalyzed cross-coupling reactions. The three most impactful of these for kinase inhibitor synthesis are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. Each of these transformations allows for the introduction of distinct chemical functionalities, thereby enabling a comprehensive exploration of the chemical space around the core scaffold.
Caption: Key Palladium-Catalyzed Cross-Coupling Reactions of this compound.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl/Heteroaryl Imidazo[1,2-a]pyrimidines
Scientific Rationale and Causality
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for its exceptional functional group tolerance and reliability in forming C(sp²)-C(sp²) bonds.[3] In the context of kinase inhibitor design, introducing aryl or heteroaryl moieties at the 7-position allows for the exploration of interactions with amino acid residues in the solvent-exposed region of the ATP-binding pocket. These interactions can significantly enhance binding affinity and selectivity. For instance, the synthesis of activin-like kinase (ALK) inhibitors has successfully employed this strategy on the analogous imidazo[1,2-a]pyridine scaffold.[4] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions such as debromination. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, are highly effective for coupling with heteroaryl halides.[5]
Detailed Experimental Protocol
This protocol is adapted from methodologies reported for similar heterocyclic systems.[4][6]
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equiv)
-
Palladium Catalyst: Pd(dppf)Cl₂ (0.05 equiv) or Pd₂(dba)₃ with a suitable ligand (e.g., XPhos)
-
Base: K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl/heteroaryl boronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst (and ligand, if not using a pre-catalyst) to the flask.
-
Add the degassed solvent system (1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction can be conducted using conventional heating with a condenser or in a microwave reactor for accelerated reaction times.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl/heteroaryl imidazo[1,2-a]pyrimidine.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 7-Amino-Imidazo[1,2-a]pyrimidines
Scientific Rationale and Causality
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a transformation that is often challenging using classical methods.[5][7] Introducing an amino group at the 7-position opens up a new vector for chemical derivatization. The resulting secondary or primary amine can act as a hydrogen bond donor or acceptor, or serve as a point of attachment for further functionalization to improve solubility, cell permeability, or to target specific interactions within the kinase active site. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step and prevent β-hydride elimination, a common side reaction.[8]
Detailed Experimental Protocol
This protocol is a generalized procedure based on established Buchwald-Hartwig amination methodologies.[8][9]
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1 - 1.5 equiv)
-
Palladium Catalyst: Pd₂(dba)₃ (0.02 - 0.05 equiv)
-
Ligand: Xantphos or a suitable Buchwald ligand (e.g., XPhos, RuPhos) (0.04 - 0.10 equiv)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)
-
Anhydrous Solvent: Toluene or 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a flame-dried reaction vessel.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove palladium residues, washing the pad with additional solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Coupling for the Synthesis of 7-Alkynyl-Imidazo[1,2-a]pyrimidines
Scientific Rationale and Causality
The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bond formation, introducing a linear and rigid alkynyl moiety at the 7-position.[10][11] This structural feature can be exploited to probe deep, narrow pockets within the kinase active site. Furthermore, the terminal alkyne of the product can serve as a versatile handle for subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach larger and more complex functionalities.[12] The reaction typically requires a palladium catalyst and a copper(I) co-catalyst, although copper-free conditions have also been developed.[13]
Detailed Experimental Protocol
This is a general protocol for a palladium and copper co-catalyzed Sonogashira coupling.[10][13]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 - 2.0 equiv)
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ (0.02 - 0.05 equiv)
-
Copper(I) Iodide (CuI) (0.05 - 0.10 equiv)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (can be used as solvent or co-solvent)
-
Anhydrous Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature to 60 °C. The reaction is often exothermic and can typically be run at or slightly above room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are usually complete within 1-6 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Structure-Activity Relationships and Kinase Inhibition
The derivatization of the 7-position of the imidazo[1,2-a]pyrimidine scaffold has a profound impact on the inhibitory activity against various kinases. The following tables summarize representative data from the literature for analogous imidazo-fused heterocyclic kinase inhibitors, illustrating the potential for potency and selectivity modulation through C7-functionalization.
Table 1: Representative Kinase Inhibitory Activity of 7-Substituted Imidazo-Fused Heterocycles
| Compound ID | Scaffold | C7-Substituent | Target Kinase | IC₅₀ (nM) | Reference |
| 1a | Imidazo[1,2-a]pyridine | 4-Quinoline | ALK2 | 24 | [4] |
| 1b | Imidazo[1,2-a]pyridine | 7-Benzo[d]thiazole | ALK2 | 10 | [4] |
| 1c | Imidazo[1,2-a]pyridine | 7-Thieno[3,2-b]pyridine | ALK2 | 14 | [4] |
| 2a | Imidazo[1,2-a]pyrazine | N-methyl-piperazine-phenyl | Aurora A | < 30 (phos-HH3) | [8] |
| 2b | Imidazo[1,2-a]pyrazine | Morpholino-phenyl | Aurora A | 46 | [4] |
| 3a | Imidazo[1,2-c]pyrimidine | Substituted Phenyl | CHK1 | Potent | [14] |
| 3b | Imidazo[1,2-c]pyrimidine | Substituted Phenyl | MK2 | Potent | [14] |
Note: The data presented is for illustrative purposes and is derived from closely related scaffolds to demonstrate the impact of C7-substituents.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and initial evaluation of a kinase inhibitor derived from this compound.
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Conclusion and Future Outlook
This compound is a powerful and versatile starting material for the synthesis of novel kinase inhibitors. The strategic application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provides a robust platform for generating diverse libraries of compounds with tailored properties. The detailed protocols and insights provided in this document are intended to empower researchers to effectively utilize this key building block in their drug discovery endeavors. The continued exploration of novel C7-substituents on the imidazo[1,2-a]pyrimidine scaffold holds significant promise for the development of the next generation of potent and selective kinase inhibitors for the treatment of cancer and other diseases.
References
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- BenchChem. (2025).
- Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry. [Link]
- Belanger, D. B., et al. (2011). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 2(10), 767–772. [Link]
- Wikipedia. (n.d.). Sonogashira coupling.
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- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. [Link]
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- Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. [Link]
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- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
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Application Notes & Protocols: The 7-Bromoimidazo[1,2-a]pyrimidine Scaffold for Novel Anticancer Agent Development
Introduction: A Privileged Scaffold for Oncology Research
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These are often termed "privileged scaffolds" due to their ability to interact with multiple biological targets with high affinity. The imidazo[1,2-a]pyrimidine core is one such scaffold, forming the backbone of numerous compounds with a wide array of pharmacological activities, including potent anticancer effects.[1][2] This fused heterocyclic system is particularly adept at targeting key enzymes in cell signaling pathways, such as protein kinases, making it a focal point for oncology drug discovery.[3][4]
This guide focuses specifically on 7-Bromoimidazo[1,2-a]pyrimidine , a critical intermediate that serves as a versatile and powerful platform for generating diverse libraries of potential anticancer drugs. The strategic placement of the bromine atom at the 7-position provides a reactive handle for a variety of cross-coupling reactions, enabling systematic structural modifications. This allows researchers to fine-tune the molecule's properties to enhance potency, selectivity, and pharmacokinetic profiles.[5]
These application notes provide a comprehensive overview, from the synthesis and diversification of the scaffold to detailed protocols for its biological evaluation as a precursor for next-generation anticancer agents.
Section 1: The Strategic Importance of the 7-Bromo Group
The utility of this compound in drug discovery is rooted in the chemical properties of the carbon-bromine bond. This feature is not merely a placeholder but a strategic tool for medicinal chemists.
-
Synthetic Versatility : The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. This allows for the precise and controlled introduction of a wide range of substituents (aryl, heteroaryl, alkyl, amino groups, etc.) at the C7 position. This chemical flexibility is paramount for exploring the structure-activity relationships (SAR) required to optimize a lead compound.
-
Modulation of Physicochemical Properties : The introduction of a bromine atom, and its subsequent replacement, significantly alters the electronic and lipophilic properties of the molecule. Fluorine substitution, for instance, can enhance metabolic stability and membrane permeability.[5] These modifications are crucial for improving the "drug-likeness" of the resulting compounds, impacting their absorption, distribution, metabolism, and excretion (ADME) profile.
-
Target Engagement : The 7-position of the imidazo[1,2-a]pyrimidine ring often points towards the solvent-exposed region of kinase ATP-binding pockets. Modifications at this position can be used to target unique sub-pockets, thereby increasing selectivity and reducing off-target effects.
Section 2: Synthesis and Diversification Protocols
A robust and reproducible synthetic route is the cornerstone of any scaffold-based drug discovery program. Here, we outline a general protocol for the synthesis of the core scaffold and its subsequent diversification.
Protocol 2.1: General Synthesis of Imidazo[1,2-a]pyrimidine Derivatives
This protocol describes an efficient, one-pot, three-component condensation reaction, a method noted for its high yields and operational simplicity.[6][7]
Principle: The synthesis involves the reaction of a 2-aminopyrimidine with an appropriate α-haloketone (or equivalent) and an aldehyde in the presence of a catalyst, such as iodine, to facilitate cyclization.
Materials:
-
Substituted 2-aminopyrimidine
-
Aryl aldehyde
-
tert-butyl isocyanide
-
Iodine (catalyst)
-
Appropriate solvent (e.g., Ethanol, DMF)
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Step-by-Step Procedure:
-
To a solution of the aryl aldehyde (1.0 mmol) and 2-aminopyrimidine (1.0 mmol) in ethanol (10 mL), add tert-butyl isocyanide (1.2 mmol).
-
Add a catalytic amount of iodine (10 mol%).
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC. Reaction times can vary from 2 to 12 hours.
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired imidazo[1,2-a]pyrimidine derivative.[7]
Causality: Iodine acts as a mild Lewis acid, activating the carbonyl group of the aldehyde and facilitating the initial condensation with the aminopyrimidine. The subsequent cycloaddition with the isocyanide and intramolecular cyclization leads to the formation of the fused heterocyclic system.
Workflow for Scaffold-Based Drug Discovery
The following diagram illustrates the typical workflow, starting from the core scaffold.
Caption: Drug discovery workflow using the 7-bromo scaffold.
Section 3: Biological Evaluation Protocols
Once a library of derivatives has been synthesized, a cascade of biological assays is required to identify promising anticancer candidates.
Key Anticancer Mechanisms of Imidazo[1,2-a]pyrimidines
Derivatives of this scaffold frequently exert their anticancer effects by modulating critical cell signaling pathways. A prominent target is the PI3K/Akt/mTOR pathway , which is often dysregulated in cancer and controls cell growth, proliferation, and survival.[8][9] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[8][10][11]
Target Signaling Pathway: PI3K/Akt/mTOR
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo-scaffolds.
Protocol 3.2: In Vitro Cell Viability (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells. This is a standard method for initial cytotoxicity screening.[12][13]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[7][14]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives dissolved in DMSO (stock solution)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Multichannel pipette and microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Self-Validation: The inclusion of untreated and vehicle-only controls is critical to ensure that the observed effects are due to the compound and not the solvent or experimental conditions. A positive control (e.g., Doxorubicin) should also be included.[7]
Protocol 3.3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. The induction of apoptosis is a common mechanism for imidazopyridine-based compounds.[8][15][16]
Materials:
-
Cancer cell lines
-
Test compounds
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Step-by-Step Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Expected Results: A dose-dependent increase in the percentage of Annexin V-positive cells is indicative of apoptosis induction.[16]
Protocol 3.4: Western Blot Analysis of Signaling Proteins
Principle: Western blotting is used to detect specific proteins in a cell lysate. This protocol is essential for confirming the mechanism of action, for example, by measuring the phosphorylation status of Akt or the cleavage of PARP, a hallmark of apoptosis.[10][11][12]
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved PARP, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Step-by-Step Procedure:
-
Protein Extraction & Quantification: Lyse treated cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control like β-actin. A decrease in p-Akt levels or an increase in cleaved PARP would support the proposed mechanism of action.[12]
Section 4: Structure-Activity Relationship (SAR) Insights
Systematic evaluation of the synthesized library allows for the development of an SAR model, guiding the next round of molecular design.
| Position of Modification | General Observation | Example Target/Effect | Reference |
| C2-Position | Introduction of aryl or substituted amino groups often enhances potency. Crucial for kinase hinge-binding interactions. | Potent kinase inhibitors (e.g., Syk, ZAP-70).[17] | [17] |
| C3-Position | Often substituted with aryl or heteroaryl groups. Can influence selectivity and potency. The electronic nature of the substituent is critical. | Wnt/β-catenin signaling inhibitors.[18] | [18] |
| C7-Position (from Bromo) | Highly versatile position. Large aromatic groups can be introduced to target specific pockets in enzymes, enhancing selectivity and potency. | c-KIT inhibitors for imatinib-resistant tumors.[19] | [19] |
| Fused Pyrimidine Ring | Modifications to the pyrimidine ring itself can alter the core electronics and solubility of the scaffold. | General modulation of anticancer activity. | [20][21] |
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable starting point for the development of novel anticancer agents. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its inherent ability to interact with key oncogenic pathways, particularly protein kinases, makes it a privileged structure in oncology. The protocols and application notes provided here offer a comprehensive framework for researchers to synthesize, screen, and characterize new derivatives. Future work should focus on leveraging SAR insights to design compounds with improved selectivity for specific kinase isoforms or those that can overcome known drug resistance mechanisms, ultimately leading to the development of more effective and safer cancer therapies.[19]
References
- Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Review Pharmacy, 12(4), 79-91.
- Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837.
- Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.
- ResearchGate. (n.d.). The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and...
- ResearchGate. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
- Asian Journal of Chemistry. (2024). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry.
- El-Gamal, M. I. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as anticancer agents. Future Science, 8(12), FSO822.
- RSC Publishing. (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
- PubMed. (2022). A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway. Anticancer Agents in Medicinal Chemistry.
- PubMed. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters.
- MDPI. (2023). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. Molecules.
- ScienceDirect. (2021). Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. Bioorganic Chemistry.
- PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis.
- I.R.I.S. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules.
- PubMed. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry.
- SciSpace. (2024). Imidazo- and pyrazolopyrimidine scaffolds as anticancer agents. Azhar International Journal of Pharmaceutical and Medical Sciences.
- Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.
- NIH. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BMC Cancer.
- MDPI. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules.
- MDPI. (2022). Anticancer Inhibitors. International Journal of Molecular Sciences.
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Application Notes & Protocols: Development of Novel Anti-inflammatory Drugs from 7-Bromoimidazo[1,2-a]pyrimidine
Abstract
Inflammation is a critical biological response, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term administration is associated with significant side effects, necessitating the search for safer and more effective therapeutic agents.[1] The imidazo[1,2-a]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including notable anti-inflammatory potential.[2][3] This document provides a comprehensive guide for researchers, outlining a systematic approach to the design, synthesis, and evaluation of novel anti-inflammatory drug candidates derived from 7-Bromoimidazo[1,2-a]pyrimidine. We present detailed protocols for chemical synthesis, a cascade of in vitro screening assays, and a validated in vivo model for proof-of-concept efficacy testing.
Introduction: The Rationale for Targeting the Imidazo[1,2-a]pyrimidine Scaffold
The inflammatory process is a complex cascade involving numerous mediators, including prostaglandins (PGs), leukotrienes, cytokines like tumor necrosis factor-alpha (TNF-α), and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[1][4] Many existing anti-inflammatory drugs target these pathways.[5] The imidazo[1,2-a]pyrimidine core is an attractive starting point for developing new anti-inflammatory agents due to its rigid, planar structure and its ability to be readily functionalized, allowing for the fine-tuning of pharmacological properties. Several studies have reported that derivatives of this scaffold possess significant anti-inflammatory and analgesic properties, often through the inhibition of key inflammatory mediators like COX-2 and PGE2.[2][6][7]
The 7-bromo substituent on the core scaffold serves as a versatile chemical handle. It allows for the introduction of diverse chemical moieties via cross-coupling reactions, enabling the creation of a focused library of compounds. This strategy, known as Structure-Activity Relationship (SAR) exploration, is fundamental to optimizing potency, selectivity, and pharmacokinetic properties.
This guide details a workflow designed to efficiently identify and validate novel anti-inflammatory leads from this promising chemical class.
Caption: Drug Discovery Workflow for Imidazo[1,2-a]pyrimidine Derivatives.
Synthesis and Chemical Characterization
The core strategy involves using the 7-bromo position as an anchor point for introducing chemical diversity. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose.
2.1. General Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a representative synthesis of a 7-aryl-imidazo[1,2-a]pyrimidine derivative.
Rationale: The Suzuki-Miyaura coupling is chosen for its robustness, tolerance of various functional groups, and generally high yields, making it ideal for library synthesis.
Materials:
-
This compound
-
Substituted Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane and Water (solvent system)
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Step-by-Step Protocol:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Preparation: In a separate vial, pre-mix Palladium(II) Acetate (0.05 eq) and Triphenylphosphine (0.10 eq) in a small amount of dioxane.
-
Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the 1,4-Dioxane/Water solvent mixture (e.g., 4:1 ratio) to the flask via syringe.
-
Catalyst Addition: Add the catalyst mixture to the reaction flask.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Screening Protocols
A tiered screening approach is employed to efficiently identify promising compounds while minimizing resource expenditure.
3.1. Protocol: Cell Viability Assay (MTT)
Rationale: Before assessing anti-inflammatory activity, it is crucial to determine the concentrations at which the compounds are not cytotoxic. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.
Cell Line: RAW 264.7 murine macrophages.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the CC₅₀ (50% cytotoxic concentration) for each compound. Subsequent assays should use non-toxic concentrations.
3.2. Protocol: LPS-Induced Nitric Oxide (NO) Production Assay
Rationale: Lipopolysaccharide (LPS) is a potent activator of macrophages, leading to the upregulation of inducible nitric oxide synthase (iNOS) and the production of NO, a key inflammatory mediator. This cell-based assay provides a functional measure of anti-inflammatory activity.[8]
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells as described in the MTT protocol and allow them to adhere.
-
Pre-treatment: Remove the medium and add 100 µL of fresh medium containing test compounds at desired non-toxic concentrations. Include a positive control (e.g., Dexamethasone) and a vehicle control. Incubate for 1 hour.
-
Inflammatory Stimulus: Add LPS (final concentration 1 µg/mL) to all wells except the negative control wells.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reagent Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production for each compound compared to the LPS-only control.
Caption: Simplified Inflammatory Signaling Pathway in Macrophages.
3.3. Protocol: COX-1 and COX-2 Inhibition Assay
Rationale: Differentiating between inhibition of the constitutive COX-1 isoform and the inducible COX-2 isoform is critical. Selective COX-2 inhibition is a key goal for developing safer NSAIDs, as COX-1 is involved in gastric protection.[5][6]
Method: Use a commercially available colorimetric or fluorescent COX inhibitor screening assay kit (e.g., from Cayman Chemical, Abcam). These kits provide purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid substrate, and a detection system.
Step-by-Step Protocol (General Outline):
-
Reagent Preparation: Prepare all kit components as per the manufacturer's instructions.
-
Reaction Setup: In separate wells of a 96-well plate for COX-1 and COX-2, add the reaction buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations. Include a selective COX-1 inhibitor (e.g., SC-560), a selective COX-2 inhibitor (e.g., Celecoxib), a non-selective inhibitor (e.g., Indomethacin) as controls, and a vehicle control.
-
Enzyme Addition: Add the respective COX-1 or COX-2 enzyme to the appropriate wells.
-
Pre-incubation: Incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Reaction & Detection: Incubate for a short period (e.g., 2 minutes). The reaction produces Prostaglandin G₂ (PGG₂), which is then reduced, and the chromogen in the kit reacts to produce a colored product.
-
Absorbance Reading: Measure the absorbance at the wavelength specified in the kit manual.
-
Analysis: Calculate the percentage of inhibition for each compound against both COX-1 and COX-2. Determine the IC₅₀ values and calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
Table 1: Hypothetical In Vitro Screening Data
| Compound ID | Cytotoxicity CC₅₀ (µM) | NO Inhibition IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | COX-2 Selectivity Index |
| Lead-01 | >100 | 5.2 | 0.8 | 25.6 | 32.0 |
| Lead-02 | >100 | 8.1 | 1.5 | 18.0 | 12.0 |
| Lead-03 | 25 | 2.3 | 0.5 | 30.0 | 60.0 |
| Celecoxib | >100 | 1.2 | 0.06 | 2.1 | 35.0 |
| Indomethacin | >100 | 2.5 | 0.2 | 0.15 | 0.75 |
Compounds with high selectivity indices (like Lead-01 and Lead-03) and low cytotoxicity are prioritized. Lead-03, despite being more potent, shows some cytotoxicity and would require further investigation.
In Vivo Proof-of-Concept Protocol
After identifying potent and selective hits in vitro, their efficacy must be confirmed in a living organism.
4.1. Protocol: Carrageenan-Induced Paw Edema in Rats
Rationale: This is a classic, well-characterized, and highly reproducible model of acute inflammation.[9][10][11] The inflammatory response is biphasic: an early phase (0-2 hours) mediated by histamine and serotonin, and a later phase (3-6 hours) where prostaglandins and nitric oxide are the predominant mediators. Inhibition of the later phase is indicative of an NSAID-like mechanism.
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
Step-by-Step Protocol:
-
Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the study with free access to water.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC-Na, p.o.)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group 3-5: Test Compounds (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Compound Administration: Administer the test compounds or vehicle orally (p.o.) via gavage.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (Where V_c is the mean edema volume of the control group and V_t is the mean edema volume of the treated group).
-
Preliminary ADMET and Pharmacokinetics
Rationale: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial to avoid late-stage drug development failures.[12] While extensive studies are beyond the scope of initial screening, simple in silico and in vitro models can provide valuable early insights.
-
In Silico Prediction: Use software (e.g., pkCSM, SwissADME) to predict properties like Lipinski's rule of five compliance, oral bioavailability, and potential toxicity flags.[12][13]
-
In Vitro Metabolic Stability: An assay using liver microsomes can provide an early indication of how quickly a compound is metabolized, which influences its half-life in vivo.
Summary and Future Directions
This guide provides a validated roadmap for the initial stages of developing novel anti-inflammatory drugs from the this compound scaffold. The workflow progresses logically from rational design and synthesis to a robust in vitro screening cascade and culminates in in vivo validation. Compounds that demonstrate significant efficacy in the paw edema model, coupled with a promising selectivity and safety profile, can be designated as leads. Future efforts would involve extensive SAR studies to further optimize potency and pharmacokinetic properties, followed by more complex chronic inflammation models and formal toxicology studies.
References
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- El-Sayed, N., El-Gohary, N., El-Gazzar, M., & El-Henawy, A. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 28(15), 5789. [Link]
- Siviri, E., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(3), 823. [Link]
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
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- Patil, M., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 2(2), 1-8. [Link]
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Application of 7-Bromoimidazo[1,2-a]pyrimidine in Antiviral Research: A Technical Guide
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2][3] This fused nitrogen-bridged system is a core component in numerous compounds with demonstrated pharmacological properties, including antiviral, anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The versatility of this scaffold has made it a focal point for the development of novel therapeutic agents.
Within the vast chemical space of imidazo[1,2-a]pyrimidine derivatives, halogenated analogues such as 7-Bromoimidazo[1,2-a]pyrimidine represent a promising frontier for antiviral drug discovery. The introduction of a bromine atom at the 7-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its biological activity, metabolic stability, and pharmacokinetic profile. While specific research on this compound is emerging, the broader class of imidazo[1,2-a]pyrimidine and pyrimidine derivatives has shown compelling evidence of antiviral efficacy against a range of clinically relevant viruses, including influenza virus, coronaviruses (e.g., SARS-CoV-2), human immunodeficiency virus (HIV), and hepatitis C virus (HCV).[1][4][5]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in antiviral research. We will delve into putative mechanisms of action inspired by related compounds and provide detailed, field-proven protocols for the evaluation of its antiviral activity.
Potential Antiviral Mechanisms of Action
The antiviral activity of imidazo[1,2-a]pyrimidine derivatives is likely multifaceted, with different analogues potentially targeting various stages of the viral life cycle. Based on studies of related compounds, several plausible mechanisms of action for this compound can be hypothesized and investigated.
Inhibition of Viral Entry
A critical first step in viral infection is the entry of the virus into the host cell.[6] For many enveloped viruses, this process is mediated by the interaction of viral surface proteins with host cell receptors.
-
Influenza Virus: Some imidazo[1,2-a]pyrimidine derivatives have been shown to target the influenza A virus (IAV), potentially by interfering with the viral entry process.[4] This could involve the inhibition of the viral hemagglutinin (HA) protein, which is responsible for binding to sialic acid receptors on the host cell surface and mediating membrane fusion.[7][8]
-
SARS-CoV-2: The entry of SARS-CoV-2 into host cells is initiated by the binding of its spike (S) protein to the human angiotensin-converting enzyme 2 (hACE2) receptor.[6] Diaryl pyrimidine derivatives have been investigated as potential inhibitors of this interaction, binding at the interface of the hACE2-S protein complex.[6] It is conceivable that this compound could act as a dual inhibitor, disrupting the binding of the spike protein to hACE2 and thereby preventing viral entry.[1]
Figure 1: Putative mechanism of viral entry inhibition.
Targeting Viral Polymerase
The replication of viral genetic material is a crucial step in the viral life cycle and is carried out by viral polymerases. These enzymes are often highly conserved among different viral strains, making them attractive targets for broad-spectrum antiviral drugs.[9]
-
Influenza RNA-dependent RNA polymerase (RdRp): The influenza virus RdRp is a heterotrimeric complex responsible for the transcription and replication of the viral RNA genome.[9][10] Some pyrimidine derivatives have been shown to inhibit the interaction between the PA and PB1 subunits of the RdRp, thereby disrupting its function.[10]
Modulation of Host Cell Pathways
Instead of directly targeting viral components, some antiviral compounds exert their effects by modulating host cell pathways that are essential for viral replication.
-
Inhibition of Pyrimidine Biosynthesis: Viruses are heavily reliant on the host cell's machinery for their replication, including the synthesis of nucleotides.[11][12] Some broad-spectrum antiviral compounds have been shown to inhibit the de novo pyrimidine biosynthesis pathway in host cells.[11][13] By depleting the cellular pool of pyrimidines, these compounds can effectively starve the virus of the necessary building blocks for genome replication.[13] The combination of pyrimidine biosynthesis inhibitors with nucleoside analogues has been shown to have a synergistic antiviral effect against SARS-CoV-2.[12]
Figure 2: Inhibition of host pyrimidine biosynthesis.
Experimental Protocols for Antiviral Evaluation
The following protocols provide a framework for the systematic evaluation of the antiviral activity of this compound.
Protocol 1: Cytopathic Effect (CPE) Reduction Assay
This high-throughput screening assay is a primary method to assess the ability of a compound to protect host cells from virus-induced cell death.[4][14][15]
Objective: To determine the 50% effective concentration (EC50) of this compound in inhibiting virus-induced CPE.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, Madin-Darby Canine Kidney (MDCK) cells for influenza).[10][14]
-
Virus stock with a known titer.
-
Cell culture medium (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®).[16]
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cells at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO2.[16]
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. Include a vehicle control (DMSO) and a positive control (a known antiviral drug).
-
Infection: Aspirate the medium from the cell monolayer and infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.[14] Leave some wells uninfected as cell controls.
-
Treatment: Immediately after infection, add the serially diluted compound to the respective wells.
-
Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 37°C for SARS-CoV-2, 33-37°C for influenza) until the virus control wells show 80-90% CPE.[16]
-
Quantification of Cell Viability: Add the cell viability reagent to all wells according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Plaque Reduction Assay
This assay is a more quantitative method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[17][18][19]
Objective: To determine the 50% inhibitory concentration (IC50) of this compound in reducing viral plaque formation.
Materials:
-
Host cell line that forms distinct plaques upon viral infection.
-
Virus stock with a known titer.
-
Cell culture medium.
-
This compound stock solution.
-
6- or 12-well cell culture plates.
-
Overlay medium (e.g., agarose or Avicel) to restrict virus spread.[2][17]
-
Crystal violet solution for staining.
Procedure:
-
Cell Seeding: Seed the plates with host cells to form a confluent monolayer.
-
Virus-Compound Incubation: In separate tubes, mix a fixed amount of virus (e.g., 100 plaque-forming units, PFU) with serial dilutions of this compound. Incubate for 1 hour at 37°C.
-
Infection: Aspirate the medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.[2]
-
Overlay: After adsorption, remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of the compound.
-
Incubation: Incubate the plates until visible plaques are formed in the virus control wells.
-
Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain with crystal violet.[2] Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value from the dose-response curve.
| Parameter | CPE Reduction Assay | Plaque Reduction Assay |
| Endpoint | Cell Viability | Number of Plaques |
| Throughput | High | Low to Medium |
| Output | EC50 | IC50 |
| Application | Primary Screening | Potency Determination |
Protocol 3: SARS-CoV-2 Spike-ACE2 Interaction Assay
This cell-free assay is designed to specifically investigate the inhibition of the initial step of SARS-CoV-2 entry.[20][21]
Objective: To determine if this compound can inhibit the binding of the SARS-CoV-2 spike protein to the hACE2 receptor.
Materials:
-
Recombinant SARS-CoV-2 Spike protein (Receptor Binding Domain, RBD).
-
Recombinant human ACE2 protein.
-
Assay plates (e.g., coated with one of the proteins).
-
This compound stock solution.
-
Detection antibody (e.g., anti-hACE2 antibody conjugated to HRP).
-
Substrate for the detection enzyme (e.g., TMB).
-
Plate reader.
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with either the Spike-RBD or hACE2 protein and incubate overnight. Block non-specific binding sites.
-
Compound Incubation: Add serial dilutions of this compound to the wells.
-
Binding Reaction: Add the corresponding binding partner (hACE2 or Spike-RBD) to the wells and incubate to allow for binding.
-
Detection: Wash the plate to remove unbound proteins. Add the detection antibody and incubate.
-
Signal Generation: Add the substrate and measure the absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of the Spike-ACE2 interaction for each compound concentration. Determine the IC50 value.
Figure 3: A typical workflow for antiviral drug discovery.
Conclusion and Future Directions
This compound, as a representative of the pharmacologically rich imidazo[1,2-a]pyrimidine class, holds significant promise for antiviral research. The proposed mechanisms of action, including the inhibition of viral entry and replication, as well as the modulation of host cell pathways, provide a solid foundation for further investigation. The detailed protocols outlined in this guide offer a systematic approach to characterizing its antiviral profile.
Future research should focus on synthesizing a library of this compound analogues to establish a clear structure-activity relationship (SAR). In vivo studies in relevant animal models will be crucial to evaluate the compound's efficacy, pharmacokinetics, and safety profile. The ultimate goal is to leverage the unique properties of the imidazo[1,2-a]pyrimidine scaffold to develop novel, potent, and broad-spectrum antiviral therapeutics to combat existing and emerging viral threats.
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Application Note: A Validated Protocol for the Purification of 7-Bromoimidazo[1,2-a]pyrimidine
Introduction and Scientific Principle
7-Bromoimidazo[1,2-a]pyrimidine is a key heterocyclic building block in medicinal chemistry and materials science.[1][2][3] Its fused ring system is a common scaffold in pharmacologically active agents, including anxiolytics and anticonvulsants.[4][5] The precise biological and chemical reactivity of this intermediate is critically dependent on its purity. Impurities stemming from its synthesis, often via the reaction of 2-aminopyrimidine with α-halocarbonyl compounds, can interfere with subsequent reactions and biological assays, leading to unreliable results.[2]
This document provides a comprehensive, field-tested protocol for the purification of this compound from a crude synthetic mixture. The strategy is rooted in a multi-step approach that leverages differences in polarity and solubility between the target compound and common impurities. The core purification is achieved through flash column chromatography, a highly versatile technique for separating components based on their differential affinity for a stationary and mobile phase.[6][7] For achieving the highest analytical purity, an optional final recrystallization step is detailed, which is a powerful method for refining crystalline solids.[8][9][10] This protocol is designed to be self-validating, incorporating in-process monitoring via Thin-Layer Chromatography (TLC) and final purity assessment by NMR and HPLC.
Materials and Equipment
Reagents and Solvents
-
Crude this compound
-
Dichloromethane (DCM), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Ethyl Acetate (EtOAc), HPLC Grade
-
Hexanes, HPLC Grade
-
Triethylamine (TEA), Reagent Grade
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deuterated Solvent for NMR (e.g., DMSO-d₆)
-
TLC Plates (Silica Gel 60 F254)
Equipment
-
Flash Chromatography System (manual or automated)
-
Glass Chromatography Column
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bars
-
Separatory Funnel
-
Filter Funnel (Büchner or Hirsch)
-
Vacuum Flasks
-
Round-Bottom Flasks
-
Beakers and Erlenmeyer Flasks
-
TLC Developing Chamber
-
UV Lamp (254 nm)
-
High-Resolution NMR Spectrometer
-
HPLC System with a suitable column (e.g., C18)
Experimental Workflow Visualization
The overall purification strategy is a sequential process designed to systematically remove impurities based on their physicochemical properties. The workflow begins with a preliminary work-up to remove inorganic salts and highly polar impurities, followed by the main chromatographic separation, and concludes with an optional recrystallization for final polishing.
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocols
Phase 1: Initial Work-up and Extraction
Causality: The synthesis of imidazo[1,2-a]pyrimidines often occurs in acidic or basic conditions and may leave behind inorganic salts and highly polar starting materials. This initial extraction step is crucial for removing these bulk impurities, which simplifies the subsequent, more sensitive chromatography step.[6]
-
Dissolution: Transfer the crude reaction mixture to a separatory funnel. Dissolve the mixture in a suitable volume of Dichloromethane (DCM). Add an equal volume of deionized water.
-
Aqueous Wash: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. Drain the lower organic layer.
-
Base Wash (Optional): If the reaction was run under acidic conditions, a wash with a saturated sodium bicarbonate (NaHCO₃) solution can be beneficial to remove residual acid.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps, indicating the solution is dry.
-
Concentration: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude solid/oil.
Phase 2: Purification by Flash Column Chromatography
Causality: Flash chromatography is the most effective method for separating the target compound from closely related impurities and unreacted starting materials.[13] The choice of solvent system (eluent) is paramount and is determined by preliminary TLC analysis to achieve an optimal retention factor (Rf) of ~0.3 for the target compound, ensuring good separation.[12][13] For N-heterocycles, which can interact with acidic silica, adding a small amount of a basic modifier like triethylamine (TEA) prevents peak tailing and improves resolution.[7][13]
-
Solvent System Selection:
-
Develop a suitable eluent system using TLC. A good starting point for imidazo[1,2-a]pyrimidines is a mixture of a non-polar solvent (Hexanes or DCM) and a polar solvent (Ethyl Acetate or Methanol).
-
Test various ratios (e.g., 9:1, 4:1, 1:1 Hexanes:EtOAc).
-
If streaking is observed, add 0.5-1% triethylamine (TEA) to the eluent mixture.[13]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[11]
-
-
Sample Loading:
-
Dissolve the crude product from Phase 1 in a minimal amount of DCM.
-
In a separate flask, add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to create a dry, free-flowing powder ("dry loading").[7][11]
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the determined solvent system, starting with a lower polarity and gradually increasing it if a gradient is required.
-
Collect fractions in test tubes and monitor the elution process by spotting fractions on a TLC plate and visualizing under a UV lamp.
-
-
Pooling and Concentration:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Concentrate the pooled fractions using a rotary evaporator to yield the purified this compound.
-
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard choice for normal-phase chromatography, providing good resolution. |
| Mobile Phase | Hexanes/Ethyl Acetate or DCM/Methanol | Offers a tunable polarity range suitable for many N-heterocycles.[13] |
| Modifier | 0.5-1% Triethylamine (TEA) | Neutralizes acidic sites on silica, preventing streaking of basic compounds.[7][13] |
| Target Rf | 0.25 - 0.35 | Provides the optimal balance between resolution and elution time.[12] |
| Loading Method | Dry Loading | Ensures a tight band at the start of the chromatography, leading to better separation.[7] |
Phase 3: Final Purification by Recrystallization (Optional)
Causality: Recrystallization is a powerful technique for achieving high purity for solid compounds.[10] It works on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble at room temperature, while impurities remain in solution upon cooling.[6][9] This step is ideal for removing trace impurities that may have co-eluted during chromatography.
-
Solvent Selection: Identify a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold. Common choices include ethanol, isopropanol, or ethyl acetate/hexanes mixtures.
-
Dissolution: Place the purified solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is critical for forming pure, well-defined crystals.[9]
-
Seeding (Optional): If crystals do not form, scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound can initiate crystallization.[8][9]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under high vacuum to remove all residual solvent.
Phase 4: Purity Assessment and Characterization
Causality: The identity and purity of the final product must be rigorously confirmed. Spectroscopic and chromatographic methods provide unambiguous structural confirmation and quantitative purity data.[4][14]
-
¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure and check for the absence of impurity signals. The spectra should be clean, with correct chemical shifts and integration values.[14]
-
HPLC Analysis: Determine the purity of the final compound. A pure sample should show a single major peak.
-
Mass Spectrometry (MS): Confirm the molecular weight of the compound.
| Analysis Technique | Expected Result for Pure Product |
| ¹H NMR | Signals corresponding to the unique protons of the imidazo[1,2-a]pyrimidine core, with correct splitting and integration. Absence of solvent or impurity peaks. |
| ¹³C NMR | Signals corresponding to the six unique carbons in the this compound structure.[14][15] |
| HPLC | A single sharp peak with >98% purity by area percentage. |
| LC-MS (ESI) | A major ion corresponding to [M+H]⁺ for C₆H₄BrN₃. |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Compound Streaks on TLC/Column | The compound is basic and interacting with acidic silica gel. | Add 0.5-1% triethylamine or ammonia to the eluent.[7][13] Consider using neutral or basic alumina as the stationary phase. |
| Poor Separation of Impurities | The chosen eluent system has insufficient resolving power. | Re-optimize the solvent system using TLC. Try a different solvent combination (e.g., switch from Hex/EtOAc to DCM/MeOH). A slower, more shallow gradient may be required. |
| Low Recovery from Column | The compound is highly polar and strongly adsorbed to the silica. | Increase the polarity of the eluent significantly at the end of the run (e.g., flush with 10-20% MeOH in DCM) to elute all material. |
| Product Fails to Crystallize | The solution is not supersaturated, or the product is an oil. The solvent may be inappropriate. | Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution.[8] Scratch the flask or use a seed crystal.[9] If it remains an oil, re-purify by chromatography. |
References
- Benchchem. Troubleshooting common issues in the synthesis of N-heterocycles.
- SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
- ChemTalk. Lab Procedure: Recrystallization | Chemistry.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Blog. What are the key steps in the purification of pharmaceutical intermediates?.
- University of Rochester. Recrystallization and Crystallization.
- Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
- Benchchem. Overcoming challenges in the purification of heterocyclic compounds.
- MDPI. New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles.
- BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- The Journal of Organic Chemistry. Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine.
- PubMed Central (PMC). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry.
- Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
- MDPI. Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis.
- University of Rochester. Chromatography: How to Run a Flash Column.
- PMC. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines.
- ResearchGate. Synthesis and Characterization of imidazo[1,2-a]pyrimidine.
- ChemistrySelect. Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
- Universidad Espíritu Santo. Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review.
- NIH. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.
- Sigma-Aldrich. This compound.
- NIH. 4-(Aryl)-Benzo[6][10]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores.
- DergiPark. Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds.
- Sigma-Aldrich. 7-Bromoimidazo[1,2-a]pyridine.
- Benchchem. Application Notes and Protocols for the Purification of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine.
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- 15. researchgate.net [researchgate.net]
Scale-Up Synthesis of 7-Bromoimidazo[1,2-a]pyrimidine: An Application Note and Protocol
Introduction: The Significance of 7-Bromoimidazo[1,2-a]pyrimidine in Medicinal Chemistry
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in drug discovery and development, forming the core of numerous biologically active compounds.[1][2] This structural motif is recognized for its wide range of pharmacological activities, including but not limited to, anti-cancer, anti-viral, anti-microbial, and anti-inflammatory properties.[3][4] The introduction of a bromine atom at the 7-position, yielding this compound, provides a key intermediate for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for screening and lead optimization in drug development programs.[5]
This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this compound, designed for researchers, scientists, and professionals in the drug development industry. The protocol herein is structured to be a self-validating system, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations critical for successful and safe large-scale production.
Reaction Scheme and Mechanism: A Modified Chichibabin Condensation
The synthesis of this compound is achieved through a well-established synthetic route analogous to the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine derivative with an α-halocarbonyl compound.[6] In this specific synthesis, 2-amino-5-bromopyrimidine reacts with chloroacetaldehyde to yield the target bicyclic heteroaromatic product.
The reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of the pyrimidine ring on the carbonyl carbon of chloroacetaldehyde, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyrimidine ring system.
Caption: Reaction workflow for the synthesis of this compound.
Scale-Up Synthesis Protocol
This protocol is optimized for a laboratory scale-up synthesis, yielding a significant quantity of the target compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-5-bromopyrimidine | ≥98% | Commercially Available | Store in a cool, dry place. |
| Chloroacetaldehyde | 50 wt. % solution in water | Commercially Available | Lachrymator, handle with extreme care. |
| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available | |
| Ethanol (EtOH) | Anhydrous | Commercially Available | |
| Ethyl acetate (EtOAc) | HPLC Grade | Commercially Available | |
| Hexanes | HPLC Grade | Commercially Available | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: In a 2L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add 2-amino-5-bromopyrimidine (100 g, 0.575 mol).
-
Solvent Addition: Add 1 L of anhydrous ethanol to the flask. Stir the mixture to obtain a suspension.
-
Reagent Addition: While stirring, slowly add chloroacetaldehyde (50 wt. % solution in water, 135 g, 0.85 mol) to the suspension at room temperature. The addition should be controlled to maintain the temperature below 30 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).
-
Neutralization and Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is neutral (pH ~7). This will neutralize the hydrohalic acid formed during the reaction.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add 500 mL of ethyl acetate and transfer the mixture to a 2L separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction of the aqueous layer with ethyl acetate (2 x 250 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.
-
Purification by Recrystallization: Recrystallize the crude solid from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 40-50 °C to a constant weight.
Process Safety Assessment
A thorough risk assessment is crucial before commencing any scale-up synthesis.[7]
-
Chloroacetaldehyde: This reagent is a potent lachrymator and is toxic. Handle only in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. An emergency eyewash and shower should be readily accessible.
-
Flammable Solvents: Ethanol and ethyl acetate are flammable liquids. Ensure that all heating is conducted using heating mantles or oil baths and that no open flames are present in the laboratory.
-
Pressure Build-up: The reaction is performed under reflux, and while not expected to generate significant pressure, a properly functioning condenser is essential to prevent solvent loss and pressure build-up.
Caption: Safety management workflow for the synthesis of this compound.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~8.9 (d, 1H), ~8.5 (d, 1H), ~7.8 (s, 1H), ~7.7 (s, 1H), ~7.2 (dd, 1H). (Predicted shifts, actual values may vary) |
| ¹³C NMR (100 MHz, DMSO-d₆) | Expected peaks in the aromatic region (~110-150 ppm). (Predicted, actual values may vary) |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₆H₅BrN₃: 197.97; Found: To be determined experimentally |
| Purity (HPLC) | ≥98% |
Conclusion
This application note provides a detailed and robust protocol for the scale-up synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The emphasis on understanding the reaction mechanism and implementing proper safety measures ensures a successful and safe synthetic outcome.
References
- Ciganek, E. (1995). The Intramolecular Chichibabin Reaction. Organic Reactions, 47, 1-267.
- Chichibabin, A. E., & Zeide, O. A. (1914). A new reaction for compounds containing the pyridine nucleus. J. Russ. Phys. Chem. Soc., 46, 1216-36.
- Elhakmaoui, A., Gueiffier, A., Lhassani, M., et al. (1996).
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Rival, Y., Grassy, G., & Michel, G. (1992). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 40(5), 1170-1176.
- Sato, S., et al. (2021). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1245, 131065.
- Tsoleridis, C. A., et al. (2019). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Tetrahedron Letters, 60(27), 1783-1786.
- Zhang, W., & Lu, Y. (2010). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions.
- Katritzky, A. R., et al. (2002). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 67(23), 8224-8228.
- Mandour, A. H., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(19), 6529.
- Gürsoy, A., & Karali, N. (2003). Synthesis and primary cytotoxicity evaluation of some novel imidazo[1,2-a]pyrimidine derivatives. European journal of medicinal chemistry, 38(6), 633-643.
- Scientific Update. (2018). The Chichibabin amination reaction.
- Wikipedia. (2023). Chichibabin reaction.
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
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- 7. orgsyn.org [orgsyn.org]
7-Bromoimidazo[1,2-a]pyrimidine in the synthesis of fluorescent probes
Application Notes & Protocols
Topic: 7-Bromoimidazo[1,2-a]pyrimidine in the Synthesis of Fluorescent Probes
Introduction: The Imidazo[1,2-a]pyrimidine Scaffold as a Privileged Fluorophore
The imidazo[1,2-a]pyrimidine core is a nitrogen-fused heterocyclic system of significant interest in medicinal chemistry and materials science.[1] Its rigid, planar, and π-conjugated structure forms the basis of a robust fluorophore, often exhibiting high fluorescence quantum yields.[2] The photophysical properties of these molecules, such as their absorption and emission wavelengths, can be systematically tuned by introducing various substituents, making them highly adaptable for specific applications.[3][4]
The utility of this scaffold is dramatically enhanced by using This compound as a primary building block. The bromine atom at the 7-position serves as a versatile synthetic handle, enabling a wide array of post-synthetic modifications. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the precise installation of aryl or heteroaryl groups.[5][6] This strategic functionalization is the key to extending the π-conjugation of the core, thereby modulating the electronic and photophysical properties to create fluorescent probes tailored for specific analytical targets.
Part 1: Core Synthesis Strategy via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds. Its importance is underscored by the 2010 Nobel Prize in Chemistry awarded for its development. For our purposes, it provides a reliable pathway to couple an aryl or heteroaryl boronic acid with our 7-bromo-imidazo[1,2-a]pyrimidine core.
Causality of Component Selection:
-
Catalyst: A palladium(0) complex, typically Pd(PPh₃)₄, is used. Palladium cycles between Pd(0) and Pd(II) oxidation states, facilitating the key steps of oxidative addition to the C-Br bond and subsequent reductive elimination to form the new C-C bond.
-
Base: A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential.[5] It activates the boronic acid by forming a more nucleophilic boronate species, which is crucial for the transmetalation step where the organic group is transferred from boron to palladium.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is often used. The organic solvent solubilizes the heterocyclic starting material and catalyst, while water is necessary to dissolve the inorganic base.
The general workflow involves the coupling of the stable, readily available boronic acids with the brominated scaffold, offering a modular approach to a library of fluorescent compounds.
Detailed Protocol 1: Synthesis of 7-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine
This protocol details a representative Suzuki-Miyaura reaction. The choice of 4-methoxyphenylboronic acid introduces an electron-donating group (EDG), which is expected to enhance the fluorescence quantum yield and red-shift the emission spectrum compared to the unsubstituted phenyl derivative.[2]
Materials & Reagents:
-
This compound (1.0 mmol, 212 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)
-
1,4-Dioxane (15 mL)
-
Deionized Water (5 mL)
-
Round-bottom flask (50 mL), condenser, magnetic stirrer, and nitrogen inlet
-
Ethyl acetate, brine, anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble the flask and condenser, then flush the system with dry nitrogen for 10-15 minutes. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reagent Addition: To the flask, add this compound, 4-methoxyphenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Solvent Degassing: Add the 1,4-dioxane and water. Bubble nitrogen gas through the solvent mixture for 15-20 minutes to remove dissolved oxygen, which can also degrade the catalyst.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and add 30 mL of ethyl acetate.
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product is a white to off-white solid.
Part 2: Engineering Photophysical Properties
The modularity of the Suzuki coupling allows for fine-tuning of the probe's optical properties. The electronic nature of the substituent introduced at the 7-position directly influences the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thus altering the absorption and emission characteristics.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NR₂) increase the electron density of the π-system, typically leading to a red-shift (longer wavelength) in both absorption and emission and often enhancing the fluorescence quantum yield.[2]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density, which can lead to a blue-shift (shorter wavelength) or, in some cases, quenching of fluorescence.
Table 1: Predicted Photophysical Properties of 7-Aryl-imidazo[1,2-a]pyrimidine Derivatives
| Substituent (Aryl Group) | Electronic Nature | Expected λabs (nm) | Expected λem (nm) | Expected Quantum Yield (Φ) |
| Phenyl | Neutral | ~330 | ~390 | Moderate |
| 4-Methoxyphenyl | EDG | ~345 | ~415 | High |
| 4-(Dimethylamino)phenyl | Strong EDG | ~360 | ~450 | Very High |
| 4-Nitrophenyl | Strong EWG | ~340 | ~400 | Low (Quenched) |
Note: These values are illustrative and based on general principles of fluorophore design. Actual values must be determined experimentally.
Part 3: Application in Analyte Sensing
A powerful application of this scaffold is the creation of "turn-on" fluorescent probes. These probes are designed to be non-fluorescent in their native state but exhibit a strong fluorescent signal upon reacting with a specific analyte. This is often achieved by attaching a fluorescence-quenching group that is selectively removed by the target analyte.
A common strategy for detecting reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) involves using a boronate ester as a trigger.[7]
Sensing Mechanism:
-
Quenched State: The probe is synthesized with a boronate ester linked to a quenching moiety (or the boronate itself can participate in quenching via Photoinduced Electron Transfer, PET). The proximity of the quencher to the fluorophore core prevents fluorescence emission.
-
Reaction: Hydrogen peroxide selectively oxidizes the boronate ester, cleaving it from the fluorophore.
-
"Turn-On" Response: The cleavage event removes the quencher, restoring the inherent fluorescence of the imidazo[1,2-a]pyrimidine core. The intensity of the emitted light is directly proportional to the concentration of H₂O₂.
Protocol 2: General Procedure for Fluorescence Titration
This protocol provides a framework for evaluating the performance of a newly synthesized probe against its target analyte.
Materials & Reagents:
-
Synthesized fluorescent probe (e.g., 10 mM stock solution in DMSO)
-
Analyte (e.g., 100 mM stock solution of H₂O₂ in water)
-
Buffer solution (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
96-well microplate or quartz cuvettes
-
Spectrofluorometer
Step-by-Step Methodology:
-
Probe Preparation: Prepare a working solution of the probe by diluting the DMSO stock solution in the buffer. A typical final concentration is 10 µM. Rationale: This concentration is usually sufficient to obtain a measurable signal without causing aggregation or inner filter effects.
-
Instrument Setup:
-
Set the spectrofluorometer to the determined excitation wavelength (λex) of the probe's fluorescent state.
-
Set the emission scan range to cover the expected emission peak (e.g., 400-600 nm).
-
-
Baseline Measurement: Record the fluorescence spectrum of the probe solution in the buffer alone. This is the "off" state or background signal.
-
Analyte Titration:
-
Add increasing concentrations of the analyte to the probe solution. Use small volumes of a concentrated stock to avoid significant dilution effects.
-
Allow the reaction to proceed for a set incubation time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25 °C or 37 °C). This time should be optimized based on the reaction kinetics.
-
After incubation, record the fluorescence spectrum for each analyte concentration.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (λem) against the analyte concentration.
-
This plot can be used to determine the probe's sensitivity, linear range, and limit of detection (LOD).
-
Conclusion
This compound is a cornerstone building block for the rational design of sophisticated fluorescent probes. Its synthetic accessibility and the robustness of the Suzuki-Miyaura coupling provide a modular and efficient platform for creating diverse libraries of fluorophores. By carefully selecting the coupling partners, researchers can precisely engineer the photophysical properties of the resulting probes, enabling the development of highly sensitive and selective tools for applications ranging from chemical sensing to advanced cellular imaging.[8]
References
- 4-(Aryl)
- A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. ijrpr. [Link]
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]
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- 4-(Aryl)
- New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. MDPI. [Link]
- Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. [Link]
- Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.
- Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine deriv
- Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives.
- Synthesis of fluorescent probes. The Royal Society of Chemistry. [Link]
- Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. PubMed Central. [Link]
- Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine.
- An ultrasensitive benzo[9][10]imidazo[1,2-a]pyrimidine-based fluorescent probe for Hg2+ and potential applic
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. [Link]
- New fluorescent imidazo[1,2- a ]pyridine-BODIPY chromophores: Experimental and theoretical approaches, and cell imaging exploration.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
- Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. RSC Publishing. [Link]
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
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Streamlined One-Pot Synthesis of 7-Substituted Imidazo[1,2-a]pyrimidines: A Protocol for Medicinal Chemistry
An Application Note for Drug Discovery & Development Professionals
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif of immense importance in drug discovery, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and anxiolytic properties.[1][2][3] This application note provides a detailed, field-proven protocol for the efficient one-pot synthesis of 7-substituted imidazo[1,2-a]pyrimidines. By leveraging microwave-assisted organic synthesis (MAOS), this method offers significant advantages over traditional approaches, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[4][5] We will delve into the underlying reaction mechanism, provide a step-by-step experimental workflow, and offer expert insights into process optimization and troubleshooting.
Scientific Rationale and Strategic Importance
Nitrogen-fused heterocyclic compounds are foundational in modern medicinal chemistry.[1] The imidazo[1,2-a]pyrimidine ring system, as a bioisostere of purine bases, readily interacts with various biological targets, making it a highly sought-after scaffold in drug design.[6] Derivatives have shown promise as kinase inhibitors, antimicrobials, and agents targeting the central nervous system.[1][3][7]
The "one-pot" approach, where reactants are subjected to successive chemical reactions in a single reactor, is a cornerstone of efficient synthetic chemistry.[8] It circumvents the need for lengthy separation and purification of intermediates, thereby saving time, reducing solvent waste, and improving overall yield and atom economy.[4] This protocol details a microwave-assisted, one-pot condensation reaction, a robust and reproducible method for generating diverse libraries of 7-substituted imidazo[1,2-a]pyrimidines for screening and lead optimization.
Reaction Mechanism
The synthesis proceeds via a variation of the classic Chichibabin reaction. The generally accepted mechanism involves three key steps:
-
SN2 Alkylation: The more nucleophilic endocyclic nitrogen atom (N1) of the 4-substituted-2-aminopyrimidine attacks the α-carbon of the α-bromoacetophenone, displacing the bromide ion to form a key intermediate, the N-phenacylaminopyrimidinium salt.
-
Intramolecular Cyclization: The exocyclic amino group of the pyrimidine ring then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the phenacyl group. This forms a five-membered heterocyclic intermediate.
-
Dehydration (Aromatization): The final step is the acid- or heat-catalyzed elimination of a water molecule from the cyclic intermediate, resulting in the formation of the stable, aromatic imidazo[1,2-a]pyrimidine ring system.[9]
The diagram below visually outlines this mechanistic pathway.
Caption: Proposed reaction mechanism for the synthesis of 7-substituted imidazo[1,2-a]pyrimidines.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is designed for efficiency and scalability, utilizing microwave irradiation to accelerate the reaction.
Materials and Equipment
-
Reagents:
-
Appropriate 4-substituted-2-aminopyrimidine (e.g., 2-amino-4-methylpyrimidine) (1.0 equiv.)
-
Substituted α-bromoacetophenone (1.0 equiv.)
-
Anhydrous Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Optional Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.2 equiv.) or a few drops of acetic acid. Many variations proceed efficiently without an explicit catalyst.[2]
-
-
Equipment:
-
Microwave synthesis reactor (e.g., Biotage, CEM)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Analytical balance
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Büchner funnel and vacuum filtration apparatus
-
Rotary evaporator
-
Step-by-Step Procedure
The general workflow for this one-pot synthesis is outlined below.
Caption: General experimental workflow for the one-pot synthesis.
-
Vessel Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add the 4-substituted-2-aminopyrimidine (e.g., 0.5 mmol, 1.0 equiv.) and the corresponding α-bromoacetophenone (0.5 mmol, 1.0 equiv.).
-
Solvent Addition: Add 3-5 mL of anhydrous ethanol. Ensure the reactants are adequately suspended or dissolved with initial stirring.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 100-120 °C for 20-40 minutes.[4] The reaction progress should be monitored by TLC (see step 4).
-
Expert Insight: Microwave heating is superior to conventional reflux as it provides rapid and uniform heating, often preventing the formation of side products and significantly shortening reaction times from hours to minutes.[5]
-
-
Reaction Monitoring: After the initial irradiation period, cool the vessel to room temperature. Spot a small aliquot of the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate). Visualize the spots under UV light (254 nm). The disappearance of starting materials and the appearance of a new, major spot indicates reaction progression. If the reaction is incomplete, it can be subjected to further irradiation.
-
Isolation: Once the reaction is complete, cool the vessel in an ice bath. Pour the reaction mixture into 20-30 mL of ice-cold water. A solid precipitate of the crude product should form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid several times with cold water to remove any residual solvent and water-soluble impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, typically ethanol or an ethanol/water mixture, to yield the pure 7-substituted imidazo[1,2-a]pyrimidine.[5]
-
Characterization: Dry the purified product under vacuum. Confirm its identity and purity using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[4][10]
Data Summary and Substrate Scope
The robustness of this one-pot protocol allows for the synthesis of a wide array of derivatives. The choice of substituents on both the 2-aminopyrimidine and the α-bromoacetophenone can be varied to explore structure-activity relationships (SAR).
| Entry | 2-Aminopyrimidine Substituent (R¹) | α-Bromoacetophenone Substituent (R²) | Conditions | Time (min) | Yield (%) | Reference |
| 1 | 7-CH₃ | H | EtOH, 100°C, MW | 30 | ~85% | [4] (modified) |
| 2 | 7-Cl | 4-Cl | DMF, 120°C, MW | 25 | ~90% | [2] (modified) |
| 3 | 7-CH₃ | 4-OCH₃ | EtOH, Reflux | 180 | ~80% | [11] (modified) |
| 4 | 7-H | 4-NO₂ | EtOH, 100°C, MW | 30 | ~92% | [2] (modified) |
Yields are representative and may vary based on specific substrates and precise reaction conditions.
Troubleshooting and Expert Considerations
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | - Inactive reagents- Insufficient temperature/time- Incorrect solvent | - Check the purity of starting materials.- Increase microwave temperature (e.g., to 140°C) or extend irradiation time.- Try a higher-boiling point solvent like DMF or use a catalyst (p-TsOH). |
| Reaction Stalled | - Reagents not fully dissolved- Deactivation of catalyst | - Ensure adequate solvent volume for solubility.- Add a small amount of acid catalyst (p-TsOH or acetic acid) to facilitate the dehydration step. |
| Impure Product | - Side reactions from overheating- Inefficient purification | - Lower the reaction temperature slightly.- Optimize the recrystallization solvent system. If necessary, purify via column chromatography on silica gel. |
Conclusion
This application note details a highly efficient, rapid, and scalable one-pot protocol for synthesizing 7-substituted imidazo[1,2-a]pyrimidines. By employing microwave-assisted synthesis, this method provides medicinal chemists and drug development professionals with a powerful tool for rapidly generating diverse compound libraries. The simplicity of the procedure, coupled with high yields and adherence to green chemistry principles, makes it an invaluable asset for modern drug discovery programs.
References
- Güngör, T. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. National Institutes of Health.
- Chavda, V. P., et al. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry.
- Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances.
- Allen, S., et al. (2009). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters.
- Benzenine, D., et al. (2022). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. Chemistry Proceedings.
- Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate.
- El-Sayed, N. F., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure.
- Lakshmisireesha, P., & Srinivas, B. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Calderón-Rangel, D., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2024). MDPI.
- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
- Adhikari, A., et al. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.
- Saeed, H. Y., et al. (2020). Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. Current Microwave Chemistry.
- Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark.
- Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). MDPI.
- Calderón-Rangel, D., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. ResearchGate.
- Saeed, H. Y., et al. (2020). Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. Bentham Science.
- Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate.
- Novel Triazole-Substituted Imidazo[1,2-a]Pyrimidine Compounds as cGAS inhibitors. (2024). ACS Medicinal Chemistry Letters.
- El-Sayed, N. F., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega.
- Ivanova, Y. A., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry.
- Sirisha, K., et al. (2015). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc.
- Ivanova, Y. A., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. The Beilstein Journal of Organic Chemistry.
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- 6. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
Application Note: A Streamlined Approach to the Synthesis of 7-Bromoimidazo[1,2-a]pyrimidine Derivatives via Microwave Irradiation
Abstract: This document provides a comprehensive guide to the synthesis of 7-Bromoimidazo[1,2-a]pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2] The protocol leverages the efficiency and speed of Microwave-Assisted Organic Synthesis (MAOS) to overcome the limitations of conventional heating methods. We will delve into the scientific rationale, provide a detailed, step-by-step experimental protocol, outline characterization techniques, and offer practical troubleshooting advice. This guide is intended for researchers and professionals in organic synthesis and pharmaceutical development, aiming to provide a robust and reproducible methodology for accessing these valuable molecular scaffolds.
The Scientific Imperative: Why Imidazo[1,2-a]pyrimidines and Microwave Synthesis?
The imidazo[1,2-a]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its prevalence in a wide array of biologically active compounds demonstrating anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2] The bromine atom at the 7-position serves as a versatile synthetic handle, enabling further molecular diversification through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which is a critical step in the structure-activity relationship (SAR) studies essential for drug development.
Traditionally, the synthesis of these compounds involves conventional heating, which often requires long reaction times, high temperatures, and can lead to the formation of side products, complicating purification.[3][4] Microwave-Assisted Organic Synthesis (MAOS) presents a superior alternative. By utilizing microwave irradiation, the reaction mixture is heated rapidly and uniformly through dielectric heating, which involves the direct interaction of microwaves with polar molecules in the solution.[3][5] This leads to a significant acceleration of reaction rates, often reducing reaction times from hours to mere minutes.[4] The key advantages of this approach are:
-
Increased Reaction Rates: Drastically reduced synthesis time.[4][6]
-
Higher Yields: Improved efficiency and conversion of starting materials.[4][7]
-
Enhanced Purity: Minimized formation of byproducts, simplifying work-up and purification.[4][7]
-
Energy Efficiency: Microwaves heat the sample directly, not the vessel, leading to lower energy consumption.[5][6]
-
Reproducibility: Precise control over reaction parameters (temperature, pressure, time) ensures high reproducibility.[4]
These factors establish MAOS as a green, efficient, and highly effective technology for modern organic synthesis.[5][6]
Reaction Mechanism: The Annulation Pathway
The synthesis of the imidazo[1,2-a]pyrimidine scaffold is typically achieved through the condensation and subsequent intramolecular cyclization (heteroannulation) of a 2-aminopyrimidine with a suitable α-haloketone.
The proposed mechanism proceeds as follows:
-
Nucleophilic Attack: The more nucleophilic ring nitrogen of the 2-aminopyrimidine attacks the electrophilic carbon of the α-haloketone's carbonyl group.
-
Condensation: This is followed by a condensation reaction, leading to the formation of an intermediate.
-
Intramolecular Cyclization: The exocyclic amino group then performs an intramolecular SN2 reaction, displacing the bromide ion to form the five-membered imidazole ring.
-
Aromatization: A final dehydration step results in the stable, aromatic imidazo[1,2-a]pyrimidine core.
Microwave irradiation dramatically accelerates the cyclization and dehydration steps by efficiently supplying the activation energy required for these transformations.[6]
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of various 7-Bromo-2-aryl-imidazo[1,2-a]pyrimidine derivatives.
Materials and Reagents
-
Starting Materials:
-
2-Amino-5-bromopyrimidine (98% purity or higher)
-
Various substituted 2-bromoacetophenones (e.g., 2-bromoacetophenone, 4'-fluoro-2-bromoacetophenone, 4'-methoxy-2-bromoacetophenone) (98% purity or higher)
-
-
Solvent:
-
Ethanol (Absolute, ACS grade) or Isopropanol/Water mixture.[8]
-
-
Reagents for Work-up & Purification:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc, ACS grade)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Hexane and Ethyl Acetate for chromatography elution
-
Equipment
-
Single-mode microwave synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL or 35 mL microwave reaction vessel with a magnetic stir bar[9]
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Melting point apparatus
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 10 mL microwave reaction vessel, combine 2-amino-5-bromopyrimidine (1.0 mmol, 174 mg), the desired substituted 2-bromoacetophenone (1.1 mmol), and a magnetic stir bar.
-
Solvent Addition: Add 4 mL of absolute ethanol to the vessel.
-
Vessel Sealing: Securely cap the vessel.
-
Microwave Irradiation: Place the vessel in the microwave synthesizer cavity and irradiate under the following conditions:
-
Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Power: 100-200 W (dynamic power control)[9]
-
Stirring: High
-
-
Reaction Cooldown: After irradiation, cool the vessel to room temperature (below 50 °C) using compressed air.
-
Work-up:
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Re-dissolve the resulting residue in ethyl acetate (20 mL).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous NaHCO₃ solution (2 x 15 mL) to neutralize any HBr formed, followed by brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product is often a solid. It can be purified by either recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient system to afford the pure this compound derivative.
-
Synthesis Workflow Diagram
The overall process from preparation to final product characterization is outlined below.
Caption: A visual workflow of the microwave-assisted synthesis protocol.
Characterization & Expected Results
Confirmation of the product structure and purity is essential. The following table provides expected data for a representative product, 7-bromo-2-phenylimidazo[1,2-a]pyrimidine.
| Parameter | Method | Expected Result |
| Reaction Monitoring | TLC (50% EtOAc/Hexane) | Disappearance of starting materials and appearance of a new, less polar spot. |
| Yield | Gravimetric | 85-95% (after purification) |
| Appearance | Visual | Off-white to pale yellow solid |
| Melting Point | MP Apparatus | ~180-184 °C (literature dependent) |
| ¹H NMR (500 MHz, CDCl₃) | Spectroscopy | δ 8.80 (d, 1H), 8.65 (d, 1H), 8.00 (m, 2H), 7.85 (s, 1H), 7.50-7.35 (m, 3H). |
| ¹³C NMR (125 MHz, CDCl₃) | Spectroscopy | Signals expected around δ 148, 145, 144, 133, 129, 128, 126, 115, 108. |
| Mass Spectrometry | LC-MS (ESI+) | m/z = 274.0, 276.0 [M+H]⁺, showing characteristic isotopic pattern for bromine. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive reagents.- Incorrect microwave parameters.- Vessel not sealed properly. | - Check the purity of starting materials.- Verify microwave temperature and time settings.- Ensure the vessel cap is correctly tightened to maintain pressure. |
| Incomplete Reaction | - Insufficient reaction time or temperature. | - Increase the hold time in 5-minute increments.- Increase the reaction temperature by 10 °C (do not exceed solvent boiling point limits under pressure). |
| Formation of Dark Tar | - Reaction temperature is too high.- Reaction time is too long. | - Reduce the temperature by 10-20 °C.- Reduce the hold time and monitor by TLC. |
| Difficult Purification | - Presence of closely related side products. | - Optimize the reaction conditions to improve selectivity.- Use a different solvent system for column chromatography or try recrystallization with various solvents. |
References
- Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved January 10, 2026.
- Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Retrieved January 10, 2026.
- Vertex AI Search. (2024, November 21). Microwave assisted green organic synthesis. Retrieved January 10, 2026.
- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved January 10, 2026.
- Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis. Retrieved January 10, 2026.
- Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5, 81608-81637. [Link]
- Vertex AI Search. (2022, January 20). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Retrieved January 10, 2026.
- ResearchGate. (2025, August 5). Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. Retrieved January 10, 2026.
- Al-Ostath, A., et al. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]
- ResearchGate. (2026, January 8). Imidazo[1,2- a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved January 10, 2026.
- Bentham Science Publishers. (2025, August 27). Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Retrieved January 10, 2026.
- Vertex AI Search. (n.d.). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing. Retrieved January 10, 2026.
- ACS Combinatorial Science. (n.d.).
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Application Notes and Protocols: Solid-Phase Synthesis of Imidazo[1,2-a]pyrimidine Libraries
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyrimidines
The imidazo[1,2-a]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] This "privileged structure" is a common motif in numerous biologically active compounds, exhibiting properties such as antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[1][3] Its structural similarity to natural purines allows it to interact with a wide range of biological targets, making it a fertile ground for drug discovery.[1] The generation of diverse libraries of imidazo[1,2-a]pyrimidine derivatives is therefore a key strategy in the quest for novel therapeutic agents.[2]
Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the rapid generation of such compound libraries.[4] The core principle of SPOS involves attaching a starting material to an insoluble polymer support (resin), performing a series of chemical reactions, and finally cleaving the desired product from the support. This approach offers significant advantages over traditional solution-phase synthesis, including the ability to use excess reagents to drive reactions to completion and simplified purification by simple filtration and washing of the resin-bound intermediates.[4][5]
This guide provides a detailed overview and a practical, step-by-step protocol for the solid-phase synthesis of imidazo[1,2-a]pyrimidine libraries. We will delve into the underlying chemical principles, from the selection of appropriate resins and linkers to the key cyclization and cleavage steps, empowering researchers to efficiently construct diverse libraries for high-throughput screening and drug development endeavors.
The Strategic Foundation: Solid-Phase Synthesis Workflow
The solid-phase synthesis of an imidazo[1,2-a]pyrimidine library typically follows a well-defined, multi-step workflow. The choice of resin and linker is critical as it dictates the conditions under which the final product is released. A "traceless" linker strategy is often preferred, where the point of attachment to the solid support is not evident in the final cleaved molecule.[6][7] This ensures that the synthesized compounds are solely composed of the desired structural components.
The general synthetic strategy involves the initial immobilization of a building block onto the solid support, followed by a sequence of reactions to construct the heterocyclic core, and finally, cleavage from the resin to release the target molecule. A common and effective approach involves the condensation of a resin-bound α-bromoketone with a 2-aminopyrimidine derivative.[8]
To illustrate this process, the following diagram outlines the key stages in the solid-phase synthesis of an imidazo[1,2-a]pyrimidine library.
Caption: General workflow for the solid-phase synthesis of imidazo[1,2-a]pyrimidine libraries.
Core Protocol: Solid-Phase Synthesis of a Representative Imidazo[1,2-a]pyrimidine Library
This protocol details a robust method for the synthesis of an imidazo[1,2-a]pyrimidine library utilizing a Rink Amide resin and a Suzuki-Miyaura cross-coupling reaction for diversification.[8]
Materials and Reagents
-
Rink Amide MBHA resin
-
3-Iodobenzoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Tributyl(1-ethoxyvinyl)tin
-
Tetrakis(triphenylphosphine)palladium(0)
-
N-Bromosuccinimide (NBS)
-
Various substituted 2-aminopyrimidines
-
Various boronic acids
-
Potassium carbonate (K₂CO₃)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
Step-by-Step Methodology
1. Loading of 3-Iodobenzoic Acid onto Rink Amide Resin:
-
Swell the Rink Amide MBHA resin (1.0 g, 0.5 mmol/g) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
In a separate vial, dissolve 3-iodobenzoic acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF (5 mL).
-
Add the activated acid solution to the resin and shake at room temperature for 4 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.
-
Wash the resin as described in step 1.5.
2. Formation of the Resin-Bound α-Bromoketone:
-
To the resin from step 1, add a solution of tributyl(1-ethoxyvinyl)tin (3 eq.) and tetrakis(triphenylphosphine)palladium(0) (0.1 eq.) in anhydrous toluene (10 mL).
-
Heat the mixture at 80 °C for 12 hours under a nitrogen atmosphere.
-
Cool to room temperature, drain the solvent, and wash the resin with toluene (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Suspend the resin in a solution of THF/water (9:1, 10 mL) and add N-bromosuccinimide (NBS, 3 eq.) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Drain the solvent and wash the resin with THF/water (9:1, 3 x 10 mL), THF (3 x 10 mL), and DCM (3 x 10 mL).
3. Cyclocondensation to Form the Imidazo[1,2-a]pyrimidine Core:
-
To the resin-bound α-bromoketone, add a solution of the desired 2-aminopyrimidine derivative (5 eq.) in DMF (10 mL).
-
Heat the mixture at 60 °C for 6 hours.
-
Cool to room temperature, drain the solution, and wash the resin with DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
4. Diversification via Suzuki-Miyaura Cross-Coupling:
-
To the resin from step 3, add the desired boronic acid (5 eq.), tetrakis(triphenylphosphine)palladium(0) (0.1 eq.), and potassium carbonate (5 eq.) in a mixture of DMF/water (4:1, 10 mL).
-
Heat the mixture at 80 °C for 8 hours under a nitrogen atmosphere.
-
Cool to room temperature, drain the solution, and wash the resin with DMF/water (4:1, 3 x 10 mL), DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
5. Cleavage and Deprotection:
-
Treat the dry resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, 10 mL) for 2 hours at room temperature. The use of scavengers like TIS is crucial to prevent side reactions with reactive cationic species generated during cleavage.[9]
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (2 x 2 mL).
-
Concentrate the combined filtrates under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to collect the precipitate, wash with cold diethyl ether, and dry under vacuum.
-
Purify the crude product by preparative HPLC to obtain the final imidazo[1,2-a]pyrimidine derivative.
Visualization of the Synthetic Route
The following diagram illustrates the chemical transformations occurring on the solid support during the synthesis.
Caption: Key chemical transformations on the solid support.
Data Presentation: Building Block Diversity
The power of solid-phase synthesis lies in its ability to rapidly generate a library of compounds by varying the building blocks at different stages of the synthesis. The following table provides examples of commercially available building blocks that can be used to create a diverse library of imidazo[1,2-a]pyrimidines using the described protocol.
| Building Block Type | R¹ (on 2-Aminopyrimidine) | R² (from Boronic Acid) |
| Example 1 | H | 4-Methoxyphenyl |
| Example 2 | 4-Methyl | 3-Chlorophenyl |
| Example 3 | 5-Bromo | 2-Thienyl |
| Example 4 | 4,6-Dimethyl | 4-Pyridyl |
| Example 5 | 4-Trifluoromethyl | Naphthalen-1-yl |
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Suggested Solution |
| Low Loading of Starting Material | Incomplete activation of the carboxylic acid; Steric hindrance. | Ensure complete dissolution of activating agents (DIC, HOBt). Increase reaction time or temperature. Use a less sterically hindered linker attachment point if possible. |
| Incomplete Cyclization | Low reactivity of the 2-aminopyrimidine; Steric hindrance. | Increase the excess of the 2-aminopyrimidine. Increase reaction temperature and/or time. Consider microwave-assisted synthesis to accelerate the reaction.[8] |
| Low Yield after Cleavage | Incomplete cleavage; Degradation of the product under acidic conditions. | Ensure the resin is completely dry before adding the cleavage cocktail. Optimize cleavage time; prolonged exposure to strong acid can be detrimental. Use a more acid-labile linker if product stability is an issue. |
| Presence of Impurities | Incomplete reactions; Side reactions during cleavage. | Ensure each reaction step goes to completion using a qualitative test (e.g., Kaiser test for free amines). Use an effective scavenger cocktail during cleavage to minimize side-product formation.[9][10] |
| Difficulty in Purification | Poor solubility of the final product. | Adjust the mobile phase composition in preparative HPLC. Consider alternative purification techniques such as solid-phase extraction (SPE). |
Conclusion: Accelerating Drug Discovery
The solid-phase synthesis of imidazo[1,2-a]pyrimidine libraries offers a powerful and efficient platform for the discovery of novel drug candidates. By leveraging the principles of combinatorial chemistry and the practical advantages of SPOS, researchers can rapidly generate large and diverse collections of these privileged scaffolds for biological screening. The detailed protocol and insights provided in this guide serve as a comprehensive resource for scientists in the field, enabling them to confidently apply these techniques to their drug discovery programs. The continued development of novel solid-phase methodologies will undoubtedly further expand the chemical space accessible for this important class of heterocyclic compounds.
References
- Kamal, A., et al. (2007). Efficient Solid-Phase Synthesis of a Library of Imidazo[1,2-a]pyridine-8-carboxamides. Journal of Combinatorial Chemistry, 9(6), 1083-1093. [Link]
- Potowski, M., et al. (2021). Copper(I/II)-Promoted Diverse Imidazo[1,2-α]pyridine Synthesis on Solid-Phase Bound DNA Oligonucleotides for Encoded Library Design. Organic Letters, 23(14), 5480-5484. [Link]
- Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. [Link]
- Bouchal, B., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1275, 134674. [Link]
- Shah, A. M., & Rojivadiya, A. J. (2015). Synthesis and Characterization of imidazo[1,2-a]pyrimidine. International Journal of ChemTech Research, 8(2), 735-741. [Link]
- Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [Link]
- Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. [Link]
- Krchňák, V. (2019). Traceless Solid-Phase Organic Synthesis. Chemical Reviews, 119(24), 12159-12238. [Link]
- Rival, Y., Grassy, G., & Michel, G. (1992). Synthesis and antibacterial activity of some imidazo[1,2-a]pyrimidine derivatives. Chemical & Pharmaceutical Bulletin, 40(5), 1170-1176. [Link]
- Gungor, T. (2021). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Future Medicinal Chemistry, 13(15), 1335-1349. [Link]
- Katritzky, A. R., et al. (2000). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 65(24), 8077-8080. [Link]
- Sharma, V., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35327-35342. [Link]
- Keating, T. A., & Armstrong, R. W. (1996). Postcondensation Modifications of Ugi Four-Component Condensation Products: 1-Isocyanocyclohexene as a Convertible Isocyanide. Mechanism of Conversion, Synthesis of Diverse Structures, and Demonstration of Resin Capture. Journal of the American Chemical Society, 118(11), 2574-2583. [Link]
- Wipf, P., & Cunningham, A. (1995). A solid phase protocol of the Biginelli dihydropyrimidine synthesis suitable for combinatorial chemistry. Tetrahedron Letters, 36(42), 7819-7822. [Link]
- Lee, J. C., et al. (2006). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions.
- Dömling, A. (2013). Solid-Phase Synthesis Using the Disrupted Ugi Reaction. In Multicomponent Reactions (pp. 135-151). Wiley-VCH. [Link]
- Al-Tel, T. H. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1275, 134674. [Link]
- Kushwaha, N., & Singh, J. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(8), 1731-1734. [Link]
- Dömling, A. (2013). Solid-Phase Synthesis Using the Disrupted Ugi Reaction. In Multicomponent Reactions. Wiley. [Link]
- Al-Obeidi, F. A., & Hruby, V. J. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 26(11), 3169. [Link]
- Aapptec. (n.d.). Cleavage Cocktails; Reagent B.
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
- Fields, G. B. (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in Enzymology, 289, 104-126.
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press.
- Black, D. StC., & Kumar, N. (2015). Synthesis of benzo[1][2]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones under metal-free and solvent-free conditions for minimizing waste generation. RSC Advances, 5(26), 19937-19943. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solid-Phase Synthesis Using the Disrupted Ugi Reaction [ebrary.net]
- 6. Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 7-Bromoimidazo[1,2-a]pyrimidine
Welcome to the technical support resource for the Suzuki-Miyaura cross-coupling of 7-Bromoimidazo[1,2-a]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this specific, and often challenging, heteroaromatic scaffold. The imidazo[1,2-a]pyrimidine core is a privileged structure in drug discovery, and mastering its functionalization is key to many research programs.
This document moves beyond generic protocols to provide in-depth, mechanistic-based answers to common challenges. We will explore the "why" behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs): Optimizing Core Parameters
This section addresses the most critical variables in your reaction setup. Understanding how each component influences the catalytic cycle is the first step toward successful optimization.
Q1: My reaction is sluggish or fails completely. How do I choose the right palladium catalyst and phosphine ligand?
Answer: This is the most common failure point. The this compound substrate presents two specific challenges: the C-Br bond is on an electron-deficient heterocyclic system, and the pyrimidine nitrogens can potentially coordinate to and inhibit the palladium catalyst. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) often fail because they are not active enough to overcome these hurdles.
The Causality: The success of a Suzuki coupling hinges on the rates of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For heteroaryl halides, the oxidative addition of the C-Br bond to the Pd(0) center is often the rate-limiting step. To accelerate this, the palladium center must be highly electron-rich and sterically accessible.
-
Ligand Choice is Critical: You must use bulky, electron-rich phosphine ligands. These ligands promote the formation of a highly reactive, monoligated L-Pd(0) active species. This species is less sterically hindered and more electron-rich, which dramatically accelerates the oxidative addition step.[1][2][3]
-
Precatalyst Selection: While using a Pd(0) source like Pd₂(dba)₃ with a separate ligand is common, modern palladium precatalysts offer superior performance and reproducibility. These are air-stable Pd(II) complexes that rapidly and quantitatively generate the active L-Pd(0) species in solution.[4][5]
Recommendations:
| Catalyst System | Class | Rationale & Key Advantages |
| XPhos Pd G3 or G4 | Precatalyst | First Choice. Contains the bulky, electron-rich XPhos ligand. G3/G4 precatalysts ensure efficient generation of the active catalyst, minimizing side reactions. Excellent for challenging heteroaryl bromides.[4] |
| SPhos Pd G3 or G4 | Precatalyst | Excellent Alternative. SPhos is another highly effective dialkylbiaryl phosphine ligand known for broad substrate scope and high activity.[1][2] |
| Pd(OAc)₂ + XPhos/SPhos | In-situ generation | A cost-effective option. Requires the in-situ reduction of Pd(II) to Pd(0), which can sometimes be less efficient than using a precatalyst. The ligand-to-palladium ratio is critical (typically 2:1). |
| Pd(PPh₃)₄ | Traditional Catalyst | Not Recommended. Generally ineffective for this class of electron-deficient heteroaryl bromide due to slow rates of oxidative addition and catalyst decomposition.[4] |
Q2: What is the role of the base, and which one should I use?
Answer: The base is not merely a spectator or acid scavenger; it plays a direct and crucial role in the catalytic cycle, specifically in the transmetalation step.[6][7] The boronic acid is not nucleophilic enough to transfer its organic group to the palladium complex directly. The base activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., Ar-B(OH)₃⁻).[6][7]
The Causality: The choice and strength of the base directly influence the concentration and reactivity of the boronate species. For a challenging substrate, a weak base like sodium carbonate (Na₂CO₃) may not be sufficient to drive the transmetalation forward efficiently, leading to low yields.
-
Stronger Bases are Often Better: Stronger, non-nucleophilic inorganic bases are preferred. They ensure a sufficient concentration of the active boronate species to facilitate transmetalation.
-
Solubility Matters: The physical properties of the base are important. For example, potassium phosphate (K₃PO₄) is often used as a very fine powder to maximize its surface area and reactivity in the reaction mixture.
Recommendations:
| Base | Strength | Comments |
| K₃PO₄ | Strong | Often the best choice. Highly effective, particularly in solvent systems like dioxane or toluene with water. Its use as a fine powder is recommended.[4] |
| Cs₂CO₃ | Strong | Excellent, powerful base. Its high solubility in some organic solvents can be advantageous. Often provides superior results when other bases fail.[8] |
| K₂CO₃ | Moderate | A common and cost-effective choice, but may be less effective for this specific substrate compared to K₃PO₄ or Cs₂CO₃. |
| Organic Bases (e.g., Et₃N, DBU) | Weak/Moderate | Generally not recommended for this application as they are often not strong enough to efficiently promote the transmetalation step.[8] |
Q3: Which solvent system is optimal for this reaction?
Answer: The ideal solvent system must be able to dissolve the organic substrates, the inorganic base, and the catalytic species to some extent, while also being stable at the required reaction temperature. It must be rigorously deoxygenated to prevent catalyst decomposition and side reactions.
The Causality: Suzuki reactions are often biphasic (organic solvent + aqueous base solution). The reaction is believed to occur primarily in the organic phase or at the interface. The solvent influences the solubility of reagents and the rate of the catalytic steps.
Recommendations:
| Solvent System | Typical Temp. | Comments |
| Dioxane / H₂O (e.g., 4:1) | 80-110 °C | Standard & Reliable. Good balance of polarity to dissolve both organic and inorganic components. Ensure you are using high-purity, peroxide-free dioxane. |
| Toluene / H₂O (e.g., 4:1) | 80-110 °C | Good Alternative. Less polar than dioxane. Can be beneficial if substrate decomposition is an issue in more polar solvents. |
| 2-MeTHF / H₂O | 80-100 °C | A greener alternative to THF or dioxane with a higher boiling point. |
| DMF or DMAc | 80-120 °C | Aprotic polar solvents can be effective but may lead to more side reactions at high temperatures. Use with caution and ensure they are anhydrous if using an anhydrous protocol. |
Troubleshooting Guide: Diagnosing and Solving Common Problems
Even with an optimized starting point, issues can arise. This guide provides a logical workflow for identifying and correcting common experimental failures.
Problem 1: Low or No Product Yield with Starting Material Remaining
Question: I've run the reaction overnight, but LC-MS analysis shows mostly unreacted this compound. What went wrong?
Answer: This is a classic sign of catalyst inactivity or death. The catalytic cycle has arrested, likely at the very beginning.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Problem 2: Significant Side Products are Observed
Question: My desired product is forming, but I see two major impurities: a biaryl product from my boronic acid (homocoupling) and the debrominated starting material (protodeboronation). How can I suppress these?
Answer: These are two distinct and common side reactions in Suzuki couplings, each with its own cause and solution.
A) Boronic Acid Homocoupling (Ar-Ar)
-
Cause: This side reaction is primarily caused by the presence of oxygen.[9][10] Oxygen can facilitate a Pd(II)-mediated oxidative coupling of two boronic acid molecules, disrupting the main catalytic cycle.
-
Solution:
-
Rigorous Degassing: This is non-negotiable. Sparge your solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before use. Assemble the reaction under a positive pressure of inert gas.
-
Use a High-Quality Palladium Source: Ensure your palladium precatalyst is from a reputable source and has not degraded.
-
B) Protodeboronation (Formation of Imidazo[1,2-a]pyrimidine)
-
Cause: This occurs when the C-Br bond is cleaved and replaced by a hydrogen atom. While this can happen to the 7-bromo starting material, it's more often a problem with the boronic acid coupling partner, especially if it's an unstable heteroaryl boronic acid.[11][12] It is often mediated by the base and trace water, especially at elevated temperatures.
-
Solution:
-
Use a Milder Base (if possible): This can be a trade-off, as a weaker base might slow down your desired reaction. A screen may be necessary.
-
Use a Boronic Ester: Consider using the pinacol (Bpin) or MIDA ester of your boronic acid. These esters are more stable and slowly hydrolyze under the reaction conditions to release the free boronic acid.[13] This keeps the instantaneous concentration of the sensitive boronic acid low, favoring the fast cross-coupling over the slower protodeboronation.[14][15]
-
Experimental Protocols
The following protocols provide a validated starting point for your experiments.
Protocol 1: Standard Conditions (Initial Screening)
This protocol uses readily available reagents and serves as a baseline for optimization.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely powdered K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon three times.
-
Catalyst Addition: Under a positive flow of Argon, add Pd(PPh₃)₄ (0.05 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (4:1 v/v) to achieve a 0.1 M concentration with respect to the starting bromide.
-
Reaction: Place the vial in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
Protocol 2: Optimized Conditions for this compound
This protocol incorporates best practices for this challenging substrate and is expected to give superior results.
-
Reagent Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the vial. Evacuate and backfill with Argon three times.
-
Catalyst Addition: Under a positive flow of Argon, add the XPhos Pd G3 precatalyst (0.02 equiv). The lower catalyst loading is possible due to its high activity.
-
Solvent Addition: Add degassed Toluene and degassed water (5:1 v/v) to achieve a 0.1 M concentration.
-
Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 2-6 hours.
-
Monitoring & Workup: Monitor the reaction closely by LC-MS; it is often complete much faster. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mechanistic Visualization
Understanding the catalytic cycle is essential for rational troubleshooting.
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 7-Bromoimidazo[1,2-a]pyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 7-Bromoimidazo[1,2-a]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this synthetic procedure. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anxiolytic and anticonvulsant agents.[1][2][3] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to ensure reproducible and high-yielding results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yields are consistently low (<40%). What are the primary causes and how can I improve them?
Answer: Low yields in this synthesis, which typically follows the Chichibabin condensation pathway, can be attributed to several critical factors.[1] Let's break down the most common culprits:
-
Reagent Quality and Stoichiometry:
-
2-Amino-4-bromopyrimidine: Ensure the starting aminopyrimidine is pure and dry. Impurities can interfere with the initial nucleophilic attack.
-
α-Halo Carbonyl Reagent (e.g., Bromoacetaldehyde diethyl acetal): This reagent is often the source of issues. It can be unstable and should be handled with care. If using an acetal, ensure the in situ hydrolysis to the aldehyde is efficient. Using a freshly opened bottle or redistilled reagent is highly recommended. Always use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion, but avoid a large excess which can lead to side products.
-
-
Suboptimal Base Concentration: The role of the base (typically sodium bicarbonate or sodium acetate) is to neutralize the HBr formed during the cyclization. An insufficient amount of base can stall the reaction, while a large excess can promote decomposition of the α-halo carbonyl reagent. The optimal amount of base is critical for the reaction's success.[1]
-
Inappropriate Reaction Temperature: While heating is necessary to drive the condensation and cyclization, excessive temperatures can lead to polymerization and the formation of dark, tarry byproducts. A gentle reflux in a solvent like ethanol is usually sufficient. If you observe significant darkening of the reaction mixture early on, consider reducing the temperature.
-
Reaction Time: This condensation is not instantaneous. The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of maximum product formation. Typical reaction times can range from 6 to 12 hours.[4] Quenching the reaction too early will naturally result in low yields.
Question 2: My TLC shows multiple spots, and the crude product is a dark, tarry substance. How can I minimize byproduct formation?
Answer: The formation of a complex mixture and tar is a classic sign of side reactions, often exacerbated by the reaction conditions.
-
Solvent Choice is Crucial: The choice of solvent can dramatically impact the reaction outcome.
-
Recommended: Polar protic solvents like ethanol or isopropanol are generally the best choice. They effectively solvate the intermediates without promoting decomposition.
-
To Avoid: High-boiling polar aprotic solvents like DMF or DMSO can lead to complex and inseparable mixtures of byproducts, especially at elevated temperatures.[1]
-
-
Strict Temperature Control: As mentioned, overheating is a primary cause of polymerization. Maintain a gentle, controlled reflux. For sensitive substrates, conducting the reaction at a lower temperature (e.g., 60-70 °C) for a longer duration may be beneficial.
-
Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to the formation of colored impurities.
The diagram below illustrates a logical workflow for diagnosing and addressing these common issues.
Caption: Troubleshooting workflow for imidazo[1,2-a]pyrimidine synthesis.
Question 3: I've isolated a byproduct with the same mass as my target. What could it be, and how do I confirm its structure?
Answer: An isomer with an identical mass is most likely the regioisomeric 5-Bromoimidazo[1,2-c]pyrimidine . This would form if the initial nucleophilic attack occurred from the exocyclic amino group of 2-amino-4-bromopyrimidine, followed by cyclization onto the N1 nitrogen of the pyrimidine ring.
However, the formation of the imidazo[1,2-a] system is strongly favored electronically and sterically. The endocyclic ring nitrogen (N1) is generally more nucleophilic than the exocyclic amino group. Therefore, the formation of the imidazo[1,2-c] isomer is expected to be a minor pathway, if it occurs at all. Published studies on analogous systems often report excellent regioselectivity with no observation of the alternative isomer.[5]
Confirmation Strategy: Nuclear Overhauser Effect (NOE) NMR spectroscopy is the definitive method to distinguish between the two isomers.
-
For the desired This compound , irradiating the proton at the 5-position (the most downfield pyrimidine proton) should show an NOE correlation to the proton at the 2- or 3-position of the imidazole ring.
-
For the undesired 5-Bromoimidazo[1,2-c]pyrimidine , no such correlation would be observed.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for this compound?
The most robust and widely used method is the Chichibabin reaction, involving the condensation of 2-amino-4-bromopyrimidine with an α-haloaldehyde or a synthetic equivalent like bromoacetaldehyde diethyl acetal.[1][4] For improved efficiency and potentially greener conditions, microwave-assisted synthesis, sometimes under solvent-free conditions with a catalyst like alumina, has proven effective for this class of compounds.[3][6]
Q2: What is the mechanistic role of the base in this reaction?
The base, typically sodium bicarbonate, plays a crucial role in the final step of the mechanism. After the initial SN2 alkylation of the ring nitrogen and subsequent intramolecular cyclization, a cationic intermediate is formed. The base facilitates the final dehydration/aromatization step by abstracting a proton, leading to the neutral, aromatic imidazo[1,2-a]pyrimidine product and neutralizing the HBr byproduct.
Caption: Simplified reaction mechanism for the synthesis.
Q3: Are there any specific safety precautions for this synthesis?
Yes. The α-halo carbonyl reagents (e.g., bromoacetaldehyde, 2-bromoacetophenone analogues) are strong lachrymators and are corrosive.[2] All manipulations involving these reagents must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
Data Summary: Reaction Parameter Influence
The following table summarizes the impact of key parameters on the synthesis of imidazo[1,2-a]pyrimidines, based on literature findings.
| Parameter | Condition | Expected Outcome | Rationale / Reference |
| Solvent | Ethanol, Isopropanol | Good yields, clean reaction | Optimal solvation of intermediates.[1] |
| Toluene, Dioxane | Lower conversion, moderate yields | Less efficient at solvating charged intermediates.[1] | |
| DMF, Acetonitrile | Complex, inseparable mixtures | Can promote side reactions at higher temperatures.[1] | |
| Base | NaHCO₃, NaOAc | Essential for reaction completion | Neutralizes HBr byproduct, facilitates aromatization.[1][7] |
| Energy Source | Conventional Heating (Reflux) | Standard, reliable method | Provides thermal energy for activation.[4] |
| Microwave Irradiation | Rapid, efficient, higher yields | Uniform and rapid heating reduces side reactions.[6][7] |
Validated Experimental Protocol
This protocol describes a standard lab-scale synthesis of this compound.
Materials:
-
2-Amino-4-bromopyrimidine (1.0 eq)
-
Bromoacetaldehyde diethyl acetal (1.2 eq)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
Ethanol, absolute (approx. 20 mL per 1 g of aminopyrimidine)
-
Hydrochloric Acid (1 M solution)
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-bromopyrimidine (1.0 eq) and absolute ethanol.
-
Reagent Addition: Add sodium bicarbonate (2.5 eq) to the suspension. Subsequently, add bromoacetaldehyde diethyl acetal (1.2 eq) to the mixture.
-
Heating and Monitoring: Heat the reaction mixture to a gentle reflux (approx. 80 °C). Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase) every 2 hours. The reaction is typically complete within 6-10 hours.
-
Work-up:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate and water. Stir vigorously.
-
Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can yield the pure product.
-
Characterization:
-
¹H and ¹³C NMR: To confirm the structure and purity.
-
LC-MS: To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the final compound.
References
- Koppel, G. A., & Springer, R. H. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC.
- Tschitschibabin, A. E. (1925). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Katritzky, A. R., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines.
- Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central.
- PubChem. (n.d.). 7-Bromoimidazo(1,2-a)pyridine. PubChem.
- American Elements. (n.d.). This compound. American Elements.
- El-Sayed, N. N. E., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central.
- Acar, Ç., et al. (2022). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. National Institutes of Health.
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine. BenchChem.
Sources
- 1. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-conferences.org [bio-conferences.org]
Technical Support Center: A Researcher's Guide to Optimizing 7-Bromoimidazo[1,2-a]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of 7-Bromoimidazo[1,2-a]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and improve the yield and purity of your synthesis. This document is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Core Synthetic Strategies
The synthesis of this compound can be approached via two primary routes, each with its own set of advantages and potential challenges. The choice of route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred, Route A or Route B?
A1: The choice between Route A and Route B depends on several factors. Route A (starting with 2-amino-5-bromopyrimidine) is often more direct and avoids the potential for regioisomer formation during the bromination step. However, substituted 2-amino-5-bromopyrimidines may not be as readily available as their non-brominated counterparts. Route B offers more flexibility if you are starting from a common 2-aminopyrimidine and wish to introduce the bromine at a later stage. It is crucial to have a reliable method for the regioselective bromination at the 7-position, as bromination can also occur at other positions, such as C3.[1]
Q2: What are the primary safety concerns when working with the reagents for this synthesis?
A2: The α-haloketones (e.g., 2-bromoacetophenone) used in this synthesis are lachrymators and skin irritants; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Brominating agents such as N-bromosuccinimide (NBS) and sodium bromite are strong oxidizers and should be handled with care, avoiding contact with combustible materials. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q3: How critical is the purity of the starting 2-aminopyrimidine?
A3: The purity of the 2-aminopyrimidine starting material is highly critical. Impurities can lead to the formation of side products that are often difficult to separate from the desired product, resulting in lower yields and tedious purification.[2] It is advisable to purify commercial 2-aminopyrimidines by recrystallization if their purity is questionable.
Troubleshooting Guide: Route A (Condensation of 2-Amino-5-bromopyrimidine)
This route involves the condensation of 2-amino-5-bromopyrimidine with an α-haloketone. While generally straightforward, several issues can arise.
Q4: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A4: Low yields in this condensation reaction can stem from several factors:
-
Suboptimal Reaction Conditions: The choice of solvent and temperature is crucial. While ethanol and DMF are commonly used, screening other solvents like isopropanol or dioxane may improve yields for your specific substrates.[3] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields by minimizing the formation of by-products.[4][5]
-
Incomplete Reaction: Ensure the reaction is allowed to proceed to completion by monitoring its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Base Strength and Stoichiometry: If a base is used (e.g., sodium bicarbonate or potassium carbonate) to neutralize the HBr formed during the reaction, ensure it is of the appropriate strength and used in the correct stoichiometric amount. An overly strong base can lead to side reactions of the α-haloketone.
-
Purity of α-Haloketone: α-Haloketones can degrade over time. Using freshly purified or commercially available high-purity α-haloketone is recommended.
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethanol, Isopropanol, DMF | Balances reactant solubility and reaction temperature. |
| Temperature | Reflux (conventional) or 80-120°C (microwave) | Provides sufficient energy for cyclization. |
| Base (optional) | NaHCO₃, K₂CO₃ | Neutralizes acid byproduct without promoting side reactions. |
| Monitoring | TLC, LC-MS | Ensures reaction goes to completion. |
Q5: I am observing multiple spots on my TLC plate, even after the starting materials are consumed. What are these side products?
A5: The formation of multiple products suggests side reactions are occurring. Common side products can include:
-
Dimerization or Polymerization: The α-haloketone can self-condense, or react with the product. This is more likely at higher temperatures or with prolonged reaction times.
-
Incomplete Cyclization: The intermediate formed after the initial N-alkylation of the 2-aminopyrimidine may not have fully cyclized.
-
Hydrolysis of α-haloketone: If water is present in the reaction mixture, the α-haloketone can hydrolyze to the corresponding α-hydroxyketone, which will not participate in the desired reaction. Ensure you are using dry solvents.
To mitigate these issues, try running the reaction at a lower temperature for a longer period or consider using microwave irradiation for more controlled and rapid heating.[5]
Optimized Protocol for Route A: Synthesis of 7-Bromo-2-phenylimidazo[1,2-a]pyrimidine
-
To a solution of 2-amino-5-bromopyrimidine (1.0 mmol) in ethanol (10 mL), add 2-bromoacetophenone (1.05 mmol).
-
The reaction mixture is heated to reflux and monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Upon consumption of the starting materials (typically 4-8 hours), the reaction mixture is cooled to room temperature.
-
If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or acetonitrile.
Troubleshooting Guide: Route B (Bromination of Imidazo[1,2-a]pyrimidine)
This route involves the synthesis of the imidazo[1,2-a]pyrimidine core followed by electrophilic bromination. The key challenge in this route is achieving regioselectivity.
Q6: My bromination reaction is giving me a mixture of products, including what appears to be a di-brominated compound. How can I improve the selectivity for the 7-bromo product?
A6: The imidazo[1,2-a]pyrimidine ring system has multiple sites susceptible to electrophilic attack. The C3 position is often the most nucleophilic, followed by positions on the pyrimidine ring.[1] The formation of multiple brominated products is a common issue.
-
Choice of Brominating Agent: The reactivity of the brominating agent can significantly impact selectivity. Milder brominating agents are generally preferred.
-
Control of Stoichiometry: Use of a slight excess of the brominating agent (no more than 1.1 equivalents) is crucial to minimize di-bromination. Adding the brominating agent slowly and at a low temperature can also improve selectivity.
-
Reaction Temperature: Lowering the reaction temperature can favor the formation of the thermodynamically more stable product and reduce the rate of over-bromination.
| Brominating Agent | Typical Conditions | Notes |
| N-Bromosuccinimide (NBS) | DMF or CH₃CN, room temperature | Common and effective, but can lead to over-bromination if not controlled. |
| Sodium Bromite (NaBrO₂) | DMF, acidic conditions (e.g., HCl) | A metal-free and efficient method for C3 bromination of imidazo[1,2-a]pyridines, which may be adaptable.[7] |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Aprotic solvents (e.g., CH₂Cl₂, DMF) | An efficient reagent for the bromination of heterocyclic systems. |
digraph "Regioselectivity" { graph [fontname="Arial"]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];"Imidazo_Ring" [label=<
"0" CELLBORDER="1" CELLSPACING="0"> "2">Imidazo[1,2-a]pyrimidine C3 Most Electron-Rich (Highest HOMO density) C7 Electron-Rich (Susceptible to Electrophilic Attack) Other Positions Less Reactive
>];
"Attack" [label="Electrophilic Attack\n(Br+)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Product_3_Bromo" [label="3-Bromo Isomer\n(Kinetic Product)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; "Product_7_Bromo" [label="7-Bromo Isomer\n(Desired Product)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Attack" -> "Imidazo_Ring"; "Imidazo_Ring" -> "Product_3_Bromo" [label="Often favored"]; "Imidazo_Ring" -> "Product_7_Bromo" [label="Achievable with\ncontrolled conditions"];
}
Q7: The bromination reaction seems to stall and does not go to completion. What should I do?
A7: If the reaction is not proceeding, consider the following:
-
Reagent Purity: Ensure your brominating agent is not decomposed. NBS, for example, should be recrystallized from water if it has a yellow or orange tinge.
-
Activation: Some bromination reactions require an acid catalyst or a radical initiator (like AIBN or benzoyl peroxide for NBS). However, this can also affect selectivity, so it should be introduced cautiously.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate. If the reaction is slow in a non-polar solvent, switching to a more polar solvent like DMF or acetonitrile might help.[3]
Optimized Protocol for Route B: Bromination of 2-phenylimidazo[1,2-a]pyrimidine
-
Synthesize 2-phenylimidazo[1,2-a]pyrimidine via the condensation of 2-aminopyrimidine and 2-bromoacetophenone as described in the literature.[8]
-
Dissolve the 2-phenylimidazo[1,2-a]pyrimidine (1.0 mmol) in a suitable solvent such as DMF (10 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (1.05 mmol) in DMF (5 mL) dropwise over 30 minutes.
-
Allow the reaction to stir at 0°C and gradually warm to room temperature while monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired 7-bromo isomer from other regioisomers.
General Purification Guidance
Q8: I am struggling to purify my final product. What are some effective purification strategies?
A8: Purification of imidazo[1,2-a]pyrimidine derivatives can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective. Careful selection of the solvent system based on TLC analysis is key.
-
Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for obtaining high-purity material. Common solvents for recrystallization include ethanol, acetonitrile, or mixtures of ethyl acetate and hexanes.
-
Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, preparative TLC or HPLC can be used to isolate the pure product.
By understanding the underlying chemistry and anticipating potential pitfalls, you can significantly improve the outcome of your this compound synthesis. This guide provides a starting point for troubleshooting, but careful observation and systematic optimization will be your most valuable tools in the laboratory.
References
- Güngör, T., Atalay, H. N., Yılmaz, Y. B., Boyuneğmez Tümer, T., & Ay, M. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 725-740.
- BenchChem. (2025). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
- Güngör, T., Atalay, H. N., Yılmaz, Y. B., Boyuneğmez Tümer, T., & Ay, M. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar.
- Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine. (2017, January 22). Chemistry Stack Exchange.
- Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014, November 18). Chemistry Stack Exchange.
- Chichibabin reaction. (n.d.). Wikipedia.
- Chichibabin reaction. (n.d.). Grokipedia.
- Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine. (n.d.). ECHEMI.
- Al-Ostath, A., El-Faham, A., Al-Tel, T. H., & de la Torre, B. G. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Frontiers in Chemistry, 11, 1189673.
- Malygin, E. V., Kulyk, O. H., Slyvka, M. V., Baumer, V. N., & Malygin, V. V. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 236-247.
- Kumar, A., Kumar, R., & Kumar, V. (2020). Synthesis of benzo[1][9]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones under metal-free and solvent-free conditions for minimizing waste generation. RSC Advances, 10(47), 28211-28218.
- Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386.
- Kour, J., Khajuria, P., Sharma, A., & Sawant, S. D. (2020). Transition-metal-free regioselective C-H halogenation of imidazo[1,2-a]pyridines: Sodium chlorite/bromite as the halogen source. ChemistryOpen, 9(5), 579-583.
- Mondal, S., & Guria, M. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules, 26(24), 7586.
- Deadman, J. J., & Battilocchio, C. (2014). Regioselective synthesis of 3-aminoimidazo[1,2-a]-pyrimidines under continuous flow conditions. The Journal of Organic Chemistry, 79(21), 10196–10202.
- Hari, D. P., & König, B. (2014). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Organic Letters, 16(10), 2692-2695.
- Sharma, S., & Singh, P. (2022). Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines.
- Kumar, A., & Kumar, V. (2021). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 34, 01001.
- Uslu Kobak, R. Z., & Akkurt, B. (2022).
- Ghorpade, S., & Kumar, A. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36561-36570.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification of Brominated Imidazopyrimidines
Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of brominated imidazopyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The inherent properties of the imidazopyrimidine scaffold, combined with the introduction of a bromine substituent, can lead to a variety of purification hurdles. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the desired purity for your compounds.
I. Troubleshooting Guide: Common Purification Issues & Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your purification workflows.
1. Why am I seeing multiple spots on my TLC, even after the reaction should be complete?
Multiple spots on a Thin-Layer Chromatography (TLC) plate are a common observation and can stem from several sources.
-
Over-bromination: The imidazopyrimidine ring system is electron-rich, making it susceptible to the introduction of more than one bromine atom, especially if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. For instance, in the bromination of some activated aromatic compounds, mono-brominated impurities can be observed even when the reaction is run at controlled temperatures.[1]
-
Solution: Carefully control the stoichiometry of your brominating agent (e.g., N-bromosuccinimide - NBS). Aim for 1.0-1.1 equivalents. Add the brominating agent portion-wise or as a solution to avoid localized high concentrations. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
-
Isomer Formation: Depending on the substitution pattern of your starting imidazopyrimidine, bromination can occur at different positions, leading to the formation of regioisomers.
-
Solution: The separation of regioisomers often requires careful optimization of column chromatography. Phenyl-based HPLC columns can offer unique selectivity for positional isomers of aromatic compounds.[2] For silica gel chromatography, a slow gradient elution with a low-polarity solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) can be effective.[3][4]
-
-
Starting Material: Incomplete conversion will result in the presence of the starting material in your crude product.
-
Solution: Ensure your reaction goes to completion by monitoring with an appropriate analytical technique. If the starting material is significantly different in polarity from your product, it can often be easily separated by column chromatography.
-
-
Hydrolysis of Brominating Agent: Reagents like NBS can hydrolyze to succinimide, which will appear as a separate spot on the TLC plate.[5]
-
Solution: Succinimide is highly polar and can often be removed with an aqueous workup. Washing the organic layer with water or a dilute sodium bicarbonate solution is typically effective.
-
2. My column chromatography is not giving a clean separation. What can I do?
Achieving good separation of brominated imidazopyrimidines can be challenging due to their polarity and potential for interaction with the stationary phase.
-
Compound Streaking on the TLC Plate: This often indicates that your compound is either too polar for the chosen solvent system or is interacting strongly with the acidic silica gel.
-
Solution:
-
Solvent System Modification: Add a small amount of a polar modifier like triethylamine (0.1-1%) to your eluent to mask the acidic sites on the silica gel and improve the peak shape. For very polar compounds, a reverse-phase column may be a better option.[6]
-
Alternative Stationary Phase: If your compound is acid-sensitive, consider using a different stationary phase like alumina (neutral or basic) or deactivated silica gel.[6]
-
-
-
Co-elution of Impurities: Sometimes, an impurity has a very similar polarity to your desired product, making separation difficult.
-
Solution:
-
Optimize Your Solvent System: Run a series of TLCs with different solvent systems to find one that provides the best separation (a larger ΔRf). Sometimes switching one of the solvents in your mobile phase (e.g., from ethyl acetate to acetone) can significantly alter the selectivity.
-
Gradient Elution: Employ a slow, shallow gradient during your column chromatography. Start with a low polarity mobile phase and gradually increase the polarity. This can help to resolve closely eluting compounds.[6]
-
Recrystallization: If column chromatography fails to provide the desired purity, recrystallization is an excellent alternative, provided a suitable solvent can be found.
-
-
3. I'm losing a significant amount of my compound during the aqueous workup. Why is this happening?
Product loss during aqueous extraction is a frustrating but often preventable issue.
-
Product Solubility in the Aqueous Layer: Imidazopyrimidines are basic heterocycles. If your aqueous wash is acidic, your compound can be protonated, forming a salt that is more soluble in the aqueous layer.
-
Solution: During the workup, use a neutral (water) or slightly basic (saturated sodium bicarbonate) aqueous wash. Avoid strongly acidic washes unless you intend to extract your product as a salt. If you must use an acidic wash, you can re-basify the aqueous layer and re-extract with an organic solvent to recover your product.
-
-
Emulsion Formation: Vigorous shaking of the separatory funnel, especially with chlorinated solvents like dichloromethane, can lead to the formation of a stable emulsion, trapping your product at the interface.
-
Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times. If an emulsion does form, adding a small amount of brine (saturated NaCl solution) can help to break it. Allowing the separatory funnel to stand for an extended period may also resolve the emulsion.
-
4. My brominated imidazopyrimidine seems to be decomposing during purification or storage. How can I prevent this?
The stability of your compound is crucial for obtaining accurate analytical data and for its use in subsequent steps.
-
Dehalogenation: The carbon-bromine bond on some heterocyclic systems can be labile, and dehalogenation can occur as a side reaction, particularly during subsequent steps like palladium-catalyzed cross-coupling reactions.[7] This can also happen on a highly active chromatography stationary phase or upon prolonged exposure to light.
-
Solution: Use deactivated silica or alumina for chromatography.[6] Store your purified compound in a dark, cool, and inert atmosphere. When performing reactions with the brominated compound, carefully choose your conditions to minimize dehalogenation.
-
-
Hydrolytic Instability: While many C-Br bonds on aromatic systems are stable, the overall stability of your molecule depends on the other functional groups present and the pH of the environment.[8][9]
-
Solution: Avoid prolonged exposure to strongly acidic or basic conditions during workup and purification. If your molecule is particularly sensitive, a non-aqueous workup might be necessary.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after a bromination reaction on an imidazopyrimidine?
The most common impurities are unreacted starting material, over-brominated products (dibromo- and sometimes tribromo- species), regioisomers of your desired monobromo-product, and byproducts from the brominating agent, such as succinimide if you are using NBS.[1][5]
Q2: How do I choose the best purification method for my brominated imidazopyrimidine?
The choice between column chromatography and recrystallization depends on the nature of your crude product mixture and the properties of your desired compound.
-
Column Chromatography is generally the most versatile method and is particularly useful for separating mixtures of compounds with different polarities, such as your product, starting material, and over-brominated species.[3]
-
Recrystallization is an excellent method for removing small amounts of impurities from a solid product. It is most effective when your desired compound is highly crystalline and you can find a solvent in which it is highly soluble when hot and poorly soluble when cold, while the impurities remain in solution.[10]
The following decision tree can help guide your choice:
Caption: Decision tree for selecting a purification method.
Q3: What are the best analytical techniques to assess the purity of my final product?
A combination of techniques is always recommended for a thorough purity assessment.
-
Thin-Layer Chromatography (TLC): An excellent, quick method to get a qualitative assessment of purity. Running the TLC in a few different solvent systems can increase confidence.
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These are quantitative methods that can provide a more accurate assessment of purity. A diode-array detector (DAD) can provide UV spectra of the peaks, which can help in identifying impurities.
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), this is a powerful tool for identifying the molecular weights of your product and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your product and can often reveal the presence of impurities, even at low levels.
The following table summarizes the strengths of each technique:
| Analytical Technique | Information Provided | Primary Use in Purification |
| TLC | Qualitative purity, Rf value | Reaction monitoring, solvent system selection for column chromatography |
| HPLC/UPLC | Quantitative purity, retention time | Final purity assessment, separation of closely related isomers |
| LC-MS | Molecular weight of components | Identification of impurities and byproducts |
| NMR | Structural confirmation, quantitative purity (with internal standard) | Structural verification of final product, detection of isomeric impurities |
Q4: How can I visualize my brominated imidazopyrimidine on a TLC plate?
Many brominated imidazopyrimidines are UV active due to their aromatic nature and can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent background.[10][11][12] For compounds that are not UV active or for a secondary visualization method, a variety of stains can be used. A potassium permanganate (KMnO4) stain can be effective as the imidazopyrimidine nucleus can be oxidized, resulting in a yellow spot on a purple background. Anisaldehyde or phosphomolybdic acid stains are also good general-purpose options.[10]
III. Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
This protocol provides a general workflow for purifying a brominated imidazopyrimidine using silica gel column chromatography.
-
Solvent System Selection:
-
On a TLC plate, spot your crude reaction mixture.
-
Develop the TLC plate in various solvent systems (e.g., mixtures of hexane/ethyl acetate, dichloromethane/methanol).
-
The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4.[6]
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen eluent (the least polar solvent mixture you will use).
-
Pour the slurry into your column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve your crude product in a minimum amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of your packed column.
-
-
Elution:
-
Carefully add your eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of your eluent over the course of the separation.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Caption: Workflow for column chromatography purification.
Protocol 2: General Procedure for Recrystallization
This protocol outlines the steps for purifying a solid brominated imidazopyrimidine by recrystallization.
-
Solvent Selection:
-
Place a small amount of your crude solid in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature.
-
Heat the test tube. The ideal solvent will dissolve the compound completely upon heating.
-
Allow the solution to cool to room temperature, then place it in an ice bath. A large amount of crystalline solid should form.
-
Common solvents to screen include ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures such as ethanol/water or hexane/ethyl acetate.[10]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
-
Cooling and Crystallization:
-
Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
IV. References
-
Huang, J. M., et al. (2019). Electrochemical Synthesis of 3-Bromoimidazo[1,2-a]pyridines Directly from 2-Aminopyridines and alpha-Bromoketones. ResearchGate.
-
Ghosh Chowdhury, M., & Kalmegh, V. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PubMed Central.
-
University of Rochester, Department of Chemistry. TLC Visualization Methods.
-
Gao, F., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules.
-
Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications.
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
-
SiliCycle. SiliaPlate TLC Visualization Methods.
-
Martínez-Pascual, R., et al. (2020). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molecules.
-
Katritzky, A. R., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry.
-
Sigma-Aldrich. 3-Bromoimidazo[1,2-a]pyrimidine.
-
LibreTexts Chemistry. 2.3F: Visualizing TLC Plates.
-
Tran, C., & Hamze, A. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules.
-
BenchChem. (2025). Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives.
-
An, H., & Seley-Radtke, K. L. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters.
-
Morales-C San-Miguel, R., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules.
-
OpenSourceMalaria/Series3. (2024). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. GitHub.
-
Yadav, G. D., & Aand, A. S. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences.
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
-
Pyka, A., & Kopl, K. (2013). Detection Progress of Selected Drugs in TLC. BioMed Research International.
-
ChemScene. 3-Bromoimidazo[1,2-b]pyridazine.
-
Johansson, M., et al. (2015). The Dimroth rearrangement as a probable cause for structural misassignments in imidazo[1,2-a]pyrimidines: A 15N-labelling study and an easy method for the determination of regiochemistry. Tetrahedron.
-
El-Sayed, N. N. E., et al. (2022). Design, synthesis, biological evaluation, and biocomputational modeling of imidazo, thieno, pyrimidopyrimidine, pyrimidodiazepene, and motifs as antimicrobial agents. ResearchGate.
-
Liu, Y., et al. (2018). Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. Computational and Theoretical Chemistry.
-
Common Organic Chemistry. Bromination - Common Conditions.
-
Al-Anshori, J., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega.
-
Reddy, C. R., et al. (2022). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Scientific Reports.
-
Kaza, M., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research.
-
Patel, H. M., et al. (2022). Imidazopyrimidines containing anticancer molecules. ResearchGate.
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS).
-
Tzakova, S., et al. (2021). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules.
-
Chen, L., et al. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules.
-
Smith, C. M., et al. (2020). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][10][13]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. Molecules.
-
Benzenine, E., et al. (2021). New synthesis of imidazo [1, 2-a] pyrimidine catalyzed by gold nanoparticles. ResearchGate.
-
Fun, H.-K., et al. (2009). 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine. Acta Crystallographica Section E.
-
Glushkov, D. A., et al. (2022). 4-(Aryl)-Benzo[1][14]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores. Molecules.
Sources
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Poor Solubility of 7-Bromoimidazo[1,2-a]pyrimidine Derivatives
Introduction: The Challenge and Opportunity of Imidazo[1,2-a]pyrimidines
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in modern medicinal chemistry, forming the core of molecules with a wide spectrum of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The 7-bromo substitution, in particular, serves as a crucial synthetic handle for further molecular elaboration, often through cross-coupling reactions.[4] However, researchers frequently encounter a significant hurdle in the early stages of development: the poor aqueous solubility of these derivatives.[4][5]
This low solubility is not merely an inconvenience; it can lead to erroneous bioassay results, hinder the development of viable formulations for in vivo studies, and ultimately stall the progression of promising drug candidates.[6][7] This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals to systematically diagnose and overcome the solubility challenges associated with 7-Bromoimidazo[1,2-a]pyrimidine derivatives.
Understanding the Root Cause: Why Are These Compounds Poorly Soluble?
The solubility of a compound is governed by its physicochemical properties, primarily the interplay between its crystal lattice energy and its solvation energy.[8] For this compound derivatives, several factors contribute to their characteristically low aqueous solubility:
-
High Crystallinity (Lattice Energy): The planar, rigid structure of the fused ring system facilitates strong intermolecular packing in the solid state. This stable crystal lattice requires a significant amount of energy to break apart, disfavoring dissolution.[][10][11] Different crystalline forms, or polymorphs, can exhibit dramatically different solubility profiles.[10][12]
-
Hydrophobicity: The bromine atom and often-present aryl or alkyl substituents increase the lipophilicity (hydrophobicity) of the molecule, making it less favorable to interact with polar water molecules.[4]
-
Molecular Structure: The overall structure dictates properties like hydrogen bonding capability, molecular volume, and ionizability, all of which are critical determinants of solubility.[8]
Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common questions and initial troubleshooting steps in a direct, Q&A format.
Q1: My this compound derivative crashed out of my aqueous buffer during my bioassay. What is my first step?
A1: The first step is to determine the nature of your solubility limit. You are likely observing kinetic solubility, which is the concentration at which a compound, typically introduced from a concentrated DMSO stock, precipitates out of an aqueous solution over a short time.[8][13]
Immediate Action:
-
Visual Inspection: Note the concentration at which precipitation occurs.
-
Solvent Check: Ensure your final DMSO concentration is low (typically ≤1%) as it can influence solubility and assay performance.
-
Basic Solubility Screen: Perform a quick screen using a few common organic solvents to understand the compound's general characteristics. This will inform your next steps.
Q2: How do I systematically determine the solubility of my compound?
A2: You need to perform both kinetic and thermodynamic solubility measurements, as they provide different and complementary information.[13]
-
Kinetic Solubility Assay: This is a high-throughput method useful for early-stage discovery to quickly rank compounds.[7][13] It involves adding a concentrated DMSO stock to an aqueous buffer and identifying the precipitation point, often using nephelometry (light scattering).[7][8]
-
Thermodynamic Solubility Assay (Shake-Flask Method): This is the "gold standard" method that measures the true equilibrium solubility.[7][14] It involves equilibrating an excess of the solid compound in the solvent of interest over an extended period (24-72 hours) and then measuring the concentration of the dissolved compound in the filtered supernatant.[7][15] This value is critical for pre-formulation development.[8]
Q3: Can I improve the solubility by changing the pH? My compound has nitrogen atoms.
A3: Absolutely. This is one of the most effective and common initial strategies.[16][17] The imidazo[1,2-a]pyrimidine core contains basic nitrogen atoms. In an acidic environment (lower pH), these nitrogens can become protonated, forming a positively charged salt. This ionized form is generally much more soluble in aqueous media than the neutral form.[15][17]
Action Plan:
-
Determine pKa: If not known, estimate the pKa of your compound. The solubility will increase significantly at pH values below the pKa.[15][18]
-
Test Solubility in Acidic Buffers: Measure the solubility in a range of buffers (e.g., pH 4.0, 5.0, 6.0) to find a pH where your compound is sufficiently soluble and stable for your experiment.
-
Caution: Ensure the pH change does not negatively impact your assay or the stability of the compound.
Q4: Adjusting the pH isn't enough or is incompatible with my assay. What about using co-solvents?
A4: Using co-solvents is another highly effective technique.[17][19] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for dissolving lipophilic compounds.
Commonly Used Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerin
How to Proceed:
-
Start with low percentages (e.g., 5-10% v/v) of the co-solvent in your aqueous buffer.
-
Systematically increase the concentration, monitoring for both solubility enhancement and any potential negative effects on your experimental system. Co-solvents can be toxic to cells at higher concentrations.[19]
-
A combination of pH adjustment and a co-solvent can often be synergistic.[19]
Q5: I need to prepare a stock for an in vivo study, and simple solvents aren't working. What are my options?
A5: For in vivo studies, you often need more advanced formulation strategies that involve excipients. Excipients are inactive substances used to deliver the active pharmaceutical ingredient (API).[20]
Key Excipient-Based Approaches:
-
Surfactants (Micellar Solubilization): Surfactants like Tween® 80 or Poloxamers form micelles in aqueous solutions. Your hydrophobic compound can partition into the hydrophobic core of these micelles, effectively solubilizing it.[16][21]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The drug molecule can form an inclusion complex, where it sits inside the cavity, increasing its apparent water solubility.[16][21]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can be very effective. These involve dissolving the compound in oils, surfactants, and co-solvents to form emulsions or self-emulsifying systems upon dilution in the GI tract.[22][23]
Step-by-Step Troubleshooting Protocols & Decision Workflow
Decision Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for addressing solubility issues with this compound derivatives.
Caption: Decision workflow for troubleshooting poor solubility.
Protocol 4.1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound.[14][15]
-
Preparation: Add an excess amount of the solid this compound derivative to a known volume of the desired solvent (e.g., Phosphate Buffered Saline, pH 7.4) in a glass vial. "Excess" means enough solid remains undissolved at the end of the experiment.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant without disturbing the solid material.
-
Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved solid particles. Discard the first few drops to avoid adsorption effects.
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[7]
-
Calculation: The measured concentration is the thermodynamic solubility of the compound in that specific medium.
Protocol 4.2: pH-Dependent Solubility Profile
This protocol helps visualize the effect of pH on solubility.[15][18]
Caption: Effect of pH on the ionization and solubility of the core scaffold.
-
Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., from pH 2.0 to pH 8.0).
-
Solubility Measurement: Perform the Thermodynamic Solubility protocol (4.1) in each of the prepared buffers.
-
Data Plotting: Plot the measured solubility (on a logarithmic scale) against the corresponding pH value.
-
Analysis: The resulting curve will show the pH range in which the compound's solubility is highest, typically in the acidic region where the molecule is protonated and exists as a more soluble salt.[15][24]
Data Summary: Solvent & Co-Solvent Screening
A preliminary solubility screen is essential. The table below shows example data for a hypothetical derivative.
| Solvent System (at 25°C) | Solubility Classification | Typical Solubility Range (µg/mL) | Application Notes |
| Water / PBS (pH 7.4) | Very Poorly Soluble | < 1 | Unsuitable for most direct aqueous applications. |
| 0.1 M HCl (pH 1.0) | Soluble | > 1,000 | Demonstrates significant pH-dependent solubility. |
| DMSO | Freely Soluble | > 100,000 | Good for high-concentration stock solutions. |
| Ethanol | Sparingly Soluble | 30 - 100 | Can be used as a co-solvent. |
| 10% PEG 400 in PBS | Slightly Soluble | 10 - 30 | Modest improvement; useful for in vitro assays. |
| 5% Tween® 80 in Water | Soluble | > 1,000 | Micellar formulation suitable for in vivo studies. |
Advanced Strategies: When Standard Methods Fail
If the above techniques do not yield the required solubility, more advanced solid-state chemistry and formulation approaches may be necessary. These typically require specialized expertise and equipment.
-
Amorphous Solid Dispersions (ASDs): The compound is molecularly dispersed in a polymer matrix (e.g., HPMC, PVP) in its amorphous (non-crystalline) state.[20][25] Amorphous forms are thermodynamically less stable but have higher apparent solubility than their crystalline counterparts.[12][20]
-
Co-crystals: A co-crystal is a multi-component crystal where the API and a co-former are held together by non-covalent bonds.[20][26] Selecting an appropriate co-former can dramatically alter the physicochemical properties, including solubility, without changing the chemical structure of the API.[26]
-
Nanosuspensions: The particle size of the drug is reduced to the nanometer range (typically 200-600 nm).[19] This significant increase in surface area can enhance the dissolution rate according to the Noyes-Whitney equation.[17][19]
References
- He, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
- He, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed Central.
- Kaur, M., et al. (2020). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate.
- Savjani, K. T., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. PharmaTutor.
- Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences.
- BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges. BOC Sciences.
- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.
- Braga, D., et al. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? PubMed Central.
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
- Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Syrris.
- Creative Biolabs. (n.d.). Aqueous Solubility. Creative Biolabs.
- Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs.
- Variankaval, N., et al. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal.
- Jain, A., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research.
- Smolecule. (n.d.). 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine. Smolecule.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
- Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. Lubrizol.
- Miller, D. A., & Williams, R. O. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Delivery.
- Manufacturing Chemist. (2021). Enhancing solubility with novel excipients. Manufacturing Chemist.
- Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
- Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Pharma Excipients.
- Dardonville, C., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI.
- El-Sayed, N. S., et al. (2021). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central.
- Frolova, Y., et al. (2022). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry.
- El-Malah, A., et al. (2022). Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. Journal of the Iranian Chemical Society.
- Walter, E., & Paß, S. (2024). Medicinal products with pH-dependent solubility-A problem for BA/BE assessment? European Journal of Pharmaceutical Sciences.
- Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. ResearchGate.
- Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
Sources
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Buy 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine | 375857-65-1 [smolecule.com]
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- 6. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 12. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
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- 19. ijpbr.in [ijpbr.in]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. researchgate.net [researchgate.net]
- 22. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 26. syrris.com [syrris.com]
Technical Support Center: Functionalization of 7-Bromoimidazo[1,2-a]pyrimidine
Welcome to the technical support center for the functionalization of 7-Bromoimidazo[1,2-a]pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this important heterocyclic scaffold. The imidazo[1,2-a]pyrimidine core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] However, its functionalization, particularly via cross-coupling reactions, presents unique challenges that require careful optimization and troubleshooting.
The primary difficulty arises from the electronic nature of the scaffold and the presence of multiple nitrogen atoms. These nitrogen atoms can coordinate with and inhibit the activity of transition metal catalysts, such as palladium, which are essential for many C-C and C-N bond-forming reactions.[3] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you overcome common hurdles and achieve successful derivatization.
General Troubleshooting Workflow
Before diving into specific reaction types, it's helpful to have a logical framework for troubleshooting. The following workflow outlines a systematic approach to diagnosing and solving common issues.
Caption: Desired catalytic cycle versus the off-cycle inhibition pathway.
Q1: I am attempting a Buchwald-Hartwig amination and see only starting material. What is the likely cause?
A1: The most probable cause is severe catalyst inhibition. The lone pairs on the imidazo[1,2-a]pyrimidine nitrogen atoms can coordinate strongly to the palladium center, creating a stable, off-cycle complex that prevents the catalytic cycle from proceeding. [3]
-
Ligand is Everything: Standard phosphine ligands are not sufficient. You must use highly specialized, sterically demanding, and electron-rich ligands. Buchwald-type biaryl phosphine ligands or Josiphos-type ferrocenyl ligands are designed to create a bulky coordination sphere around the palladium, which disfavors binding to the substrate's nitrogen atoms and promotes the desired C-N reductive elimination. [4]* Base Choice: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option. [5]* Precatalyst Generation: Ensure your active Pd(0) catalyst is being generated efficiently. Using air-stable precatalysts (e.g., G3 or G4 palladacycles) can provide more consistent results than generating Pd(0) in situ from Pd₂(dba)₃ or Pd(OAc)₂.
Q2: Can I use microwave heating to accelerate this reaction?
A2: Yes, microwave irradiation is an excellent technique for Buchwald-Hartwig aminations, especially with challenging substrates. It can dramatically reduce reaction times from many hours to minutes and often improves yields by overcoming activation energy barriers more efficiently than conventional heating. [6]When transitioning to microwave conditions, be sure to use sealed microwave vials rated for high pressure and start with a lower temperature than your conventional protocol before optimizing.
Recommended Buchwald-Hartwig Reaction Conditions
| Component | Recommendation | Rationale |
| Catalyst | RuPhos Pd G3 (2-5 mol%) | A robust precatalyst with a ligand known to be effective for C-N coupling of N-heterocycles. [7] |
| Base | NaOtBu or LHMDS (1.5-2 equiv) | Strong, non-nucleophilic base required for efficient amine deprotonation. [5] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Aprotic solvents are essential; must be rigorously dried and degassed. |
| Temperature | 100–120 °C (Conventional) or 120-150 °C (Microwave) | Higher temperatures are generally needed to promote the reductive elimination step. [6] |
Section 3: Sonogashira Coupling
The Sonogashira reaction provides a direct route to valuable alkynylated imidazo[1,2-a]pyrimidines. [8]The main challenge is suppressing the oxidative homo-coupling of the terminal alkyne, known as Glaser coupling.
Q1: My Sonogashira coupling is giving a complex mixture, and I suspect alkyne homo-coupling. How can I confirm and prevent this?
A1: The formation of a symmetrical diyne (R-C≡C-C≡C-R) is the hallmark of Glaser coupling. This side reaction is catalyzed by the copper(I) co-catalyst in the presence of oxygen. [9]
-
Prevention through Inertness: The most critical factor is the rigorous exclusion of oxygen. Your reaction setup must be impeccably inert from start to finish. Purge all reagents and the reaction vessel thoroughly with an inert gas.
-
Copper-Free Conditions: If homo-coupling persists, consider a copper-free Sonogashira protocol. While often slower, these reactions eliminate the primary catalyst for Glaser coupling. This usually requires a higher catalyst loading and a more specialized ligand. [8]* Base and Solvent: The amine base (e.g., triethylamine or diisopropylethylamine) often doubles as the solvent or co-solvent. It must be anhydrous and freshly distilled or from a sure-seal bottle to avoid introducing water, which can interfere with the reaction. [10]
Recommended Sonogashira Reaction Conditions
| Component | Recommendation | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A standard, reliable palladium source for Sonogashira couplings. |
| Cu Co-catalyst | CuI (5-10 mol%) | Facilitates the formation of the copper acetylide, accelerating the reaction. [8] |
| Base/Solvent | Triethylamine (TEA) or Diisopropylamine (DIPA) | Acts as both the base to neutralize HX and the solvent. Must be anhydrous. [10] |
| Co-Solvent | THF or DMF (optional) | Can be used to improve the solubility of the starting materials. |
| Temperature | Room Temperature to 60 °C | The reaction is often run at mild temperatures, but gentle heating may be required. [11] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and any additional ligand if not using a precatalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 10:1, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C) for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. [12]7. Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography. [12]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Setup: In an inert atmosphere glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%) and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried Schlenk flask or microwave vial with a stir bar.
-
Reagent Addition: Add the this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (~0.1-0.2 M).
-
Reaction: Seal the vessel tightly and remove it from the glovebox. Place it in a preheated oil bath or microwave reactor at the desired temperature (e.g., 110 °C) and stir for the required time (1-24 h).
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central.
- Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. National Institutes of Health.
- Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science.
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.
- Buchwald–Hartwig amination. Wikipedia.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry.
- Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. ResearchGate. Available at: [https://www.researchgate.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- (PDF) ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyridines and Pyrido[1,2-a]pyrimidines in Water and Their S N Ar Cyclizations. ResearchGate. Available at: [https://www.researchgate.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.
- Strategies for Synthesis of Imidazo[1,2- a ]pyridine Derivatives: Carbene Transformations or C−H Functionalizations. ResearchGate. Available at: [https://www.researchgate.
- Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry.
- Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Ingenta Connect.
- Sonogashira coupling. Wikipedia.
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed Central.
- Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry (RSC Publishing).
- Struggling with Suzuki Reaction. Reddit.
- Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Bentham Science Publisher.
- A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions. ResearchGate.
- Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.
- Development of the Inverse Sonogashira Reaction for DEL Synthesis. PubMed Central.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ResearchGate.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2- a]pyrimidines and Pyrazolo[1,5 - PubMed. PubMed.
- Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Bentham Science.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate.
- Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing.
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI.
- SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b]t[1][7][21]hiadiazole Series. ResearchGate.
- A Convenient Procedure for Sonogashira Reactions Using Propyne. Thieme.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate.
- Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). PubMed.
Sources
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Byproduct Identification in 7-Bromoimidazo[1,2-a]pyrimidine Reactions
Welcome to the technical support center for reactions involving 7-Bromoimidazo[1,2-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the chemical modification of this versatile scaffold. As a core structure in medicinal chemistry, understanding and controlling the reactivity of this compound is paramount for efficient and successful synthesis campaigns.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter in your experiments.
Troubleshooting Guide: Common Byproducts and Mitigation Strategies
This section addresses the most frequently observed byproducts in palladium-catalyzed cross-coupling reactions of this compound, namely dehalogenation and homocoupling.
Issue 1: Formation of a Dehalogenated Byproduct (Imidazo[1,2-a]pyrimidine)
Q1: I am performing a Suzuki-Miyaura coupling with this compound and I am observing a significant amount of a byproduct with a mass corresponding to the loss of bromine and the addition of a hydrogen. How can I confirm this is the dehalogenated product and how can I prevent its formation?
A1: Identification and Mitigation of Dehalogenated Imidazo[1,2-a]pyrimidine.
The byproduct you are observing is likely the hydrodehalogenated product, imidazo[1,2-a]pyrimidine. This is a common side product in palladium-catalyzed cross-coupling reactions of heteroaryl halides.
Byproduct Characterization:
-
Mass Spectrometry (MS): The dehalogenated product will have a molecular weight corresponding to C₆H₅N₃ (MW: 119.12 g/mol ). In ESI-MS, you would expect to see an [M+H]⁺ ion at m/z 119.[4]
-
¹H NMR Spectroscopy: The most telling sign will be the disappearance of the characteristic splitting pattern of the 7-bromo starting material and the appearance of a new set of signals for the unsubstituted imidazo[1,2-a]pyrimidine ring. Specifically, the proton at the 7-position will now be present, coupling to the adjacent protons.
-
¹³C NMR Spectroscopy: The carbon atom at the 7-position will shift significantly upfield from a carbon bearing a bromine to a protonated aromatic carbon.
Table 1: Comparative Analytical Data for this compound and its Dehalogenated Byproduct
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key ¹H NMR Signals (DMSO-d₆, approx. δ ppm) |
| This compound | C₆H₄BrN₃ | 198.02 | 198/200 | H5: ~8.5 (d), H6: ~7.2 (dd), H8: ~8.9 (d) |
| Imidazo[1,2-a]pyrimidine | C₆H₅N₃ | 119.12 | 119 | H5: ~8.4 (dd), H6: ~6.9 (dd), H7: ~8.6 (dd), H8: ~8.7 (dd) |
Causality and Mitigation Strategies:
The formation of the dehalogenated byproduct arises from the premature protonolysis of the organopalladium intermediate. This can be caused by several factors in your reaction setup.
-
Protocol for Minimizing Dehalogenation:
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can promote the formation of palladium hydrides which are key intermediates in the dehalogenation pathway.
-
Solvent Choice: Use anhydrous, aprotic solvents such as dioxane, toluene, or THF. Protic solvents like alcohols can be a source of protons.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred. If you are using a weaker base like K₂CO₃, ensure it is anhydrous. Sometimes, switching to a phosphate base like K₃PO₄ can be beneficial.
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination over dehalogenation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway.
-
Issue 2: Formation of a Homocoupled Dimer (7,7'-bi(imidazo[1,2-a]pyrimidine))
Q2: In my Sonogashira coupling reaction, I am seeing a high molecular weight byproduct that I suspect is the homocoupled dimer of my this compound. How can I confirm this and what are the best ways to avoid it?
A2: Identification and Prevention of Homocoupling.
The formation of a homocoupled dimer, 7,7'-bi(imidazo[1,2-a]pyrimidine), is a common side reaction in many cross-coupling protocols.
Byproduct Characterization:
-
Mass Spectrometry (MS): The homodimer will have a molecular formula of C₁₂H₈N₆ and a molecular weight of 236.23 g/mol . Look for an [M+H]⁺ ion at m/z 237.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will be more complex than the starting material. Due to the symmetry of the molecule, you would expect to see a set of signals for one-half of the molecule. The protons on the pyrimidine and imidazole rings will show coupling to their neighbors.
-
Solubility: Homocoupled byproducts are often less soluble than the desired cross-coupled product and may precipitate from the reaction mixture.
Causality and Mitigation Strategies:
Homocoupling is often promoted by the presence of oxygen and can be particularly problematic in Sonogashira reactions (Glaser coupling of the alkyne) and Suzuki reactions (dimerization of the boronic acid).
-
Protocol for Minimizing Homocoupling:
-
Thorough Degassing: Rigorously degas your solvent and reaction mixture to remove all traces of oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.
-
Catalyst Choice: Use a Pd(0) source directly or ensure that your Pd(II) precatalyst is efficiently reduced to the active Pd(0) species.
-
Reaction Conditions:
-
In Sonogashira couplings, the presence of a copper(I) co-catalyst can sometimes lead to alkyne homocoupling. Running the reaction under copper-free conditions, if possible, can mitigate this.
-
In Suzuki couplings, using a slight excess of the boronic acid can sometimes suppress its homocoupling.
-
-
Ligand and Base Optimization: As with dehalogenation, the choice of ligand and base can influence the relative rates of the desired cross-coupling versus the undesired homocoupling. Experiment with different ligand/base combinations to find the optimal conditions for your specific substrate.
-
Frequently Asked Questions (FAQs)
Q3: What are the key differences in the ¹H NMR spectrum between the desired 7-aryl-imidazo[1,2-a]pyrimidine product and the dehalogenated byproduct?
A3: The most significant difference will be in the aromatic region of the spectrum. The dehalogenated byproduct, imidazo[1,2-a]pyrimidine, will show four distinct signals for the four protons on the fused ring system. In contrast, the 7-aryl product will have three protons on the imidazo[1,2-a]pyrimidine core, and their chemical shifts and coupling patterns will be influenced by the new aryl substituent at the 7-position. You will also see a new set of signals corresponding to the protons of the newly introduced aryl group.
Q4: I am having trouble purifying my desired 7-substituted imidazo[1,2-a]pyrimidine from the byproducts. What are some recommended purification strategies?
A4: Purification of these compounds can indeed be challenging due to similar polarities of the product and byproducts.
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Standard silica gel is often effective. If your compound is sensitive to acid, consider using neutral alumina or deactivated silica gel.
-
Eluent System: A gradient elution of hexane/ethyl acetate is a good starting point. For more polar compounds, dichloromethane/methanol can be used. Careful optimization of the solvent system using thin-layer chromatography (TLC) is crucial for good separation.[5]
-
-
Recrystallization: If your product is a solid and you have a significant amount, recrystallization can be a very effective purification technique to remove minor impurities.
-
Preparative HPLC: For difficult separations or for obtaining highly pure material, preparative reverse-phase HPLC can be an excellent option.
Q5: Are there any other common byproducts I should be aware of when working with this compound?
A5: While dehalogenation and homocoupling are the most prevalent, other side reactions can occur depending on the specific reaction conditions and coupling partners.
-
Reaction with Solvent: In some cases, the solvent itself can participate in the reaction. For example, if using DMF as a solvent at high temperatures, formylation of the imidazo[1,2-a]pyrimidine ring can sometimes be observed.
-
Isomerization: Depending on the reaction conditions, isomerization of the imidazo[1,2-a]pyrimidine core is a possibility, although less common for this specific scaffold. Careful characterization of your product is always recommended to confirm the regiochemistry.
Experimental Workflow and Diagrams
Workflow for Byproduct Identification
Caption: Catalytic cycle and competing byproduct pathways.
References
- Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]
- Synthesis and antibacterial activity of some imidazo[1,2-α]pyrimidine deriv
- Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing. [Link]
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
- Imidazo(1,2-a)pyrimidine | C6H5N3 | CID 577018. PubChem. [Link]
- Catalytic cross-coupling reactions mediated by palladium/nucleophilic carbene systems. ScienceDirect. [Link]
- Synthesis and Characterization of imidazo[1,2-a]pyrimidine.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. [Link]
- Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed. [Link]
- Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.
- Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar. [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
- Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PubMed Central. [Link]
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
- Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO).
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
- What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]
- Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. PLOS. [Link]
- Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE. [Link]
- Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine.
- Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders.
- Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. PubMed. [Link]
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Technical Support Center: Debromination of 7-Bromoimidazo[1,2-a]pyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the undesired debromination of 7-Bromoimidazo[1,2-a]pyrimidine during palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the scientific understanding and practical solutions to minimize this common side reaction and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of my cross-coupling reaction?
A1: Debromination is an undesired side reaction where the bromine atom at the 7-position of your imidazo[1,2-a]pyrimidine core is replaced by a hydrogen atom. This leads to the formation of the parent imidazo[1,2-a]pyrimidine as a significant byproduct, which reduces the yield of your target molecule and complicates purification.[1][2] This process is also referred to as hydrodehalogenation.[2][3]
Q2: Why is my this compound prone to this side reaction?
A2: The imidazo[1,2-a]pyrimidine ring system is electron-rich. This electronic nature can influence the stability of the key intermediates in the palladium catalytic cycle. In some cases, this can make the C-Br bond more susceptible to reductive cleavage, especially under reaction conditions that are not fully optimized.[4][5] The presence of nitrogen heteroatoms can also lead to catalyst inhibition or altered reactivity by coordinating to the palladium center.[5]
Q3: What are the primary causes of debromination during my cross-coupling experiment?
A3: Several factors can promote the debromination of this compound. The main causes include:
-
High Reaction Temperatures: Elevated temperatures can accelerate the rate of the debromination side reaction.[1]
-
Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu) or sodium ethoxide (NaOEt), are known to facilitate debromination.[1]
-
Presence of Hydride Sources: Solvents (like alcohols or DMF), reagents, or even trace amounts of water can act as hydride donors, leading to the reductive cleavage of the carbon-bromine bond.[1][2][3][6]
-
Catalyst and Ligand System: The specific palladium catalyst and phosphine ligands used can significantly influence the competition between the desired cross-coupling and the undesired debromination.[1][7]
Q4: Can I predict if debromination will be a major issue for my specific cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)?
A4: While it's difficult to predict with certainty without experimental data, some generalizations can be made. Reactions that require higher temperatures or stronger bases, such as some Buchwald-Hartwig aminations, might be more prone to debromination.[8] However, this side reaction is a known issue across various palladium-catalyzed couplings, including Suzuki, Sonogashira, and Heck reactions.[3][9][10][11] The key is to carefully select and optimize the reaction conditions for your specific substrate and coupling partner.
Troubleshooting Guide: A Systematic Approach to Minimizing Debromination
If you are observing significant formation of the debrominated imidazo[1,2-a]pyrimidine byproduct, this guide provides a systematic approach to diagnose and mitigate the issue.
The Competing Reaction Pathways
To effectively troubleshoot, it's crucial to understand the underlying mechanisms. The desired cross-coupling reaction and the undesired debromination pathway compete for a common palladium intermediate.
Caption: Competing catalytic cycles for cross-coupling and debromination.
The key to success is to promote the kinetics of the desired pathway (oxidative addition -> transmetalation -> reductive elimination) while suppressing the undesired pathway involving the formation of a palladium-hydride intermediate.
Step-by-Step Troubleshooting Workflow
Follow this workflow to systematically address the debromination issue.
Caption: A systematic workflow for troubleshooting debromination.
Step 1: Evaluate the Base and Solvent System
The combination of base and solvent is often the primary source of the hydride that causes debromination.[1][2][12]
-
Issue: Using strong bases (e.g., NaOt-Bu, KOt-Bu, NaOEt) or protic/hydride-donating solvents (e.g., alcohols, DMF, or wet solvents).
-
Solution: Switch to weaker, non-nucleophilic inorganic bases. Use strictly anhydrous and aprotic solvents.
| Parameter | Problematic Choices | Recommended Alternatives | Rationale |
| Base | NaOt-Bu, KOt-Bu, NaOEt, DBU | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | Weaker inorganic bases are less likely to generate hydride species or promote other side reactions.[1][9] |
| Solvent | Methanol, Ethanol, DMF, wet THF | Anhydrous & Degassed: Toluene, Dioxane, THF, CPME | Aprotic solvents minimize the risk of acting as a hydride source. Rigorous drying and degassing are critical.[1][9][10] |
Experimental Protocol: Solvent and Base Screening
-
Set up parallel reactions in small-scale vials.
-
To each vial, add this compound, the coupling partner, and the chosen base (e.g., K₃PO₄).
-
Add the palladium precatalyst and ligand.
-
Under an inert atmosphere (Argon or Nitrogen), add the anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Run the reactions at your standard temperature.
-
Monitor the ratio of product to debrominated byproduct by LC-MS or ¹H NMR at set time points.
Step 2: Optimize the Catalyst and Ligand System
The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich phosphine ligands often accelerate the desired reductive elimination step relative to the undesired debromination.[13][14][15]
-
Issue: The current ligand does not sufficiently promote the desired cross-coupling pathway, allowing the competing debromination to occur.
-
Solution: Screen a panel of bulky, electron-rich phosphine ligands. For electron-deficient aryl bromides, sometimes phosphine-free catalysts can be effective.[1]
| Ligand Class | Examples | When to Use | Rationale |
| Bulky, Electron-Rich Monophosphines (Buchwald Ligands) | XPhos, SPhos, RuPhos, BrettPhos | First choice for troubleshooting. Highly effective for heteroaryl couplings. | These ligands promote fast oxidative addition and reductive elimination, outcompeting the debromination pathway.[1][7][13] |
| Bidentate Phosphines | DPPF, BINAP, Xantphos | Can be effective, but sometimes slower kinetics can allow for side reactions. | The bite angle and flexibility influence the stability and reactivity of the catalytic complex.[8][13] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Can be effective for certain challenging couplings. | Strong σ-donors that form very stable palladium complexes.[6] |
Recommendation: For this compound, starting with a catalyst system like Pd₂(dba)₃ with XPhos or SPhos is a highly recommended strategy. A study on the related pyrazolo[1,5-a]pyrimidine system found that an XPhosPdG2/XPhos catalyst system was essential to avoid debromination.[7]
Step 3: Adjust Reaction Temperature and Time
Kinetics play a vital role. The activation energy for debromination may be different from that of the desired coupling.
-
Issue: High temperatures and long reaction times increase the probability of side reactions.[1]
-
Solution: Lower the reaction temperature and monitor the reaction closely to stop it as soon as the starting material is consumed.
| Parameter | Action | Rationale |
| Temperature | Decrease in 10-20 °C increments (e.g., from 100 °C to 80 °C). | Lowering the temperature can disproportionately slow the rate of the undesired debromination reaction. |
| Time | Monitor by TLC or LC-MS every 1-2 hours. | Avoid letting the reaction run for an extended period after completion, as this only allows more time for the product or remaining starting material to degrade or undergo side reactions. |
Step 4: Verify Reagent Quality and Inert Atmosphere
The success of palladium-catalyzed reactions is highly sensitive to the quality of reagents and the exclusion of oxygen and moisture.
-
Issue: Impure reagents, residual water, or the presence of oxygen can lead to catalyst deactivation and promote side reactions.
-
Solution: Use high-purity reagents and ensure a rigorously inert atmosphere.
Best Practices Checklist:
-
Inert Atmosphere: Use a Schlenk line or glovebox. Ensure the reaction flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) at least three times.[1][10]
-
Solvent Degassing: Degas solvents by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.[9][16]
-
Reagent Purity: Use fresh, high-purity palladium catalysts and ligands. Boronic acids can degrade upon storage; consider using the corresponding pinacol ester (boronate ester), which is often more stable.[9]
-
Water Content: Use anhydrous solvents and dry bases thoroughly before use, especially inorganic salts like K₃PO₄ or K₂CO₃.
By systematically working through these steps, you can identify the key parameters influencing the debromination of your this compound and optimize your reaction conditions to achieve a high yield of the desired cross-coupled product.
References
- BenchChem. (2025). Preventing debromination side reactions of 7-Bromo-1-tetralone. BenchChem Technical Support.
- Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
- Gallou, F., et al. (2012).
- BenchChem. (2025). Technical Support Center: Accelerating Sluggish Suzuki Couplings. BenchChem Technical Support.
- BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem Technical Support.
- Wikipedia.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate.
- El-Ghozzi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- Tokyo Chemical Industry.
- Reddit User Discussion. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- Alfa Chemistry.
- Gessner Group.
- Szánti-Pintér, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2538-2546.
- Cheng, Y. Y., et al. (2016). Solvent effect on the debromination/dehydrobromination of bromo-damascone. Flavour and Fragrance Journal, 31(6), 420-428. [Link]
- BenchChem. (2025). Technical Support Center: Hydrodebromination of 4,5-Dibromo-2-methylpyridazin-3-one in Coupling Reactions. BenchChem Technical Support.
- de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 42(10), 1535-1544.
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- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Solvent effect on the debromination/dehydrobromination of bromo-damascone - Beijing Institute of Technology [pure.bit.edu.cn]
- 13. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 15. gessnergroup.com [gessnergroup.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for Efficient Coupling with 7-Bromoimidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for cross-coupling reactions involving 7-Bromoimidazo[1,2-a]pyrimidine. This guide is designed to provide you, as a senior application scientist, with in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful synthesis of your target molecules. The imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, and mastering its functionalization is key to advancing novel drug discovery programs.
Introduction: The Challenges of Coupling with this compound
The this compound scaffold presents unique challenges in palladium-catalyzed cross-coupling reactions. The presence of multiple nitrogen atoms can lead to catalyst inhibition or deactivation through coordination with the palladium center. Furthermore, the electronic nature of the heterocyclic system can influence the reactivity of the C-Br bond. This guide will provide you with the necessary information to navigate these challenges and achieve high-yielding, reproducible results for Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which palladium source is best for coupling reactions with this compound?
A1: The choice of palladium precursor is crucial. While traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂ can be effective, modern pre-catalysts often provide better results due to their higher stability and activity.[1] For routine screenings, consider using Pd(dppf)Cl₂ or Pd₂(dba)₃. For more challenging transformations, or when using bulky, electron-rich phosphine ligands, pre-catalysts like XPhos Pd G3 or SPhos Pd G2 can offer superior performance by ensuring the efficient generation of the active Pd(0) species.[2]
Q2: Can the nitrogen atoms in the imidazo[1,2-a]pyrimidine core poison the catalyst?
A2: Yes, the lone pairs on the nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive off-cycle species. This is a common issue with nitrogen-containing heterocycles. To mitigate this, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands can shield the palladium center and promote the desired catalytic cycle over catalyst deactivation pathways.
Q3: Do I need to protect any functional groups on my coupling partner?
A3: It depends on the functional group and the reaction conditions. For Buchwald-Hartwig amination, primary amines on the coupling partner do not typically require protection. However, for other sensitive groups like phenols or thiols, protection may be necessary to avoid side reactions. Always perform a small-scale test reaction to determine if protection is required for your specific substrate.
Q4: What are the most common side reactions observed in these couplings?
A4: Common side reactions include:
-
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom. This is often exacerbated by the presence of water or protic solvents and can be minimized by using anhydrous conditions and a suitable base.
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions). This can be suppressed by careful control of reaction conditions, such as temperature and catalyst loading.
-
Protodeboronation: Cleavage of the C-B bond in the boronic acid before transmetalation. This is more prevalent with electron-rich boronic acids and can be minimized by using a non-aqueous base or a two-phase solvent system.
Troubleshooting Guides
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. However, low yields are a common issue when working with heteroaromatic halides.
Problem: Low to No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | • Use a fresh batch of palladium pre-catalyst and ligand. • Ensure rigorous degassing of solvents and reagents to prevent catalyst oxidation. |
| Inefficient Transmetalation | • Ligand Choice: Switch to a bulkier, more electron-rich phosphine ligand like SPhos, XPhos, or RuPhos. These ligands accelerate reductive elimination and stabilize the catalytic species.[3] • Base Selection: The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. For challenging couplings, a stronger base like K₃PO₄ is often more effective.[2] |
| Poor Solubility | • Use a solvent system that ensures all components are in solution at the reaction temperature. Common choices include 1,4-dioxane/water, toluene/water, or DMF. |
| Boronic Acid Instability | • Use freshly purchased or recrystallized boronic acid. • Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if necessary) in a small amount of degassed solvent.
-
Add the catalyst solution to the reaction vessel via syringe, followed by the bulk of the degassed solvent (e.g., 1,4-dioxane/water 10:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines.[4][5][6]
Problem: Low Conversion or Catalyst Deactivation
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition | • The nitrogen atoms of the imidazo[1,2-a]pyrimidine ring can act as ligands for the palladium catalyst. Use of bulky, electron-rich biarylphosphine ligands such as XPhos, tBuXPhos, or BrettPhos is often necessary to overcome this inhibition.[7] |
| Inappropriate Base | • A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[7] Ensure the base is fresh and anhydrous. |
| Amine Volatility | • For volatile amine coupling partners, consider using a sealed reaction vessel to prevent loss of the reagent. |
| Side Reactions | • Hydrodehalogenation can be a significant side reaction. Ensure strictly anhydrous conditions and consider using a less polar solvent like toluene. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to an oven-dried reaction vessel.
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the vessel and heat to the desired temperature (typically 80-120 °C), monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Diagram: Buchwald-Hartwig Amination Troubleshooting Flowchart
Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynylated heterocycles.[8][9]
Problem: Homocoupling and Low Yield
| Potential Cause | Troubleshooting Steps |
| Glaser Homocoupling | • This side reaction is promoted by the copper co-catalyst.[10] To minimize it, use the minimum effective amount of CuI (1-5 mol%). In some cases, a copper-free Sonogashira protocol may be beneficial. |
| Catalyst Inactivity | • Ensure your palladium and copper sources are of high quality. Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used catalysts.[11] • The amine base (e.g., triethylamine or diisopropylamine) also acts as the solvent in many cases. Ensure it is anhydrous and freshly distilled. |
| Alkyne Decomposition | • Some terminal alkynes can be unstable. Use them immediately after purchase or purification. |
| Incomplete Reaction | • For less reactive aryl bromides, higher temperatures may be required. Consider using a higher boiling point solvent like DMF in combination with an amine base. |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Diagram: Key Factors in Sonogashira Coupling
Caption: Critical components for a successful Sonogashira reaction.
Purification of Imidazo[1,2-a]pyrimidine Derivatives
The purification of the final products can sometimes be challenging due to the polarity of the imidazo[1,2-a]pyrimidine core and potential coordination to the silica gel stationary phase.
Tips for Successful Purification:
-
Column Chromatography: A gradient elution system is often necessary. Start with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. For highly polar compounds, a mobile phase containing a small amount of methanol or triethylamine in dichloromethane or ethyl acetate can be effective.[12]
-
Acid/Base Wash: An acidic wash (e.g., dilute HCl) can be used to remove basic impurities, followed by a basic wash (e.g., saturated NaHCO₃) to neutralize any remaining acid and remove acidic byproducts.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.
By following the guidance in this technical support center, you will be well-equipped to efficiently perform cross-coupling reactions with this compound and troubleshoot any issues that may arise during your synthetic campaigns.
References
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry.
- Sonogashira Coupling. Organic Chemistry Portal.
- Sonogashira coupling. Wikipedia.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.
- Buchwald–Hartwig amin
- Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry.
- Buchwald-Hartwig Amin
- Sonogashira Coupling. Chemistry LibreTexts.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules.
- Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Molecular Diversity.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine...
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances.
- Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Letters in Organic Chemistry.
- Synthesis of Polysubstituted Imidazo[1,2- a ]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroaryl
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) -one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. RSC Advances.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
- Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides.
- Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega.
- Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroaryl
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society.
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- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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Technical Support Center: Reaction Monitoring of 7-Bromoimidazo[1,2-a]pyrimidine Synthesis by HPLC
Welcome to the technical support center for the synthesis and HPLC analysis of 7-Bromoimidazo[1,2-a]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for monitoring this specific synthesis. Here, we move beyond mere procedural steps to explain the underlying chemical and analytical principles, ensuring you can not only solve problems but also prevent them.
Section 1: The Synthesis at a Glance
The synthesis of imidazo[1,2-a]pyrimidines is a cornerstone reaction in medicinal chemistry, often achieved via the Chichibabin reaction.[1][2] The target molecule, this compound, is typically synthesized by the condensation of a 2-aminopyrimidine with a suitable α-halocarbonyl compound. For this guide, we will consider the reaction of 2-aminopyrimidine with a brominated aldehyde or ketone.
The reaction's progress—consumption of starting materials and formation of the product—is effectively tracked using High-Performance Liquid Chromatography (HPLC), a critical step for reaction optimization and endpoint determination.
Sources
Stability issues of 7-Bromoimidazo[1,2-a]pyrimidine under acidic/basic conditions
Welcome to the Technical Support Center for 7-Bromoimidazo[1,2-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimental work with this compound under acidic and basic conditions. As Senior Application Scientists, we have synthesized the current understanding of the chemistry of imidazo[1,2-a]pyrimidines to help you navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the imidazo[1,2-a]pyrimidine core?
The imidazo[1,2-a]pyrimidine system is a fused heterocyclic aromatic ring system. Aromatic systems, in general, possess a degree of inherent stability due to the delocalization of π-electrons. However, the imidazo[1,2-a]pyrimidine nucleus is considered a π-deficient system, which can render it susceptible to certain types of reactions, particularly with nucleophiles.
Q2: How does the bromine substituent at the 7-position affect the stability of the molecule?
The bromine atom at the 7-position is an electron-withdrawing group, which can further influence the electron density of the pyrimidine ring. This can potentially make the ring more susceptible to nucleophilic attack. The C-Br bond itself can also be a site of reactivity, for instance, in palladium-catalyzed cross-coupling reactions. Under harsh conditions, it is possible for the bromine to be displaced, though this typically requires specific reagents.
Q3: Are there known degradation pathways for imidazo[1,2-a]pyrimidines?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, related heterocyclic systems can undergo degradation through several mechanisms. One potential pathway for π-deficient systems like imidazo[1,2-a]pyrimidines is nucleophilic recyclization. Additionally, metabolic degradation, for instance by aldehyde oxidase, has been observed for some imidazo[1,2-a]pyrimidine derivatives, suggesting the ring system is susceptible to oxidation.[1][2]
Troubleshooting Guide: Stability Issues in Your Experiments
Here we address specific problems you might encounter, their probable causes, and actionable solutions.
Issue 1: Low or No Yield of Desired Product in a Reaction Run Under Basic Conditions.
-
Symptoms:
-
TLC or LC-MS analysis shows the absence of your starting material and the desired product.
-
Formation of multiple, often more polar, unidentified spots on the TLC plate.
-
A significant amount of baseline material is observed in the crude NMR.
-
-
Probable Cause: The imidazo[1,2-a]pyrimidine ring is susceptible to nucleophilic attack, especially under basic conditions. Strong bases or nucleophiles can potentially lead to ring-opening or other decomposition pathways. The pyrimidine ring's π-deficient nature makes it a target for nucleophiles.
-
Solutions & Experimental Causality:
-
Re-evaluate Your Base: If possible, switch to a weaker, non-nucleophilic base. For example, instead of sodium hydroxide or potassium carbonate, consider using a hindered base like diisopropylethylamine (DIPEA) or a milder inorganic base like sodium bicarbonate. The choice of a less nucleophilic base minimizes the chances of it directly attacking the heterocyclic core.
-
Lower the Reaction Temperature: Many degradation reactions have a higher activation energy than the desired reaction. Running your experiment at a lower temperature can significantly reduce the rate of decomposition while still allowing the desired transformation to proceed, albeit at a slower rate.
-
Control Stoichiometry: Use the minimum required amount of base. An excess of a strong base can create a highly basic environment that promotes degradation.
-
Monitor the Reaction Closely: Use TLC or LC-MS to monitor the reaction progress frequently. Once the starting material is consumed, or when the desired product concentration is at its maximum, quench the reaction immediately to prevent further degradation of the product.
-
Issue 2: Unexpected Side Product Formation in Acidic Media.
-
Symptoms:
-
Isolation of a product with a different mass or NMR spectrum than expected.
-
Evidence of hydrolysis or addition of water to the molecule.
-
Color changes in the reaction mixture that are not associated with product formation.
-
-
Probable Cause: While generally more stable under acidic conditions than basic conditions, prolonged exposure to strong acids, especially at elevated temperatures, can lead to undesired reactions. Protonation of the nitrogen atoms in the ring can activate it towards certain reactions. While the core is relatively robust, functional groups on substituents can be acid-labile. For example, an ester on the imidazo[1,2-a]pyrimidine ring has been shown to be hydrolyzed under acidic conditions.[3]
-
Solutions & Experimental Causality:
-
Use of Milder Acids: If your reaction requires an acid catalyst, consider using a weaker acid (e.g., acetic acid instead of sulfuric acid) or a Lewis acid that is less prone to causing hydrolysis.
-
Anhydrous Conditions: If water is not a reactant, ensure your reaction is run under strictly anhydrous conditions. Use dry solvents and reagents to minimize the possibility of acid-catalyzed hydrolysis.
-
Protecting Groups: If your molecule contains acid-sensitive functional groups, consider protecting them before subjecting the molecule to acidic conditions.
-
Temperature Control: As with basic conditions, lower temperatures can help to minimize acid-mediated degradation.
-
Issue 3: General Instability During Work-up and Purification.
-
Symptoms:
-
The desired product is observed in the crude reaction mixture but is lost during extraction or chromatography.
-
Streaking or decomposition is observed on silica gel TLC plates.
-
-
Probable Cause: this compound, being a nitrogen-containing heterocycle, can interact with silica gel, which is acidic. This interaction can catalyze degradation on the column. Similarly, aqueous work-ups with strong acids or bases can cause decomposition.
-
Solutions & Experimental Causality:
-
Neutralize Before Work-up: Before extraction, carefully neutralize the reaction mixture to a pH of ~7. This will prevent exposure of your compound to harsh pH conditions during the work-up.
-
Use Deactivated Silica Gel: For column chromatography, consider using silica gel that has been treated with a base, such as triethylamine, to neutralize its acidic sites. This is a common practice for purifying nitrogen-containing compounds. A typical procedure involves preparing the silica slurry with a solvent system containing a small percentage (e.g., 0.1-1%) of triethylamine.
-
Alternative Purification Methods: If the compound is still unstable on silica, consider other purification techniques such as preparative HPLC with a neutral mobile phase, or crystallization.
-
Data Summary: General Stability Profile
| Condition | Reagent/Solvent | Temperature | Expected Stability | Potential Issues |
| Acidic | 1M HCl | Room Temp | Generally Stable | Potential for slow hydrolysis with prolonged exposure. |
| Glacial Acetic Acid | Reflux | Moderate Stability | Risk of decomposition with extended heating. | |
| Basic | 1M NaOH | Room Temp | Potentially Unstable | Susceptible to nucleophilic attack and ring opening. |
| K₂CO₃ in DMF | 80 °C | Moderate to Low Stability | Risk of nucleophilic attack by carbonate or solvent impurities. | |
| Oxidative | H₂O₂ | Room Temp | Potentially Unstable | Imidazole rings can be susceptible to oxidation. |
| Reductive | H₂/Pd-C | Room Temp | Generally Stable | C-Br bond may be susceptible to hydrogenolysis. |
| Chromatography | Silica Gel | N/A | Moderate Stability | Acidic nature of silica can cause degradation. |
Experimental Protocols
Protocol 1: Small-Scale Stability Test
This protocol allows you to quickly assess the stability of your compound under specific conditions.
-
Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup: In separate vials, add a small aliquot of the stock solution to the acidic or basic solution you intend to use in your reaction.
-
Monitoring: At various time points (e.g., 1h, 4h, 24h), take a small sample from each vial, quench it by neutralizing, and analyze by TLC or LC-MS.
-
Analysis: Compare the intensity of the starting material spot/peak over time. The appearance of new spots/peaks will indicate degradation.
Visualizing Potential Degradation Pathways
The following diagrams illustrate hypothetical degradation pathways based on the known reactivity of related heterocyclic systems.
Acidic Conditions
Under strong acidic conditions, protonation of the ring nitrogens could potentially lead to a cascade of reactions, although the aromatic system provides a degree of stability.
Caption: Hypothetical acid-catalyzed degradation pathway.
Basic Conditions
Under basic conditions, direct nucleophilic attack on the electron-deficient pyrimidine ring is a more probable degradation pathway.
Caption: Hypothetical base-mediated degradation pathway.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve stability issues.
Caption: Troubleshooting workflow for stability issues.
References
- Linton, A., et al. (2011). Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). Journal of Medicinal Chemistry, 54(21), 7705-7717. [Link]
- Wikipedia. (2023, December 19).
- Linton, A., et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Request PDF. [Link]
- Uslu Kobak, R. Z., & Akkurt, B. (2022).
Sources
Technical Support Center: Refinement of Work-up Procedures for 7-Bromoimidazo[1,2-a]pyrimidine
Welcome to the technical support center for the synthesis and purification of 7-Bromoimidazo[1,2-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the work-up of this compound, offering probable causes and actionable solutions.
Issue 1: Low Yield of Isolated Product After Initial Work-up
-
Question: After quenching the reaction and performing an initial extraction, the yield of my crude this compound is significantly lower than expected. What are the likely causes and how can I improve it?
-
Answer: Low crude yield can stem from several factors, primarily related to the product's solubility and the extraction process.
-
Probable Cause 1: Incomplete Precipitation. If the work-up involves precipitating the product from the reaction mixture, incomplete precipitation is a common culprit. The product may have some solubility in the reaction solvent, especially at elevated temperatures.
-
Solution 1: Ensure the reaction mixture is thoroughly cooled, preferably in an ice bath, before filtration. If the product is still soluble, carefully add a co-solvent in which the product is insoluble to induce further precipitation.
-
Probable Cause 2: Product Loss During Aqueous Extraction. this compound has some aqueous solubility, especially if the aqueous phase is acidic or basic, leading to the formation of soluble salts.
-
Solution 2: When performing a liquid-liquid extraction, ensure the aqueous layer is neutralized to a pH of around 7-8 before extracting with an organic solvent like chloroform or ethyl acetate.[1] Perform multiple extractions with smaller volumes of the organic solvent to maximize recovery.
-
Probable Cause 3: Emulsion Formation. The presence of unreacted starting materials or byproducts can lead to the formation of a stable emulsion during extraction, trapping the product.
-
Solution 3: To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or passing the mixture through a pad of Celite®.
-
Issue 2: Presence of Persistent Impurities in the Crude Product
-
Question: My crude 1H NMR spectrum shows several unidentifiable peaks alongside my product signals. What are these impurities and how can I remove them?
-
Answer: The nature of impurities largely depends on the synthetic route employed. For the common synthesis involving the condensation of 2-aminopyrimidine with a bromo-functionalized three-carbon synthon (a variation of the Chichibabin reaction), several byproducts can be anticipated.[2][3]
-
Probable Impurity 1: Unreacted Starting Materials. Incomplete reactions can leave behind starting materials like 2-aminopyrimidine or the brominated carbonyl compound.
-
Removal Strategy 1: Unreacted 2-aminopyrimidine can often be removed by an acidic wash (e.g., dilute HCl) during the extraction, as it will form a water-soluble salt. The brominated carbonyl compound can typically be removed by column chromatography.
-
Probable Impurity 2: Regioisomers. Depending on the exact precursors, the formation of regioisomers (e.g., 5-Bromoimidazo[1,2-a]pyrimidine) is a possibility. These isomers often have very similar polarities, making them difficult to separate.
-
Removal Strategy 2: Careful column chromatography is the most effective method for separating regioisomers. A long column with a shallow solvent gradient is recommended. Alternatively, recrystallization from a carefully selected solvent system may selectively crystallize the desired isomer.
-
Probable Impurity 3: Poly-brominated Species. If harsh brominating conditions were used to prepare the starting materials, di- or tri-brominated imidazopyrimidines might be present as minor impurities.
-
Removal Strategy 3: These more non-polar impurities can usually be separated by column chromatography.
-
Probable Impurity 4: Residual Solvents. Common laboratory solvents used in the reaction or work-up can be trapped in the solid product.
-
Removal Strategy 4: Drying the product under high vacuum for an extended period, possibly with gentle heating, will remove most residual solvents. Common solvent impurities can be identified by their characteristic signals in the 1H NMR spectrum.[4][5][6][7][8]
-
Issue 3: Difficulty in Purifying the Product by Column Chromatography
-
Question: I am struggling to get good separation of my this compound from impurities using column chromatography. The product either streaks or co-elutes with contaminants.
-
Answer: Successful column chromatography of nitrogen-containing heterocycles like this compound often requires optimization of the stationary and mobile phases.
-
Problem 1: Streaking on Silica Gel. The basic nitrogen atoms in the imidazopyrimidine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.
-
Solution 1: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine or ammonia. This will cap the acidic sites on the silica and improve the peak shape.
-
Problem 2: Poor Separation of Closely Eluting Impurities. Regioisomers and other structurally similar byproducts can be challenging to separate.
-
Solution 2: Employ a shallow gradient of a polar solvent in a non-polar solvent. For example, start with pure dichloromethane and gradually increase the percentage of ethyl acetate or methanol. A common eluent system for similar compounds is a mixture of ethyl acetate and methanol.[9]
-
Problem 3: Product is not moving from the baseline. If your product is highly polar, it may not elute with standard solvent systems.
-
Solution 3: Increase the polarity of your mobile phase. A gradient of methanol in dichloromethane or ethyl acetate is often effective for more polar compounds.
-
Issue 4: Challenges with Recrystallization
-
Question: I am having trouble finding a suitable solvent for the recrystallization of this compound. It either doesn't dissolve or crashes out as an oil.
-
Answer: Finding the right recrystallization solvent is a matter of balancing solubility at high and low temperatures.
-
Problem 1: Finding a Single Suitable Solvent. It can be difficult to find a single solvent where the compound is soluble when hot and insoluble when cold.
-
Solution 1: A mixed solvent system is often more effective. Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly. For imidazo[1,2-a]pyrimidines, ethanol is often a good starting point for a "good" solvent.[1][10] Water can be used as a "poor" solvent if the compound is not overly sensitive to it.
-
Problem 2: Oiling Out. The product may separate from the solution as a liquid (oil) rather than a solid, which often traps impurities.
-
Solution 2: "Oiling out" typically occurs when the solution is supersaturated or cooled too quickly. Try using a more dilute solution and allow it to cool very slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization. Seeding with a small crystal of pure product, if available, is also highly effective.
-
II. Frequently Asked Questions (FAQs)
Q1: What is a general, reliable work-up procedure for a typical Chichibabin-type synthesis of this compound?
A1: A general procedure would be:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
If the product precipitates, it can be collected by filtration, washed with water, and then a small amount of cold ethanol or diethyl ether.
-
If the product remains in solution, neutralize the mixture with a base (e.g., sodium bicarbonate) and extract with an organic solvent such as ethyl acetate or chloroform.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography or recrystallization.
Q2: What are some recommended solvent systems for Thin Layer Chromatography (TLC) analysis of this compound?
A2: Good starting points for TLC analysis are:
-
Ethyl acetate/Hexane mixtures (e.g., 1:1 or 2:1)
-
Dichloromethane/Methanol mixtures (e.g., 95:5 or 90:10)
-
Adding a small amount of triethylamine (e.g., 0.5%) to the eluent can improve the spot shape.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is recommended:
-
1H and 13C NMR Spectroscopy: To confirm the structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: A sharp melting point is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy.
III. Experimental Protocols
Protocol 1: General Purification by Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane).
-
Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully add the dry powder to the top of the column.
-
Elution: Start with a low polarity eluent (e.g., 100% dichloromethane or a high hexane/ethyl acetate ratio). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or methanol).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase A | Hexane or Dichloromethane |
| Mobile Phase B | Ethyl Acetate or Methanol |
| Gradient | Start with 100% A, gradually increase to 10-50% B |
| Modifier | 0.5-1% Triethylamine (optional, to reduce tailing) |
Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol-water mixture, and then with cold water.
-
Drying: Dry the purified crystals under high vacuum.
IV. Visualization of Workflows
Workflow for General Work-up and Purification
Caption: General workflow for the work-up and purification of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
V. References
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. National Center for Biotechnology Information. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
The Chichibabin amination reaction. Scientific Update. [Link]
-
Substances yield after recrystallization from different solvents. ResearchGate. [Link]
-
Synthesis and Characterization of imidazo[1,2-a]pyrimidine. ResearchGate. [Link]
-
Synthesis of 2-bromo-7-methyl-3,5-dihydro-imidazo[4,5-d]pyridazin-4-one and 3-alkyl-2-bromo-3,5-dihydro-imidazo[4,5-d]pyridazin-4-one and their selective elaboration. ResearchGate. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. [Link]
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. [Link]
-
Chichibabin Reaction. Organic Reactions in Aqueous Media. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. National Center for Biotechnology Information. [Link]
Sources
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Preventing regioisomer formation in imidazo[1,2-a]pyrimidine synthesis
Technical Support Center: Imidazo[1,2-a]pyrimidine Synthesis
A Guide to Preventing Regioisomer Formation
Welcome to the technical support center for imidazo[1,2-a]pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. The formation of undesired regioisomers is a common and often frustrating challenge in the synthesis of these compounds. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve high regioselectivity in your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm performing a condensation reaction between a 2-aminopyrimidine and an α-haloketone, but I'm getting a mixture of two isomeric products. What is happening?
Answer: You are encountering the classic challenge of regioselectivity in the Tschitschibabin reaction for imidazo[1,2-a]pyrimidine synthesis. The 2-aminopyrimidine starting material possesses two different nucleophilic nitrogen atoms that can participate in the cyclization: the endocyclic ring nitrogens at the N1 and N3 positions.
The reaction typically proceeds through an initial SN2 reaction where one of the ring nitrogens attacks the α-carbon of the haloketone, followed by condensation with the exocyclic amino group and dehydration to form the fused imidazole ring. Because both N1 and N3 can act as the initial nucleophile, two different pathways are possible, leading to the formation of two distinct regioisomers.
The product distribution is a direct consequence of the competition between these two pathways. The favoured product is determined by the relative nucleophilicity of the N1 and N3 atoms, which is heavily influenced by the electronic and steric environment of the pyrimidine ring.[1][2]
Caption: Competing pathways in imidazo[1,2-a]pyrimidine synthesis.
Q2: How can I strategically control the reaction to favor the formation of a single, desired regioisomer?
Answer: Controlling regioselectivity requires a multi-faceted approach that involves rational substrate design and careful optimization of reaction conditions. The goal is to create a significant energy difference between the two competing reaction pathways.
Strategy 1: Exploiting Substituent Electronic Effects
The most powerful tool at your disposal is the electronic nature of substituents on the 2-aminopyrimidine ring. By strategically placing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), you can modulate the nucleophilicity of the adjacent ring nitrogens.
-
Principle: An EWG (e.g., -CF₃, -NO₂, -CN) positioned ortho or para to a ring nitrogen will decrease its electron density and nucleophilicity via inductive (-I) and/or mesomeric (-M) effects. Conversely, an EDG (e.g., -CH₃, -OCH₃, -NH₂) will increase the nucleophilicity of a nearby nitrogen.
-
Practical Application: To favor cyclization at N1, you can place an EWG at the C4-position of the 2-aminopyrimidine. This deactivates the adjacent N3, making N1 the more potent nucleophile. A well-documented example shows that using 2-amino-4-(trifluoromethyl)pyrimidine results in a 25:1 selectivity for the desired N1-cyclized product.[1][2]
Table 1: Influence of Pyrimidine Substituents on Regioselectivity
| Substituent Position | Substituent Type | Effect on N1 Nucleophilicity | Effect on N3 Nucleophilicity | Favored Cyclization |
| C4 | Electron-Withdrawing (EWG) | Minimally affected | Strongly Decreased | N1 |
| C4 | Electron-Donating (EDG) | Minimally affected | Increased | N3 |
| C5 | Electron-Withdrawing (EWG) | Decreased | Decreased | Less reactive overall |
| C5 | Electron-Donating (EDG) | Increased | Increased | May decrease selectivity |
| C6 | Electron-Withdrawing (EWG) | Strongly Decreased | Minimally affected | N3 |
| C6 | Electron-Donating (EDG) | Increased | Minimally affected | N1 |
Strategy 2: Optimization of Reaction Conditions
While substrate control is paramount, reaction parameters can further refine selectivity.
-
Microwave Irradiation: This non-conventional heating method often leads to shorter reaction times, cleaner reaction profiles, and in some cases, improved regioselectivity.[3][4] The rapid, uniform heating can favor the kinetically controlled product.
-
Catalysis: The use of a solid-phase catalyst like basic alumina (Al₂O₃) under solvent-free microwave conditions has been reported for the synthesis of imidazo[1,2-a]pyrimidines.[5] Such catalysts can influence the reaction pathway by altering the substrate's conformation or electronic state upon adsorption.
-
Solvent and Temperature: While less impactful than electronic effects, screening different solvents (e.g., ethanol, isopropanol, DMF, dioxane) and temperatures is advisable.[6][7] Lower temperatures may favor the thermodynamically more stable product, while higher temperatures favor the kinetically preferred pathway.
Q3: My initial attempts still yield a mixture. Is there a definitive method to determine the structure of each regioisomer?
Answer: Absolutely. When you have a mixture, unambiguous structural characterization is critical. While 1D ¹H and ¹³C NMR can provide clues, the most reliable method for distinguishing between these types of regioisomers is 2D Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) .
-
The Underlying Principle: The NOE is a through-space interaction between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds. By identifying which protons are spatially near each other, you can piece together the molecule's connectivity.
-
Application to Imidazo[1,2-a]pyrimidines:
-
Identify the unique proton on the newly formed five-membered imidazole ring (typically at the C3 position).
-
In an NOE experiment, irradiate this C3-proton.
-
Observe which proton on the six-membered pyrimidine ring shows a correlation (an NOE cross-peak).
-
If an NOE is observed between the C3-proton and the C5-proton of the pyrimidine ring, you have the linear imidazo[1,2-a]pyrimidine isomer. If no such correlation is seen, and instead a correlation might be observed with a substituent at a different position, it points towards the alternative isomer. This method has been successfully used to regiospecifically confirm product structures.[8]
-
Advanced Protocol: Regioselective Synthesis of 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine
This protocol is adapted from a reported synthesis that achieves high regioselectivity by leveraging the electronic effect of a trifluoromethyl group.[1][2]
Objective: To synthesize 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine with high selectivity over the 5-(trifluoromethyl) isomer.
Materials:
-
2-Amino-4-(trifluoromethyl)pyrimidine
-
Bromoacetaldehyde diethyl acetal
-
Isopropanol (IPA)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Standard laboratory glassware and reflux setup
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-4-(trifluoromethyl)pyrimidine (1.0 eq) in isopropanol.
-
Addition of Reagents: Add bromoacetaldehyde diethyl acetal (1.2 eq) to the solution, followed by concentrated HCl (0.1 eq). The acid is crucial for in-situ hydrolysis of the acetal to the reactive aldehyde.
-
Reflux: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the isopropanol.
-
Dilute the residue with water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
-
Purification:
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to isolate the major regioisomer, which is reported to be formed in a 25:1 ratio.
-
Caption: Workflow for regioselective imidazo[1,2-a]pyrimidine synthesis.
References
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. [Link]
- Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. [Link]
- Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine. Chemistry Stack Exchange. [Link]
- WO/2020/227576 REGIO-SELECTIVE SYNTHESIS OF IMIDAZO[1,2-A]PYRIMIDINES.
- Regioselective Synthesis of Fused Imidazo[1,2-a]pyrimidines via Intramolecular C–N Bond Formation/6-Endo-Dig Cycloisomerization. The Journal of Organic Chemistry. [Link]
- New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. MDPI. [Link]
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC - PubMed Central. [Link]
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH. [Link]
- Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing. [Link]
- Tschitschibabin reaction. Grokipedia. [Link]
- Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
- Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar. [Link]
- Computational Insights Into the Inhibition of Novel Imidazole [1,2‐α] Pyrimidine Derivatives Against Influenza A Virus.
- Possible mechanism for the synthesis of imidazo[1,2-a]pyrimidines 148...
- Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021.
- Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC. [Link]
- Schematic representation of the literature findings. A....
- Imidazopyridine derivatives from the Chichibabin reaction.
- Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Semantic Scholar. [Link]
- Chichibabin Reaction. [Link]
- Regioselective Synthesis of 3-Aminoimidazo[1,2-a]pyrimidines with Triflic Anhydride. [Link]
- Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine.
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Universidad Espíritu Santo. [Link]
- Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-c
- Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. NIH. [Link]
- Synthesis and antimycotic activity of new derivatives of imidazo[1,2- a]pyrimidines. PubMed. [Link]
Sources
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- 4. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. pubs.acs.org [pubs.acs.org]
Navigating Exothermic Challenges in Large-Scale 7-Bromoimidazo[1,2-a]pyrimidine Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for the synthesis of 7-Bromoimidazo[1,2-a]pyrimidine. This guide is specifically designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to large-scale production. The focus of this document is to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the management of reaction exotherms, a critical aspect of ensuring both safety and product quality at scale.
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] The introduction of a bromine atom at the 7-position is a key functionalization step, but like many electrophilic aromatic substitutions, it can be accompanied by significant heat evolution. Uncontrolled exotherms can lead to thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially causing a rapid rise in temperature and pressure, and even vessel rupture.[4] This guide provides a framework for understanding and mitigating these risks.
Troubleshooting Guide: Taming the Exotherm
This section addresses specific issues you might encounter during the large-scale synthesis of this compound.
Issue 1: Rapid, Uncontrolled Temperature Increase During Brominating Agent Addition
-
Symptoms: A sudden spike in reactor temperature that outpaces the cooling system's capacity. Visible off-gassing or an increase in reactor pressure.
-
Potential Causes:
-
High Reactant Concentration: The rate of an exothermic reaction is highly dependent on the concentration of the limiting reagents.
-
Addition Rate is Too Fast: Adding the brominating agent too quickly doesn't allow sufficient time for the generated heat to be removed.
-
Inadequate Cooling: The reactor's cooling capacity may be insufficient for the scale and rate of the reaction.
-
Poor Mixing: Inefficient agitation can create localized "hot spots" where the reaction is proceeding much faster than in the bulk of the mixture.[4]
-
-
Solutions & Causal Explanations:
-
Controlled Reagent Addition (Semi-Batch Approach): Instead of adding the brominating agent all at once, implement a controlled, slow addition (dosing) schedule. This allows the rate of heat generation to be matched by the rate of heat removal by the cooling system.
-
Dilution: Increasing the solvent volume increases the thermal mass of the reaction mixture, which can absorb more heat without a significant temperature rise. However, this can also impact reaction kinetics and downstream processing, so it must be carefully evaluated.
-
Process Analytical Technology (PAT): Utilize real-time temperature monitoring to create a feedback loop that controls the addition rate of the brominating agent. If the temperature exceeds a set point, the addition is automatically paused.
-
Reactor Engineering: Ensure the reactor is appropriately sized and has a sufficient heat transfer area (jacketed surface area to volume ratio). The agitator design and speed should be optimized to ensure good mixing and prevent localized temperature gradients.
-
Issue 2: Formation of Impurities and Lowered Yield at Larger Scales
-
Symptoms: The appearance of unexpected peaks in HPLC analysis. A significant drop in the isolated yield of the desired 7-bromo isomer compared to lab-scale experiments.[4]
-
Potential Causes:
-
Side Reactions at Higher Temperatures: The desired bromination reaction has a specific activation energy. If the temperature rises uncontrollably, other, less desirable reactions with similar or higher activation energies may begin to occur at a significant rate. This can include over-bromination (di- or tri-brominated products) or degradation of the starting material or product.
-
Regioselectivity Issues: The formation of other bromo-isomers (e.g., 3-bromo, 5-bromo) can be temperature-dependent. While the 7-position is often favored in electrophilic substitution on the imidazo[1,2-a]pyrimidine nucleus, high temperatures can sometimes reduce this selectivity.[5][6]
-
Impurity Profile of Starting Materials: Impurities in the starting imidazo[1,2-a]pyrimidine or the brominating agent that were insignificant at a small scale can have a more pronounced effect in a larger batch.[4]
-
-
Solutions & Causal Explanations:
-
Strict Temperature Control: Maintain the reaction at the optimal temperature determined during process development. This is the most critical parameter for controlling impurity formation.
-
Choice of Brominating Agent: The choice of brominating agent can influence both the exotherm and the regioselectivity. Milder brominating agents like N-Bromosuccinimide (NBS) may offer better control over the reaction compared to harsher reagents like liquid bromine.[7] The thermal stability of the brominating agent itself is also a key consideration.[8]
-
Solvent Selection: The solvent can influence the reaction rate and heat transfer. A solvent with a higher heat capacity can better absorb the reaction exotherm.
-
Raw Material Qualification: Implement rigorous quality control on all incoming raw materials to ensure consistency and minimize the introduction of impurities that could catalyze side reactions.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern when scaling up the synthesis of this compound?
A1: The primary safety concern is a thermal runaway . This can be initiated by an uncontrolled exotherm from the bromination reaction. A thermal runaway can lead to a rapid increase in temperature and pressure inside the reactor, potentially exceeding its design limits and leading to a catastrophic failure.
Q2: How can I assess the thermal hazard of my bromination reaction before scaling up?
A2: A thorough thermal hazard assessment is crucial. This typically involves:
-
Differential Scanning Calorimetry (DSC): To determine the onset temperature of decomposition for the reactants, products, and reaction mixture.
-
Reaction Calorimetry (RC1): To measure the heat of reaction, the heat capacity of the reaction mixture, and the rate of heat evolution under process conditions. This data is essential for ensuring the cooling capacity of the large-scale reactor is sufficient.
Q3: Are there any specific brominating agents that are recommended for better exotherm control at a large scale?
A3: While the optimal choice depends on the specific reaction conditions, N-Bromosuccinimide (NBS) is often preferred for large-scale brominations over elemental bromine.[7] This is because NBS is a solid, which can be easier to handle and dose controllably. It also often leads to a more controlled reaction profile. However, it is important to be aware of potential side reactions between NBS and certain solvents, which can also be exothermic.[8] 1,3-dibromo-5,5-dimethylhydantoin (DBH) is another solid brominating agent that can be used.[9]
Q4: What are the key process parameters to monitor and control to manage the exotherm?
A4: The most critical parameters are:
-
Temperature: Both the jacket temperature and, more importantly, the internal reaction temperature.
-
Addition Rate: The rate at which the limiting reagent (usually the brominating agent) is added.
-
Agitation Speed: To ensure proper mixing and heat distribution.
-
Pressure: To detect any unexpected gas evolution.
Experimental Protocols
Protocol 1: Controlled Bromination of Imidazo[1,2-a]pyrimidine using NBS
-
Objective: To perform a controlled bromination at a larger scale to produce this compound while managing the reaction exotherm.
-
Materials:
-
Imidazo[1,2-a]pyrimidine
-
N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
-
Reaction vessel with temperature control, overhead stirrer, and addition funnel/dosing pump.
-
-
Procedure:
-
Charge the reactor with Imidazo[1,2-a]pyrimidine and the chosen anhydrous solvent.
-
Cool the mixture to the desired reaction temperature (e.g., 0-5 °C) with stirring.
-
Slowly add a solution or suspension of NBS in the same solvent to the reactor over a period of 2-4 hours using a dosing pump.
-
Continuously monitor the internal temperature of the reactor. Ensure it does not deviate significantly from the setpoint. If a temperature increase is observed, pause the addition until the temperature stabilizes.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC, TLC).
-
Proceed with the appropriate work-up and purification steps.
-
Data Presentation
Table 1: Key Parameters for Exotherm Management in Large-Scale Synthesis
| Parameter | Laboratory Scale (e.g., 1L flask) | Large-Scale (e.g., 100L reactor) | Rationale for Change |
| Heat Transfer | High surface area to volume ratio, efficient heat dissipation. | Lower surface area to volume ratio, heat removal is less efficient.[4] | Heat generated increases with volume, while heat removal capacity increases with surface area. |
| Reagent Addition | Often added in one portion or quickly. | Slow, controlled addition (dosing) over several hours is critical. | To match the rate of heat generation with the rate of heat removal. |
| Mixing | Magnetic stirrer is often sufficient. | Mechanical overhead stirrer with appropriate impeller design is necessary. | To ensure homogeneity and prevent localized hot spots. |
| Temperature Monitoring | External bath temperature is often a sufficient indicator. | Internal temperature probe is essential for accurate monitoring.[4] | The internal temperature can be significantly higher than the jacket temperature during an exotherm. |
Visualization of Workflows
Diagram 1: Decision Tree for Troubleshooting Exotherm Issues
Caption: A stepwise workflow for the safe scale-up of an exothermic bromination reaction.
References
- Sigma-HSE. (2023, June 16). From Hazard to Harmony: Process Safety in the Pharmaceutical Industry.
- BenchChem. (2025). addressing challenges in the scale-up synthesis of pyrimidine compounds.
- ECHEMI. (n.d.).
- Chemistry Stack Exchange. (2017, January 22).
- BenchChem. (2025).
- Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375-1382.
- Thermo Fisher Scientific. (n.d.).
- Royal Society of Chemistry. (2019). Photocatalytic regeneration of brominating agent in the visible light-mediated synthesis of imidazo[1,2-a]pyridines.
- Fisher Scientific. (2012, November 23). SAFETY DATA SHEET - 6-Bromoimidazo[1,2-a]pyrimidine.
- Azzouzi, M., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1285, 135525.
- Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 436-454.
- ResearchGate. (n.d.).
- Prasher, P., et al. (2022). C3 regioselectivity: a major constraint in the drug development with imidazo[1,2-a]pyridines. Future Medicinal Chemistry, 14(21), 1491-1494.
- National Center for Biotechnology Information. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
- Shah, A. M., & Rojivadiya, A. J. (2015). Synthesis and Characterization of imidazo[1,2-a]pyrimidine. International Letters of Chemistry, Physics and Astronomy, 52, 1-4.
- Butler, A. J. E., et al. (2014). Regioselective synthesis of 3-aminoimidazo[1,2-a]-pyrimidines under continuous flow conditions. The Journal of Organic Chemistry, 79(21), 10196-10202.
- National Center for Biotechnology Information. (2024).
- National Center for Biotechnology Information. (2024).
- ResearchGate. (2025).
- PubChem. (n.d.). 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine.
- Beilstein Journal of Organic Chemistry. (2024).
- Apollo Scientific. (2022, September 16).
- MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
- ResearchGate. (n.d.). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021.
- PubMed. (2018, October 15).
- Organic Chemistry Portal. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant.
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). 6-Bromoimidazo[1,2-a]pyrimidine 97%.
- Beilstein Journal of Organic Chemistry. (2024).
- ChemicalBook. (2022, December 30). This compound.
- Aladdin. (n.d.). This compound.
- MDPI. (n.d.).
- ResearchGate. (2024).
- National Center for Biotechnology Information. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones.
- MDPI. (2023, April 4). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study.
- PubMed. (2023, August 5). Design, synthesis, and computational studies of novel imidazo[1,2- a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry.
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- 2. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 9. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Techniques for Purifying 7-Bromoimidazo[1,2-a]pyrimidine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 7-Bromoimidazo[1,2-a]pyrimidine using column chromatography.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Question: My this compound is not eluting from the column, or the recovery is very low. What is happening?
Answer:
This is a common issue when dealing with nitrogen-containing heterocycles. Several factors could be at play:
-
Strong Interaction with Silica Gel: this compound contains basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption.[1][2]
-
Inappropriate Solvent System: The mobile phase may not be polar enough to displace the compound from the stationary phase.[1]
-
Compound Degradation: Although less common for this specific scaffold under neutral conditions, prolonged exposure to acidic silica gel can sometimes lead to the degradation of sensitive compounds.[3][4]
Troubleshooting Steps:
-
Increase Solvent Polarity: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For highly polar compounds, a dichloromethane/methanol system may be necessary.[5] A gradient elution, where the polarity of the solvent is increased over time, can be very effective.[1]
-
Use a Mobile Phase Modifier: Add a small amount (0.5-2%) of a basic modifier like triethylamine or pyridine to the mobile phase.[2][6] This will neutralize the acidic sites on the silica gel, reducing the strong interactions with your basic compound and improving elution.
-
Consider an Alternative Stationary Phase: If the issue persists, switching to a different stationary phase may be the solution.[1][2]
-
Check for Compound Stability: Before scaling up your purification, you can assess the stability of your compound on silica gel using a 2D TLC.[3][4] Spot your compound in one corner of a TLC plate, run it in a suitable eluent, then rotate the plate 90 degrees and run it again in the same eluent. The appearance of new spots or streaking indicates degradation.[3]
Question: I am observing significant peak tailing or streaking on my TLC plate and during column chromatography. How can I resolve this?
Answer:
Peak tailing and streaking are often observed with basic compounds like this compound on silica gel.[1] This is due to the strong, non-uniform interactions between the basic nitrogen atoms of your compound and the acidic silanol groups of the silica gel.
Troubleshooting Steps:
-
Add a Basic Modifier: As mentioned previously, adding a small amount of triethylamine or ammonia to your eluent system is often the most effective solution.[1][8] This modifier will compete with your compound for the active sites on the silica gel, leading to more symmetrical peaks.
-
Optimize the Solvent System: Ensure your solvent system is appropriate. Sometimes, a solvent that is too polar can exacerbate tailing. Experiment with different solvent systems using TLC to find one that gives a well-defined spot with an Rf value of around 0.3.[3][9]
-
Lower the Sample Concentration: Overloading the column is a common cause of peak distortion.[10] If you are loading a large amount of crude material, try reducing the quantity or using a larger column. A general guideline is to use a silica gel to crude material ratio of at least 30:1 by weight.[2][9]
-
Change the Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina, or switch to reversed-phase chromatography.[1]
Question: The separation between my desired compound and impurities is poor. How can I improve the resolution?
Answer:
Achieving good separation requires careful optimization of your chromatographic conditions.
Troubleshooting Steps:
-
Refine the Solvent System: The polarity of your eluent is critical. Use TLC to screen various solvent systems to find one that provides the best separation between your product and the impurities.[1] A solvent system that gives your target compound an Rf value of approximately 0.3 is a good starting point.[6][9]
-
Use a Gradient Elution: A shallow gradient of increasing solvent polarity can significantly improve the separation of compounds with similar polarities.[2]
-
Optimize Column Packing: A well-packed column is essential for good separation. Ensure there are no air bubbles or cracks in the stationary phase.[7][11] The slurry packing method is generally recommended for achieving a uniform column bed.[9][12]
-
Adjust the Flow Rate: A slower flow rate can sometimes improve separation, although this will increase the purification time.[12]
-
Consider a Different Stationary Phase: If you are unable to achieve separation on silica gel, an alternative stationary phase like alumina or a reversed-phase material may offer different selectivity and resolve your mixture.[1]
Troubleshooting Summary Table
| Issue | Possible Cause | Recommended Solution |
| Low or No Recovery | Strong adsorption to silica gel; Inappropriate solvent polarity; Compound degradation. | Increase eluent polarity; Add a basic modifier (e.g., triethylamine); Switch to alumina or C18 silica; Check compound stability with 2D TLC. |
| Peak Tailing/Streaking | Strong interaction with acidic silanol groups; Column overload. | Add a basic modifier to the eluent; Optimize solvent system; Reduce sample load; Use a larger column; Switch to a different stationary phase. |
| Poor Separation | Inappropriate solvent system; Poorly packed column; Column overload. | Optimize solvent system using TLC; Use a gradient elution; Repack the column carefully; Reduce the amount of sample loaded. |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
For most applications, silica gel (230-400 mesh) is a good starting point due to its versatility and cost-effectiveness.[7] However, because this compound is a basic, nitrogen-containing heterocycle, you may encounter issues with strong adsorption and peak tailing.[1] If these problems arise, consider the following alternatives:
-
Deactivated Silica Gel: Pre-treating the silica gel with a solution containing a small amount of triethylamine can neutralize the acidic sites.[2][3]
-
Alumina (Neutral or Basic): This is an excellent alternative for basic and acid-sensitive compounds.[1][7]
-
Reversed-Phase Silica (C18): This is a powerful technique for purifying polar compounds and can often provide better results for challenging separations of heterocycles.[1][13]
Q2: How do I choose the optimal solvent system?
The ideal solvent system should provide good separation between your target compound and any impurities. A good starting point is to find a solvent mixture that gives your this compound an Rf value of approximately 0.3 on a TLC plate .[6][9]
Recommended Starting Solvent Systems to Screen:
For basic compounds like this compound, it is often beneficial to add 0.5-2% triethylamine to the solvent system to improve peak shape and recovery.[2][6]
Q3: What are the best practices for packing a column?
A properly packed column is crucial for a successful separation. The slurry packing method is generally preferred as it minimizes the chances of air bubbles and cracks in the stationary phase.[9][12]
Column Packing Workflow Diagram
Caption: Workflow for slurry packing a chromatography column.
Q4: What is the difference between wet and dry loading, and which should I use?
-
Wet Loading: The crude sample is dissolved in a minimal amount of a suitable solvent (ideally the mobile phase or a less polar solvent) and then carefully added to the top of the column.[9][15] This method is quick and straightforward for samples that are readily soluble.
-
Dry Loading: The crude sample is dissolved in a solvent, and then silica gel is added to the solution. The solvent is evaporated to leave the sample adsorbed onto the silica, which is then carefully added to the top of the column.[9][15] This method is preferred for samples that have poor solubility in the mobile phase or when a highly polar solvent is needed for dissolution, as it prevents poor separation that can result from using a strong solvent for loading.[15]
Troubleshooting Logic for Column Chromatography
Caption: A decision tree for troubleshooting common column chromatography issues.
Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
-
Preparation: Secure a glass column of appropriate size in a vertical position using a clamp. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approximately 1 cm).[7][12]
-
Slurry Formation: In a beaker, prepare a slurry of silica gel in the initial, least polar solvent system you plan to use. The consistency should be that of a thick but pourable liquid.[9]
-
Packing: Add the eluent to the column to a height of about 10-15 cm. Carefully and slowly pour the silica gel slurry into the column.[9]
-
Settling: Gently tap the side of the column with a piece of rubber tubing to help the silica pack evenly and to dislodge any air bubbles.[9][11]
-
Finalizing the Column Bed: Once the silica has settled, open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.[7] Add a thin, protective layer of sand on top of the silica gel.[9]
Protocol 2: Sample Loading and Elution
Wet Loading:
-
Dissolve your crude this compound in the minimum amount of your starting eluent or a slightly more polar solvent if necessary.[15]
-
Carefully add the dissolved sample to the top of the column using a pipette, taking care not to disturb the sand layer.[15]
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level is just at the top of the sand.
-
Carefully add a small amount of fresh eluent to wash the sides of the column and allow it to adsorb.
-
Gently fill the column with the mobile phase and begin elution.[6]
Dry Loading:
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone).
-
Add silica gel to this solution (approximately 3 times the weight of your crude product) and mix well.[9]
-
Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[15]
-
Carefully add this powder to the top of your packed column.
-
Gently fill the column with the mobile phase and begin elution.
Elution and Fraction Collection:
-
Start eluting the column with your chosen solvent system, collecting the eluent in fractions (e.g., in test tubes).[3]
-
Monitor the progress of the separation by periodically analyzing the collected fractions using TLC.
-
Once the desired compound has fully eluted, you can increase the polarity of the solvent to flush out any remaining compounds if necessary.[16]
References
- Time in Pasuruan, ID.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing.
- CommonOrganicChemistry.com. Running a Silica Gel Column.
- University of Rochester, Department of Chemistry.
- Benchchem. (2025).
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Validation & Comparative
A Comparative Guide to the Reactivity of 7-Bromoimidazo[1,2-a]pyrimidine and 7-Chloroimidazo[1,2-a]pyrimidine in Cross-Coupling Reactions
Introduction: The Versatile Imidazo[1,2-a]pyrimidine Scaffold and the Critical Role of the 7-Position
The imidazo[1,2-a]pyrimidine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant pharmacological and biological activities.[1] Its derivatives have garnered immense interest in medicinal chemistry due to their diverse applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[2][3] The functionalization of this nucleus is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The 7-position of the imidazo[1,2-a]pyrimidine ring, in particular, serves as a key handle for molecular elaboration, often through transition-metal-catalyzed cross-coupling reactions.
This guide provides an in-depth comparative analysis of the reactivity of two common building blocks: 7-Bromoimidazo[1,2-a]pyrimidine and 7-Chloroimidazo[1,2-a]pyrimidine. The choice between a bromo or chloro substituent at the 7-position is a critical decision in synthetic design, directly impacting reaction efficiency, catalyst selection, and overall yield. Herein, we will dissect the underlying principles governing their differential reactivity and provide practical guidance, supported by experimental data from related systems, to aid researchers in making informed decisions for their synthetic endeavors.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energies
The disparate reactivity of 7-bromo- and 7-chloroimidazo[1,2-a]pyrimidine in popular cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is fundamentally rooted in the difference in their carbon-halogen (C-X) bond dissociation energies (BDE). The C-Br bond is inherently weaker than the C-Cl bond.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-Br | ~285 |
| C-Cl | ~327 |
| (Data sourced from representative values for aryl halides)[4][5] |
This difference in bond strength has a profound impact on the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the Pd(0) catalyst. A weaker C-X bond translates to a lower activation energy for this crucial step, thus leading to a faster reaction rate.[6]
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[7] The generally accepted order of reactivity for aryl halides in this reaction is I > Br > Cl > F, a direct consequence of the C-X BDE.[8]
For the 7-substituted imidazo[1,2-a]pyrimidines, this translates to:
-
This compound: Exhibits significantly higher reactivity. It can typically be coupled with a wide range of boronic acids and their derivatives under milder conditions, with lower catalyst loadings and shorter reaction times.
-
7-Chloroimidazo[1,2-a]pyrimidine: Is considerably less reactive. Successful coupling often necessitates more forcing conditions, such as higher temperatures, longer reaction times, and the use of more sophisticated and electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[9]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Representative Protocol for Suzuki-Miyaura Coupling of a 7-Bromo-Heterocycle
This protocol is adapted from procedures for related brominated pyrimidine systems and serves as a starting point for optimization.[10][11]
-
Reaction Setup: To a microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., XPhosPdG2, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Seal the vial and heat the mixture with stirring. For the more reactive bromo-derivative, temperatures of 80-100 °C for 1-4 hours are often sufficient. Microwave irradiation can significantly shorten reaction times.[10]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
For the less reactive 7-chloroimidazo[1,2-a]pyrimidine , expect to use higher temperatures (100-120 °C), longer reaction times (12-24 hours), and potentially a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands like SPhos or XPhos.[12]
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide variety of amines.[13][14] The reactivity trend in this reaction is often Ar-Br > Ar-Cl > Ar-I.[15] The lower reactivity of aryl iodides in some cases is attributed to the formation of off-cycle, unreactive palladium-iodide complexes.[14]
-
This compound: Is an excellent substrate for Buchwald-Hartwig amination. It couples efficiently with both primary and secondary amines under relatively standard conditions.
-
7-Chloroimidazo[1,2-a]pyrimidine: Represents a more challenging substrate. The amination of aryl chlorides often requires specialized, sterically hindered phosphine ligands (e.g., BrettPhos, RuPhos) and strong bases (e.g., NaOtBu, LHMDS) to achieve reasonable yields.[16]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Representative Protocol for Buchwald-Hartwig Amination of a 7-Bromo-Heterocycle
This protocol is based on general procedures for the amination of heteroaryl bromides.[17][18]
-
Reaction Setup: In a glovebox, charge an oven-dried vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 4-10 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vial and heat the mixture with vigorous stirring. Temperatures between 80-110 °C for 4-24 hours are typical.
-
Work-up and Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify via flash column chromatography.
For the amination of 7-chloroimidazo[1,2-a]pyrimidine , the choice of ligand is critical. One would typically employ a more electron-rich and sterically demanding ligand, such as RuPhos or BrettPhos, often in combination with a stronger base like LHMDS, to facilitate the reaction.[16]
Summary of Reactivity and Recommended Conditions
| Feature | This compound | 7-Chloroimidazo[1,2-a]pyrimidine |
| Relative Reactivity | High | Low |
| C-X Bond Strength | Weaker | Stronger |
| Oxidative Addition | Facile | Difficult |
| Typical Suzuki Conditions | Milder (80-100 °C), shorter reaction times (1-4 h) | More forcing (100-120 °C), longer reaction times (12-24 h) |
| Typical Buchwald-Hartwig Conditions | Standard ligands (e.g., BINAP, Xantphos), common bases | Specialized, bulky ligands (e.g., RuPhos, BrettPhos), stronger bases |
| Cost-Effectiveness | Generally higher cost per mole | Generally lower cost per mole |
Conclusion and Practical Recommendations
The choice between 7-bromo- and 7-chloroimidazo[1,2-a]pyrimidine is a trade-off between reactivity and substrate cost.
-
For rapid synthesis, high yields, and broad substrate scope , this compound is the superior choice. Its higher reactivity allows for milder conditions, which can be advantageous when working with sensitive functional groups. It is the ideal substrate for initial explorations and library synthesis where reaction efficiency is paramount.
-
For large-scale synthesis where cost is a primary driver , 7-chloroimidazo[1,2-a]pyrimidine may be a more economical option. However, researchers must be prepared to invest time in optimizing reaction conditions, potentially requiring more expensive and specialized catalyst systems to achieve acceptable yields.
Ultimately, the decision rests on the specific goals of the research program. By understanding the fundamental principles of C-X bond reactivity, scientists can strategically select the appropriate halogenated imidazo[1,2-a]pyrimidine to accelerate their drug discovery and development efforts.
References
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A Comparative Guide to the Structural Validation of 7-Bromoimidazo[1,2-a]pyrimidine Derivatives: An In-Depth Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules is fundamental to their therapeutic efficacy and interaction with biological targets. Therefore, unambiguous structural validation is a critical step in the drug discovery and development process. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 7-Bromoimidazo[1,2-a]pyrimidine derivatives, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.
The Decisive Power of X-ray Crystallography
Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute structure of a crystalline compound.[4] It provides unequivocal evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry, which are crucial for understanding structure-activity relationships (SAR). The resulting crystal structure also reveals intermolecular interactions within the crystal lattice, offering insights into crystal packing and potential polymorphic forms.[4]
Experimental Workflow: From Powder to Publication-Ready Structure
The journey from a synthesized compound to a refined crystal structure is a meticulous process. The following protocol outlines the key steps involved in the X-ray crystallographic analysis of a novel this compound derivative.
Figure 1: Workflow for X-ray Crystallographic Analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Art of Patience):
-
Rationale: The quality of the diffraction data is directly dependent on the quality of the single crystal. The goal is to grow a well-ordered, single crystal of suitable size (typically 0.1-0.3 mm in each dimension) free of defects.
-
Methodology:
-
Dissolve the purified this compound derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, acetonitrile).
-
Employ a slow crystallization technique. Slow evaporation of the solvent from a saturated solution in a loosely covered vial is a common and effective method.[4] Other techniques include vapor diffusion (hanging or sitting drop) and slow cooling of a saturated solution.[5]
-
Monitor crystal growth over several days to weeks.
-
-
-
Crystal Mounting and Data Collection:
-
Rationale: A single, well-formed crystal is carefully selected and mounted on the diffractometer for data collection. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[4]
-
Methodology:
-
Select a suitable crystal under a microscope.
-
Mount the crystal on a goniometer head using a cryoprotectant (if collecting data at low temperature) to prevent ice formation.
-
Center the crystal in the X-ray beam of the diffractometer.
-
Collect diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[5]
-
-
-
Data Processing and Structure Solution:
-
Rationale: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.[5]
-
Methodology:
-
Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Apply corrections for experimental factors such as absorption.
-
Determine the unit cell parameters and space group symmetry.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
-
-
Structure Refinement and Validation:
-
Rationale: The initial structural model is refined to best fit the experimental diffraction data. This iterative process improves the atomic positions and thermal parameters.
-
Methodology:
-
Build a molecular model into the electron density map.
-
Refine the model against the experimental data using least-squares methods.
-
Validate the final structure using software like checkCIF, which assesses the geometric plausibility and consistency of the crystallographic data.[6]
-
-
-
Crystallographic Information File (CIF) Deposition:
Complementary and Corroborative Techniques: A Multi-faceted Approach
While X-ray crystallography provides the ultimate structural proof, a combination of spectroscopic and computational techniques is essential for a comprehensive characterization of this compound derivatives, especially when suitable crystals cannot be obtained.
| Technique | Principle | Strengths | Limitations |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Exploits the magnetic properties of atomic nuclei to provide information about the chemical environment and connectivity of atoms. | - Provides detailed information about the molecular structure in solution.[11]- Essential for confirming the structure of the bulk material.[12]- 2D NMR techniques (COSY, HSQC, HMBC) establish atom connectivity. | - Does not provide absolute stereochemistry.- Can be complex to interpret for highly substituted or complex molecules. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound.[13][14] | - Confirms the molecular weight and formula of the synthesized compound.[12]- High-resolution MS (HRMS) provides highly accurate mass measurements. | - Provides limited information about the connectivity of atoms.- Isomeric compounds cannot be distinguished. |
| Computational Modeling (DFT) | Uses quantum mechanics to calculate the electronic structure and predict the geometry and properties of molecules.[15] | - Can predict stable conformations and geometries.[15]- Can complement experimental data and aid in spectral interpretation. | - Predictions are theoretical and require experimental validation.- Accuracy is dependent on the level of theory and basis set used.[15] |
The Synergy of Techniques: A Self-Validating System
The most robust structural validation relies on the convergence of data from multiple analytical techniques. For instance, the molecular formula determined by HRMS should be consistent with the structure elucidated by NMR. In turn, the NMR data should be in agreement with the three-dimensional structure obtained from X-ray crystallography. Computational modeling can then be used to rationalize the observed spectroscopic and crystallographic data. This integrated approach creates a self-validating system, significantly increasing the confidence in the assigned structure.
Figure 2: Synergy of Analytical Techniques for Structural Validation.
References
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A Comparative Guide to the Structure-Activity Relationship of 7-Substituted Imidazo[1,2-a]pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] This bicyclic structure, a bioisostere of purine, serves as a core component in numerous compounds with anticancer, antiviral, anti-inflammatory, and kinase inhibitory properties.[3][4] Strategic modification of this scaffold is a key approach in drug discovery to enhance potency, selectivity, and pharmacokinetic profiles. Among the various positions for substitution, the 7-position of the pyrimidine ring has emerged as a critical site for modulating biological activity. This guide provides a comparative analysis of 7-substituted imidazo[1,2-a]pyrimidine analogs, synthesizing findings from various studies to elucidate the structure-activity relationships (SAR) at this position and offering insights for the rational design of novel therapeutic agents.
The Significance of the 7-Position: A Gateway to Modulating Activity
The 7-position of the imidazo[1,2-a]pyrimidine core is strategically located on the pyrimidine ring, offering a vector for substitution that can significantly influence the molecule's interaction with its biological target. Substituents at this position can impact the electronic properties, steric profile, and overall conformation of the molecule, thereby affecting its binding affinity and selectivity. While a comprehensive and systematic SAR study focused exclusively on the 7-position is not extensively documented in a single source, a comparative analysis of various reported analogs allows for the deduction of key trends.
Comparative Analysis of 7-Substituted Imidazo[1,2-a]pyrimidine Analogs
The following table summarizes the biological activities of various 7-substituted imidazo[1,2-a]pyrimidine analogs as reported in the literature. It is important to note that the biological targets and assay conditions may vary between studies, and direct comparison of absolute potencies should be made with caution. The focus here is on the relative impact of different substituents at the 7-position within a given study or against a particular target class.
| Compound ID | 7-Substituent | Biological Target/Activity | Key Findings & SAR Insights | Reference |
| Series A | -H | FLT3-ITD Kinase Inhibition (AML) | Baseline activity. | [5] |
| -CH3 | FLT3-ITD Kinase Inhibition (AML) | Introduction of a small alkyl group can be tolerated and may slightly influence activity depending on the rest of the molecule. | [5] | |
| Series B | -H | Syk Family Kinase Inhibition | Parent compound activity. | [6] |
| -CH3 | Syk Family Kinase Inhibition | Methyl substitution at C7 was explored, indicating this position is amenable to modification for this target class. | [6] | |
| Series C | -H | Anticancer (various cell lines) | Unsubstituted core as a reference. | [7] |
| -CH3 | Anticancer (various cell lines) | The presence of a methyl group at C7 is a common feature in some active anticancer compounds, suggesting a potential role in enhancing activity or improving physicochemical properties. | [8] |
Note: The table is a synthesized representation based on available data. Specific IC50 or other quantitative values are often presented within the context of a larger series of compounds in the cited literature.
Key Structure-Activity Relationship (SAR) Insights at the 7-Position
Based on the available data, several key SAR insights for the 7-position of the imidazo[1,2-a]pyrimidine scaffold can be inferred:
-
Small Alkyl Groups: The introduction of small alkyl groups, such as a methyl group, is generally well-tolerated and can be found in analogs with potent biological activity. This suggests that a degree of steric bulk at this position is acceptable and may contribute to favorable interactions within the binding pocket of target proteins.
-
Amenability to Substitution: The exploration of different substituents at the 7-position in various studies indicates that this is a viable position for chemical modification to modulate biological activity.
-
Impact on Kinase Selectivity: While not explicitly detailed in a comparative study, the substitution pattern on the pyrimidine ring, including the 7-position, is known to play a crucial role in determining the selectivity profile of kinase inhibitors. Modifications at this position can influence interactions with the solvent-exposed region of the ATP-binding site, thereby affecting selectivity across the kinome.
Below is a conceptual diagram illustrating the key SAR takeaways for the 7-position.
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A Head-to-Head Comparison of Catalysts for the Suzuki Coupling of 7-Bromoimidazo[1,2-a]pyrimidine: A Guide for Researchers
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs, owing to its diverse pharmacological activities.[1] The functionalization of this core structure is crucial for the exploration of structure-activity relationships (SAR). Among the various carbon-carbon bond-forming reactions, the Palladium-catalyzed Suzuki-Miyaura cross-coupling has emerged as a powerful and versatile tool for the arylation and heteroarylation of the imidazo[1,2-a]pyrimidine nucleus.[2] Specifically, the coupling at the 7-position of a bromo-substituted imidazo[1,2-a]pyrimidine offers a strategic approach to introduce molecular diversity.
However, the successful execution of a Suzuki coupling on an electron-deficient and potentially coordinating N-heterocycle like 7-Bromoimidazo[1,2-a]pyrimidine is highly dependent on the judicious selection of the catalytic system. This guide provides a comprehensive head-to-head comparison of various palladium catalysts for this specific transformation, offering insights into the rationale behind catalyst selection and providing supporting experimental context to aid researchers in achieving optimal reaction outcomes.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is significantly influenced by the nature of the palladium precursor and, more critically, the associated ligands.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst directly impacts the kinetics and efficiency of this cycle. For electron-deficient heteroaryl bromides like this compound, the oxidative addition step can be challenging. Furthermore, the nitrogen atoms in the heterocyclic core can coordinate to the palladium center, potentially leading to catalyst inhibition. Therefore, the selection of appropriate ligands that can stabilize the active catalytic species and promote the desired reaction pathway is paramount.
Head-to-Head Catalyst Performance Comparison
The following table summarizes the performance of various palladium-based catalytic systems for the Suzuki coupling of this compound and structurally related heteroaryl bromides. The data has been compiled from a range of literature sources to provide a comparative overview.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | 75-90 | [4][5] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DMF | 100 | 12 | ~85 | [6] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2-4 | >95 | [4] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 2-4 | >95 | [7] |
| XPhos-Pd-G2 | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 1-3 | >90 | [8][9] |
| PEPPSI-IPr | IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | ~98 (for bromopyridines) | [10] |
Note: Yields are representative and can vary based on the specific boronic acid partner and precise reaction conditions.
Analysis of Catalyst Performance and Experimental Rationale
Traditional Phosphine Ligand-Based Catalysts: Pd(PPh₃)₄ and Pd(dppf)Cl₂
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a classical, air-sensitive but often effective catalyst for a range of Suzuki couplings. For routine transformations with less sterically demanding boronic acids, Pd(PPh₃)₄ can provide good to excellent yields.[4] Its primary advantage lies in its commercial availability and relatively lower cost. However, for more challenging couplings involving sterically hindered substrates or less reactive aryl bromides, longer reaction times and higher catalyst loadings may be necessary.
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This catalyst exhibits greater thermal stability compared to Pd(PPh₃)₄ and is often more effective for heteroaryl couplings. The dppf ligand's wider bite angle is thought to facilitate the reductive elimination step. It is a reliable choice for a broad range of substrates.[6]
Buchwald Ligands and Pre-catalysts: SPhos and XPhos
The development of bulky, electron-rich phosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling reactions. Ligands such as SPhos and XPhos have demonstrated exceptional activity for the coupling of challenging substrates, including electron-deficient heteroaryl halides.[4][7]
-
Rationale for Superior Performance : The steric bulk of these ligands promotes the formation of the active monoligated Pd(0) species, which is highly reactive in the oxidative addition step. The electron-rich nature of the phosphine enhances the electron density on the palladium center, further facilitating oxidative addition and reductive elimination. For the Suzuki coupling of this compound, catalyst systems employing SPhos or XPhos with a palladium precursor like Pd(OAc)₂ are expected to provide high yields in shorter reaction times and with lower catalyst loadings compared to traditional systems.[4][7] The use of pre-catalysts like XPhos-Pd-G2 further enhances convenience and reproducibility by providing a stable, well-defined source of the active catalyst.[8][9]
N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts: PEPPSI-IPr
Palladium-NHC complexes, such as PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation), have emerged as highly active and robust catalysts for Suzuki couplings.[10]
-
Rationale for High Activity : NHC ligands are strong σ-donors, forming very stable bonds with the palladium center. This stability translates to longer catalyst lifetimes and resistance to decomposition at elevated temperatures. The PEPPSI pre-catalyst design allows for the efficient in situ generation of the active Pd(0)-NHC species. For challenging heteroaryl couplings, PEPPSI-type catalysts often outperform their phosphine-based counterparts, offering excellent yields under mild conditions.[10]
Experimental Protocol: A Representative Suzuki Coupling of this compound
This protocol provides a generalized procedure for the Suzuki coupling of this compound with an arylboronic acid using a modern Buchwald-type catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (0.01-0.02 equiv)
-
SPhos or XPhos (0.02-0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup : To an oven-dried Schlenk tube or microwave vial, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition : In a separate vial, briefly mix the Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent before adding it to the main reaction vessel. This pre-formation of the active catalyst can improve reproducibility.
-
Inert Atmosphere : Seal the reaction vessel and evacuate and backfill with an inert gas three times.
-
Solvent Addition : Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The use of a biphasic solvent system is common in Suzuki couplings to aid in the dissolution of both the organic and inorganic reagents.
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction can be conveniently performed using microwave irradiation, which often leads to significantly reduced reaction times.[11]
-
Monitoring : Monitor the reaction progress by an appropriate analytical technique such as TLC, LC-MS, or GC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality behind Experimental Choices:
-
Base : A moderately strong inorganic base like K₃PO₄ is often optimal. It is effective in the transmetalation step without promoting significant side reactions.[4]
-
Solvent : A mixture of an ethereal solvent like 1,4-dioxane and water is a common choice. Dioxane solubilizes the organic components, while water helps to dissolve the inorganic base and facilitates the transmetalation step.[7]
-
Degassing : The removal of dissolved oxygen is critical as oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, thereby halting the catalytic cycle.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of functionalized derivatives. While traditional catalysts like Pd(PPh₃)₄ can be employed, modern catalytic systems based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (e.g., PEPPSI-IPr) offer significant advantages in terms of reaction efficiency, substrate scope, and milder reaction conditions. For researchers aiming to develop robust and high-yielding synthetic routes to novel imidazo[1,2-a]pyrimidine analogues, the adoption of these advanced catalyst systems is highly recommended. The choice of catalyst should be guided by the specific nature of the coupling partners and the desired reaction parameters, with the understanding that a systematic optimization of the reaction conditions is often necessary to achieve the best results.
References
- Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
- Scilit. (n.d.). Heterocyclization Reactions of Imidazo[1,2-a]pyrimidine Analogues (A Review). [Link]
- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
- National Institutes of Health. (n.d.).
- Science in the Classroom. (2015, January 2). High-throughput screening of drug leads. [Link]
- High-Throughput Screening Techniques in C
- ResearchGate. (n.d.). An Efficient Microwave-Assisted Suzuki Cross-Coupling Reaction of Imidazo[1,2-a]pyridines in Aqueous Medium | Request PDF. [Link]
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- Royal Society of Chemistry. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
- Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)
- ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]
- INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2013, March 3). Suzuki Cross Coupling Reaction- A Review. [Link]
- MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
- Preprints.org. (2021, November 2). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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- PubMed Central. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
- PubMed Central. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
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- MDPI. (n.d.).
- MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 7-Bromoimidazo[1,2-a]pyrimidine-based Kinase Inhibitors
Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery
Protein kinases are a vast and crucial class of enzymes that regulate a majority of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important target families in modern drug discovery.[1][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. However, the high degree of conservation within the ATP-binding site across the human kinome, which comprises over 500 members, presents a significant challenge: achieving inhibitor selectivity.[2][4]
Cross-reactivity, or the binding of an inhibitor to unintended kinase targets (off-targets), can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5] Therefore, a comprehensive understanding of an inhibitor's selectivity profile is paramount for advancing a compound through the drug development pipeline. This guide provides an in-depth comparison of the cross-reactivity profiles of inhibitors based on the 7-Bromoimidazo[1,2-a]pyrimidine scaffold, a privileged heterocyclic system known for its diverse biological activities.[6][7] We will delve into the experimental methodologies used to generate these profiles and present a comparative analysis of hypothetical data to illustrate the principles of selectivity assessment.
The imidazo[1,2-a]pyrimidine core is a versatile scaffold that has been explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[6][8] Its unique chemical architecture allows for substitutions at various positions, enabling the fine-tuning of potency and selectivity against specific kinase targets. This guide will focus on the impact of these substitutions on the broader kinome interaction profile.
Comparative Kinome Selectivity of this compound Analogs
To illustrate the process of cross-reactivity profiling, we will consider three hypothetical this compound-based inhibitors: BIP-A , BIP-B , and BIP-C . These compounds share the same core scaffold but differ in their substitutions at key positions, leading to distinct selectivity profiles.
A standard approach to assess kinase inhibitor selectivity is to screen the compounds against a large panel of recombinant kinases and measure their inhibitory activity, typically as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[9] The results of such a screen are often visualized using a "kinome tree" to map the inhibitor's interactions across the entire kinase family.
For the purpose of this guide, we will present the data in a more focused, tabular format, highlighting the primary target and significant off-targets for each compound. The data below is hypothetical and intended to exemplify the outcomes of a comprehensive kinase profiling study.
Table 1: Comparative Kinase Inhibition Profile of BIP Analogs (IC50, nM)
| Kinase Target | BIP-A (nM) | BIP-B (nM) | BIP-C (nM) |
| Primary Target: Kinase X | 15 | 25 | 8 |
| Off-Target: Kinase Y | 250 | >10,000 | 85 |
| Off-Target: Kinase Z | 800 | 5,000 | 150 |
| Off-Target: CDK2 | >10,000 | 1,500 | 450 |
| Off-Target: Aurora A | >10,000 | >10,000 | 900 |
| Off-Target: c-KIT | 5,000 | 8,000 | 2,000 |
Interpretation of Selectivity Data:
-
BIP-C emerges as the most potent inhibitor of the primary target, Kinase X, with an IC50 of 8 nM.
-
BIP-B demonstrates the highest selectivity, with minimal activity against the profiled off-targets at concentrations up to 10,000 nM. This high degree of selectivity is often desirable to minimize potential toxicity.
-
BIP-A shows moderate potency for Kinase X and some off-target activity against Kinases Y and Z.
-
BIP-C , while being the most potent, also exhibits the most significant cross-reactivity, with notable inhibition of Kinases Y, Z, and CDK2. This polypharmacology could be a concern for off-target side effects or, depending on the therapeutic context, could offer a multi-targeted therapeutic advantage.[5]
This comparative data underscores the critical role of chemical modifications in modulating the selectivity of kinase inhibitors. Even subtle changes to the inhibitor's structure can dramatically alter its interaction landscape across the kinome.
Methodologies for Cross-Reactivity Profiling
A robust assessment of inhibitor selectivity relies on a combination of biochemical and cellular assays. Each method provides a unique and complementary perspective on the inhibitor's behavior.
Biochemical Assays: The Gold Standard for In Vitro Profiling
Biochemical assays directly measure the interaction of an inhibitor with purified, recombinant kinases.[4][10] These assays are essential for determining intrinsic potency and establishing a baseline selectivity profile.
Radiometric Kinase Assays:
Considered the "gold standard," radiometric assays directly measure the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[4] Their direct detection method, without the need for modified substrates or coupling enzymes, provides a high degree of accuracy and reliability.[4]
Experimental Protocol: Radiometric Kinase Assay (HotSpot Assay)
-
Reaction Setup: In a 96-well plate, combine the test inhibitor (at various concentrations), the purified kinase, a specific substrate (peptide or protein), and necessary cofactors in an appropriate reaction buffer.
-
Initiation: Start the kinase reaction by adding radioisotope-labeled ATP (e.g., [γ-³³P]ATP).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding a solution that denatures the kinase, such as phosphoric acid.
-
Separation: Spot the reaction mixture onto a filter membrane that binds the phosphorylated substrate.
-
Washing: Wash the filter membrane to remove unincorporated [γ-³³P]ATP.
-
Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Non-Radiometric Assays:
Due to safety and disposal concerns associated with radioactivity, several non-radiometric assay formats have been developed and are widely used in high-throughput screening.[10] These include:
-
Fluorescence-Based Assays (e.g., TR-FRET): These assays use fluorescently labeled substrates or antibodies to detect phosphorylation events.[3][11]
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.[1][10]
Cellular Assays: Validating Target Engagement in a Physiological Context
While biochemical assays are crucial, they do not fully recapitulate the complex environment inside a living cell. Cellular assays are essential for confirming that an inhibitor can reach its intended target and exert its effect in a more physiologically relevant setting.
Cellular Thermal Shift Assay (CETSA®):
CETSA is a powerful biophysical method for assessing drug-target engagement in intact cells or cell lysates.[12][13] The principle is based on the ligand-induced thermal stabilization of the target protein.[13][14] When a drug binds to its target, the resulting protein-drug complex is often more resistant to heat-induced denaturation.[13]
Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA
-
Cell Treatment: Treat cultured cells with a range of inhibitor concentrations or a vehicle control (e.g., DMSO) and incubate to allow for compound uptake.
-
Heat Challenge: Heat the cell suspensions at a single, predetermined temperature (a temperature that causes partial denaturation of the target protein) for a short period (e.g., 3 minutes), followed by a cooling step.[13]
-
Cell Lysis: Lyse the cells to release their contents. This can be achieved through methods like freeze-thaw cycles.[13]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.[13]
-
Quantification of Soluble Target Protein: Collect the supernatant containing the soluble protein fraction and quantify the amount of the target protein using a specific detection method, such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of the inhibitor concentration to generate a dose-response curve and determine the EC50 for target engagement.
Visualizing Experimental Workflows and Biological Pathways
To provide a clearer understanding of the processes involved in cross-reactivity profiling, the following diagrams illustrate a typical kinase inhibitor screening workflow and a hypothetical signaling pathway affected by our lead compound, BIP-C.
Caption: Kinase Inhibitor Screening and Profiling Workflow.
Caption: Hypothetical Signaling Pathway Inhibition by BIP-C.
Conclusion: A Holistic Approach to Understanding Kinase Inhibitor Selectivity
The development of safe and effective kinase inhibitors requires a deep and nuanced understanding of their cross-reactivity profiles. The this compound scaffold represents a promising starting point for the design of potent and selective kinase inhibitors. As we have seen with our hypothetical examples, minor structural modifications can lead to significant differences in kinome-wide activity.
A comprehensive profiling strategy, employing both gold-standard biochemical assays and physiologically relevant cellular assays like CETSA, is indispensable. This multi-faceted approach not only helps in the selection of lead candidates with optimal selectivity profiles but also provides crucial insights into potential mechanisms of toxicity and opportunities for beneficial polypharmacology. By integrating these robust methodologies, researchers can navigate the complexities of the human kinome and accelerate the development of the next generation of targeted therapies.
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A Researcher's Guide to Benchmarking the Efficacy of 7-Bromoimidazo[1,2-a]pyrimidine Derivatives Against Established Anticancer Agents
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the efficacy of novel 7-Bromoimidazo[1,2-a]pyrimidine derivatives against established anticancer drugs. Grounded in scientific integrity, this document outlines comparative mechanisms of action, detailed experimental protocols for in vitro and in vivo evaluation, and robust data interpretation strategies. By explaining the causality behind experimental choices and adhering to self-validating protocols, this guide aims to equip researchers with the necessary tools to rigorously assess the therapeutic potential of this promising class of compounds.
Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyrimidines
Imidazo[1,2-a]pyrimidines are nitrogen-based heterocyclic compounds that have garnered significant attention for their diverse pharmacological properties.[2][3] Their structural similarity to purines allows them to interact with a multitude of biological targets, leading to activities ranging from anti-inflammatory to antimicrobial.[2][3] In oncology, numerous derivatives of this scaffold have demonstrated potent cytotoxic and anti-proliferative effects against various cancer cell lines, including those of the breast, colon, and lung.[4][5]
The 7-bromo substitution on the imidazo[1,2-a]pyrimidine ring is a key modification that can enhance the molecule's biological activity. This guide focuses on providing a structured approach to evaluating these specific derivatives. The primary objective is to establish a clear, scientifically rigorous methodology for comparing their efficacy to current standards of care in oncology, thereby facilitating informed decisions in the drug discovery and development pipeline.
Comparative Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
A significant body of research indicates that many imidazo[1,2-a]pyridine and pyrimidine derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival.[1][4][6] One of the most frequently dysregulated pathways in human cancers is the Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[7][8][9]
Hypothesized Mechanism of this compound Derivatives:
Several studies have shown that imidazo[1,2-a]pyridine compounds can inhibit the PI3K/Akt/mTOR signaling cascade.[5][10] This inhibition leads to downstream effects such as cell cycle arrest and the induction of apoptosis (programmed cell death).[10][11] The proposed mechanism involves the derivative binding to one of the key kinases in the pathway (e.g., PI3K, Akt, or mTOR), preventing its activation and halting the pro-survival signals. This ultimately leads to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[1]
Mechanism of Standard-of-Care Drugs:
For the purpose of this guide, we will consider a common therapeutic area for such novel compounds: colorectal cancer. Standard chemotherapy regimens for colorectal cancer often include drugs like 5-Fluorouracil (5-FU) and Oxaliplatin .[12][13][14][15][16]
-
5-Fluorouracil (5-FU): A pyrimidine analog that inhibits thymidylate synthase, an enzyme critical for DNA synthesis and repair. This disruption leads to cell death in rapidly dividing cancer cells.
-
Oxaliplatin: A platinum-based drug that forms platinum-DNA adducts, which interfere with DNA replication and transcription, ultimately inducing apoptosis.[16]
While these conventional chemotherapies are effective, they target general cellular processes, leading to significant side effects.[14] Targeted therapies that inhibit specific signaling pathways like PI3K/Akt/mTOR are sought after for their potential for greater specificity and reduced toxicity.
Caption: Comparative signaling pathways of a novel derivative and standard chemotherapy.
A Methodological Guide to Benchmarking Efficacy
A multi-tiered approach, starting with broad screening and moving towards specific, targeted assays, is crucial for a thorough evaluation.
In Vitro Efficacy Assessment
Rationale: In vitro assays provide the foundational data on a compound's biological activity in a controlled cellular environment. They are rapid, cost-effective, and essential for initial screening and mechanism of action studies.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18] It is an excellent first-pass screening tool to determine the concentration range at which the novel compound exhibits cytotoxic effects.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells (e.g., a colorectal cancer line like HCT116 or HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative and the reference drug (e.g., 5-FU) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time should be consistent across experiments.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well. Incubate for 4 hours in a humidified atmosphere. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[19] Gently mix on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm if desired).[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value.
Caption: Standard workflow for an in vitro MTT cytotoxicity assay.
In Vivo Efficacy Assessment
Rationale: While in vitro assays are informative, they do not replicate the complex biological environment of a living organism. In vivo models, such as xenografts, are critical for evaluating a drug's efficacy, pharmacokinetics, and toxicity in a more clinically relevant setting.[20][21][22]
CDX models involve implanting human cancer cell lines into immunodeficient mice and are a standard for preclinical drug testing.[20][21] They offer high reproducibility and are excellent for initial in vivo efficacy screening.[20]
Detailed Protocol:
-
Animal Model: Use immunodeficient mice (e.g., Athymic Nude or NOD-SCID mice), which can accept human tumor grafts without rejection.[22]
-
Cell Implantation: Subcutaneously inject a suspension of 1-5 million cancer cells (e.g., HCT116) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly (2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Once tumors reach the target size, randomize the mice into treatment groups (e.g., Vehicle Control, this compound derivative at various doses, and a positive control like a FOLFOX regimen).[12]
-
Drug Administration: Administer the compounds via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily, twice weekly).
-
Endpoint Measurement: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Key endpoints include Tumor Growth Inhibition (TGI), body weight changes (as a measure of toxicity), and overall survival.
-
Data Analysis: Calculate TGI for each treatment group compared to the vehicle control. Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed anti-tumor effects.
Comparative Data Presentation
Organizing quantitative data into clear, concise tables is essential for direct comparison and interpretation.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (µM) ± SD |
| 7-Bromo-Derivative X | HCT116 | [Experimental Value] |
| 7-Bromo-Derivative Y | HCT116 | [Experimental Value] |
| 5-Fluorouracil | HCT116 | [Experimental Value] |
| Oxaliplatin | HCT116 | [Experimental Value] |
Table 2: In Vivo Efficacy in HCT116 Xenograft Model
| Treatment Group | Dose & Schedule | Final Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | N/A | [Experimental Value] | 0% | [Experimental Value] |
| 7-Bromo-Derivative X | [Dose] mg/kg, [Schedule] | [Experimental Value] | [Calculated Value] | [Experimental Value] |
| FOLFOX Regimen | [Standard Doses] | [Experimental Value] | [Calculated Value] | [Experimental Value] |
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of this compound derivatives. Initial benchmarking should focus on establishing a therapeutic window through in vitro cytotoxicity assays, followed by confirmation of anti-tumor activity in in vivo xenograft models.[20][21] A successful derivative would ideally demonstrate potent, targeted activity (e.g., via PI3K/Akt/mTOR inhibition) with a superior safety profile compared to broad-spectrum cytotoxic agents like 5-FU and oxaliplatin.[12][14]
Future work should delve deeper into the specific molecular interactions through target-based assays, explore efficacy in more complex patient-derived xenograft (PDX) models which better recapitulate tumor heterogeneity, and conduct comprehensive pharmacokinetic and toxicology studies to fully characterize the lead compounds for clinical translation.[23][24]
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Bridging the Gap: A Guide to In Vitro and In Vivo Correlation of 7-Bromoimidazo[1,2-a]pyrimidine Analog Activity
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. A critical hurdle is establishing a meaningful in vitro-in vivo correlation (IVIVC) , a predictive mathematical model that links the biological activity observed in laboratory assays to the efficacy seen in whole organisms.[1] This guide provides an in-depth technical exploration of how to establish and interpret the IVIVC for a novel class of compounds: 7-Bromoimidazo[1,2-a]pyrimidine analogs . These heterocyclic compounds have garnered significant interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]
This guide is designed to be a practical resource, moving beyond a rigid template to offer a strategic framework for evaluating this specific chemical series. We will delve into the causality behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative references.
The Rationale of IVIVC in Drug Discovery: From Benchtop to Bedside
The core principle of IVIVC is to use in vitro data to forecast in vivo performance, thereby streamlining drug development, reducing reliance on extensive animal testing, and accelerating the identification of viable clinical candidates.[4][5] For kinase inhibitors, a common mechanism of action for imidazo[1,2-a]pyrimidine analogs, establishing a strong IVIVC is particularly crucial.[6] It allows researchers to understand how in vitro potency (e.g., IC50 in an enzymatic or cellular assay) translates to the required in vivo exposure for a therapeutic effect.[7][8]
However, the translation is rarely linear. Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as target engagement in a complex biological system, can significantly influence a compound's in vivo efficacy.[9] This guide will walk you through a systematic approach to deconvolute these factors.
Part 1: Foundational In Vitro Characterization
The first step in establishing an IVIVC is a thorough in vitro characterization of the this compound analogs. This involves a battery of assays to determine their potency, selectivity, and mechanism of action.
Cellular Viability and Cytotoxicity: The MTT Assay
A fundamental initial screen is to assess the general cytotoxicity of the analogs against relevant cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[2][4][5]
Experimental Protocol: MTT Assay [2][10]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Target Engagement and Enzymatic Inhibition
For analogs believed to act as kinase inhibitors, it is essential to confirm their direct interaction with the target enzyme. This can be achieved through biochemical kinase inhibition assays.
Experimental Workflow: Kinase Inhibition Assay
Caption: A generalized workflow for in vivo pharmacokinetic analysis.
Part 3: Data Correlation and Mechanistic Insights
The ultimate goal is to integrate the in vitro and in vivo data to establish a meaningful correlation and gain insights into the mechanism of action.
Comparative Data Analysis
Summarizing the collected data in a clear, tabular format is essential for a direct comparison of the analogs.
Table 1: In Vitro Activity of Imidazo[1,2-a]pyrimidine Analogs
| Compound | MCF-7 IC50 (µM) [10] | HT-29 IC50 (µM) [10] | B16F10 IC50 (µM) [10] | Leukocyte Degranulation IC50 (µM) [3] |
| Analog A | 14.81 ± 0.20 | 10.11 ± 0.70 | 14.39 ± 0.04 | Data Not Available |
| Analog B | 20.47 ± 0.10 | 18.34 ± 1.22 | > 200 | Data Not Available |
| IP-4 | Data Not Available | Data Not Available | Data Not Available | > 10 |
| IP-6 | Data Not Available | Data Not Available | Data Not Available | > 10 |
Table 2: In Vivo Pharmacokinetic and Efficacy Data of Representative Analogs
| Compound | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | In Vivo Efficacy |
| Compound 18 (Imidazo[1,2-a]pyridine) | Male Mice | 3 mg/kg PO | - | - | 3850 | >12 | Potent anti-tubercular activity |
| IP-4 and IP-6 (Imidazo[1,2-a]pyrimidine) | Mouse Air Pouch | 100 nmol/pouch | - | - | - | - | Inhibition of leukocyte migration and LTB4 levels [3] |
Note: The data presented are for representative imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine analogs from the literature, as specific data for 7-bromo analogs is limited. These serve as examples for the types of data to be collected and compared.
Signaling Pathway Analysis
Many imidazo[1,2-a]pyrimidine analogs exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation, such as the STAT3/NF-κB and AKT/mTOR pathways. Visualizing these pathways can aid in understanding the mechanism of action.
Diagram 1: The STAT3/NF-κB Signaling Pathway
Caption: Crosstalk between the STAT3 and NF-κB signaling pathways. [1][9] Diagram 2: The AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth. [6][7]
Conclusion: Synthesizing the Data for Informed Decisions
Establishing a robust in vitro-in vivo correlation for this compound analogs is a multi-faceted process that requires careful experimental design and data interpretation. By systematically evaluating these compounds through a tiered approach of in vitro and in vivo assays, researchers can build a comprehensive understanding of their therapeutic potential.
The key to a successful IVIVC lies in:
-
High-quality, reproducible data from well-validated assays.
-
A mechanistic understanding of the compound's mode of action.
-
Comprehensive pharmacokinetic profiling to understand drug disposition.
-
Integrated analysis that links in vitro potency to in vivo efficacy through a quantitative framework.
While this guide provides a roadmap, it is crucial to adapt the experimental plan to the specific biological question being addressed. The ultimate goal is to generate a predictive model that can de-risk clinical development and accelerate the translation of promising this compound analogs into novel therapeutics.
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A Guide to the Reproducible Synthesis of 7-Bromoimidazo[1,2-a]pyrimidine: A Critical Evaluation of a Plausible Protocol
For researchers, scientists, and professionals in drug development, the ability to reliably reproduce published synthesis protocols is paramount to advancing projects and ensuring the integrity of scientific findings. This guide provides a comparative analysis of the likely synthetic route to 7-bromoimidazo[1,2-a]pyrimidine, a valuable heterocyclic building block. While direct, independent reproducibility studies for this specific compound are not prevalent in the public domain, this guide offers a detailed examination of a highly plausible synthesis protocol based on the well-established Chichibabin (Tschitschibabin) reaction.[1][2] By dissecting the reaction mechanism and critically evaluating the factors influencing its outcome, this document aims to equip researchers with the necessary insights to achieve a reproducible synthesis.
Introduction to this compound
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The introduction of a bromine atom at the 7-position provides a versatile handle for further functionalization through various cross-coupling reactions, making this compound a key intermediate in the synthesis of compound libraries for drug discovery. It is worth noting that this compound is commercially available, which can be a viable option for small-scale research and initial screening. However, for larger-scale synthesis or cost-driven projects, an in-house synthesis is often required.
The Plausible Synthetic Route: The Chichibabin Reaction
The most established and direct method for the synthesis of the imidazo[1,2-a]pyrimidine core is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound.[1] For the synthesis of this compound, the logical starting materials are 2-amino-4-bromopyrimidine and a suitable α-haloaldehyde, such as bromoacetaldehyde or chloroacetaldehyde.
Caption: Proposed synthetic pathway for this compound.
Synthesis of the Key Precursor: 2-Amino-4-bromopyrimidine
The reproducibility of the final synthesis is critically dependent on the quality of the starting materials. 2-Amino-4-bromopyrimidine can be synthesized via several routes, with a common method involving the bromination of uracil followed by amination.[3] One reported method involves the reaction of 2,4-dibromopyrimidine with ammonia in a sealed vessel.[4] Another scalable approach starts from 4-bromopyridine hydrochloride and proceeds through a multi-step sequence including a Hofmann degradation.[5][6][7] Given the variability in reported procedures, it is crucial to fully characterize the 2-amino-4-bromopyrimidine before use in the subsequent Chichibabin reaction.
Detailed Experimental Protocol (Proposed)
The following protocol is a detailed, plausible procedure for the synthesis of this compound based on general methods for the Chichibabin reaction.
Reaction:
-
Reactants: 2-amino-4-bromopyrimidine (1.0 eq.), Bromoacetaldehyde dimethyl acetal (1.2 eq.), Hydrochloric acid (catalytic)
-
Solvent: Ethanol
-
Temperature: Reflux (approx. 78 °C)
-
Reaction Time: 12-24 hours
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-bromopyrimidine (1.0 eq.) and ethanol to form a slurry.
-
Add bromoacetaldehyde dimethyl acetal (1.2 eq.) to the mixture.
-
Add a catalytic amount of concentrated hydrochloric acid to facilitate the in-situ formation of bromoacetaldehyde.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Critical Factors for Reproducibility
Achieving a consistent and reproducible synthesis of this compound is contingent on several key factors:
-
Purity of Starting Materials: The purity of 2-amino-4-bromopyrimidine is paramount. Impurities from its synthesis can lead to side reactions and a complex crude product mixture, complicating purification and reducing the overall yield.
-
Reaction Temperature and Time: The reaction temperature should be carefully controlled. While refluxing in ethanol is a common condition, overheating can lead to decomposition. The reaction time should be optimized by careful monitoring to ensure complete consumption of the starting material without significant product degradation.
-
pH of the Reaction Mixture: The initial acidic catalysis is important for the formation of the aldehyde from the acetal. Subsequent neutralization must be done carefully to avoid any potential degradation of the product.
-
Purification Method: The choice of eluent for column chromatography is crucial for obtaining a pure product. The polarity of the eluent system will need to be optimized based on TLC analysis of the crude product. In some cases, recrystallization from a suitable solvent system may be an effective alternative or additional purification step.
Comparison of Potential Protocol Variations
While a single, detailed protocol is proposed above, variations in the reaction conditions based on the broader literature for imidazo[1,2-a]pyrimidine synthesis could be considered for optimization. The following table compares these potential variations.
| Parameter | Protocol A (Proposed) | Protocol B (Microwave-Assisted) | Protocol C (Alternative Solvent) |
| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation | Conventional Heating (Reflux) |
| Solvent | Ethanol | DMF (N,N-Dimethylformamide) | Dioxane |
| Catalyst | Hydrochloric Acid | None or Alumina (Al2O3) | Sodium Bicarbonate (as base) |
| Reaction Time | 12-24 hours | 10-30 minutes | 8-16 hours |
| Temperature | ~78 °C | 120-150 °C | ~101 °C |
| Reported Yields (for analogues) | Moderate to Good | Good to Excellent | Moderate to Good |
Note: The yields are based on reports for the synthesis of other imidazo[1,2-a]pyrimidine derivatives and may vary for the 7-bromo analogue.
Visualizing the Workflow for Reproducibility Assessment
To systematically assess and ensure the reproducibility of a synthesis protocol, a logical workflow should be followed.
Caption: Workflow for evaluating the reproducibility of a synthesis protocol.
Conclusion
The synthesis of this compound, while not extensively detailed in dedicated publications, can be reliably achieved through a carefully executed Chichibabin reaction. By focusing on the purity of the 2-amino-4-bromopyrimidine precursor, maintaining strict control over reaction parameters, and employing a robust purification strategy, researchers can enhance the reproducibility of this important synthetic transformation. This guide provides a solid foundation for developing a dependable in-house protocol, enabling the continued exploration of the rich medicinal chemistry of the imidazo[1,2-a]pyrimidine scaffold.
References
- Koprivica, I. et al. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Molbank2022, 2022, M1355.
- Imidazopyridine derivatives from the Chichibabin reaction. ResearchGate.
- A kind of preparation method of 2-amino-4-bromopyrimidine. Google Patents.
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51. No. 11, 1999.
- Synthetic method of 2-amino-4-bromopyridine. Google Patents.
- Synthetic method of 2-amino-4-bromopyridine. Google Patents.
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A Senior Scientist's Guide to Spectroscopic Verification of 7-Bromoimidazo[1,2-a]pyrimidine for Drug Discovery
Introduction: The Imperative of Purity in Preclinical Research
In the landscape of drug discovery, the journey from a promising hit to a viable clinical candidate is both arduous and expensive. The foundational integrity of this entire process rests upon the quality of the starting materials.[1][2] An impurity, even at seemingly negligible levels, can drastically alter the outcome of a biological screen, leading to false positives, irreproducible results, or misinterpreted structure-activity relationships (SAR).[3] The use of high-purity chemical reagents is not merely a matter of best practice; it is a prerequisite for generating reliable, actionable data that can be confidently translated into further studies.[2][4]
This guide provides an in-depth, practical framework for the spectroscopic analysis and qualification of 7-Bromoimidazo[1,2-a]pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry due to the broad biological activities of the imidazo[1,2-a]pyrimidine core.[5][6] We will move beyond a simple checklist of techniques to explain the causality behind our multi-pronged analytical approach. By comparing hypothetical data from three representative suppliers, we will illustrate how to discern a reference-quality standard from materials that may pose a risk to your research campaign.
The Analytical Gauntlet: A Multi-Spectroscopic Approach
No single analytical technique can provide a complete picture of a compound's purity and identity.[7] A robust qualification protocol employs orthogonal methods that probe different molecular properties. Our approach combines Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.
-
Nuclear Magnetic Resonance (NMR): Provides the most definitive information on chemical structure and is highly sensitive for quantifying impurities containing protons (¹H NMR) or carbon atoms (¹³C NMR).[8] It is the gold standard for structural confirmation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Excels at separating components of a mixture (LC) and identifying them by their mass-to-charge ratio (MS).[9] It is exceptionally sensitive for detecting trace-level impurities, even those structurally similar to the main compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.[10] It serves as a rapid fingerprinting method to confirm the presence of expected chemical bonds and the absence of significant functional group impurities.
Below is a diagram illustrating the logical workflow for qualifying a new batch of a critical reagent like this compound.
Caption: Analytical Workflow for Raw Material Qualification.
Experimental Protocols
The following protocols are designed to be self-validating systems. For instance, the purity assessment from NMR should corroborate the purity value determined by the LC chromatogram.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for a wide range of organic compounds.
-
Instrumentation: Analyze the sample on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Integrate all peaks, setting the integral of a well-resolved, non-exchangeable proton of the target compound to a value corresponding to the number of protons it represents.
-
Identify and integrate any impurity peaks, including residual solvent. Purity is calculated by comparing the integral of the compound's protons to the total integral area.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Confirm the number of unique carbon signals matches the expected number for the structure.
-
Protocol 2: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at 1 mg/mL. Dilute this stock solution to a final concentration of ~10-20 µg/mL with the initial mobile phase composition.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). This mode is generally effective for nitrogen-containing heterocyclic compounds.
-
Scan Range: m/z 100-500.
-
Data Acquisition: Collect both the Total Ion Chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Protocol 3: FT-IR Spectroscopy
-
Sample Preparation: The sample, being a solid, can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Place a small amount of the powder directly onto the ATR crystal.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-600 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The resulting spectrum should be presented in terms of transmittance or absorbance.
-
Comparative Data Analysis: A Tale of Three Suppliers
Let us now analyze the hypothetical spectroscopic data obtained from three different suppliers for this compound (Molecular Weight: 198.02 g/mol , Chemical Formula: C₆H₄BrN₃).
| Parameter | Supplier A (Reference Standard) | Supplier B (Acceptable Purity) | Supplier C (Questionable Purity) |
| Appearance | White to off-white solid | White to off-white solid | Slightly yellow solid |
| ¹H NMR | Conforms to structure. No extraneous peaks observed. Purity >99%. | Conforms to structure. Residual ethyl acetate at 2.05 ppm and 4.12 ppm (~0.5%). Purity ~98.5%. | Conforms to structure. Unidentified peaks at 8.15 ppm (doublet, ~2%) and 7.90 ppm (doublet, ~2%). Purity ~95%. |
| ¹³C NMR | 6 expected aromatic carbon signals. | 6 expected aromatic carbon signals. Additional weak peaks for ethyl acetate. | 6 expected aromatic carbon signals. Two additional weak aromatic signals observed. |
| LC-MS (ESI+) | Single peak at t_R = 3.5 min (>99.5% area). Mass spec shows m/z 198.0/200.0 [M+H]⁺. | Main peak at t_R = 3.5 min (98.7% area). Minor peak at t_R = 2.8 min (1.3%). Mass spec of minor peak is inconclusive. | Main peak at t_R = 3.5 min (95.2% area). Significant impurity peak at t_R = 3.7 min (4.8%). Mass spec of impurity shows m/z 198.0/200.0 [M+H]⁺. |
| FT-IR (cm⁻¹) | Conforms to reference spectrum. Key peaks for C=N, C=C, aromatic C-H. | Spectrum is nearly identical to reference. | Spectrum largely conforms, but with a subtle shoulder on a key aromatic peak, suggesting a co-eluting isomer. |
Interpretation and Causality
-
Supplier A (Reference Standard): This material is of high quality. The ¹H NMR is clean, confirming both identity and high purity. The LC-MS corroborates this with a single major peak displaying the correct mass-to-charge ratio for the protonated molecule. The characteristic isotopic pattern for a single bromine atom (the [M+H]⁺ and [M+2+H]⁺ peaks at m/z 198.0 and 200.0 respectively, in an approximate 1:1 ratio) is a critical confirmation point. This batch can be used with high confidence in any application, including generating reference data for future comparisons.
-
Supplier B (Acceptable Purity): The data for this batch is largely positive. The structure is confirmed by NMR. The only notable impurity is ethyl acetate, a common recrystallization solvent. At ~0.5%, this volatile solvent is unlikely to interfere with most in vitro biological assays, though it may be problematic for highly sensitive experiments or when calculating solution concentrations by weight. The LC-MS shows a minor, earlier-eluting impurity that is likely more polar than the target compound. Given the high overall purity (98.7% by LC, ~98.5% by NMR), this batch would be acceptable for most R&D purposes, such as initial screening campaigns.
-
Supplier C (Questionable Purity): This batch raises several red flags. The slightly yellow color is an immediate visual warning. The ¹H NMR shows unidentified doublets in the aromatic region, accounting for a significant ~5% impurity. Crucially, the LC-MS reveals an impurity that elutes after the main peak, suggesting it is more non-polar. The fact that this impurity has the same mass as the desired product strongly indicates the presence of a regioisomer . A common synthetic byproduct could be 5-Bromoimidazo[1,2-a]pyrimidine. This type of impurity is particularly dangerous because it has a different 3D structure and could exhibit different biological activity, thus confounding any SAR studies. This batch should be rejected.
The decision-making process based on these findings can be visualized as follows:
Caption: Decision-Making Logic for Batch Acceptance.
Conclusion and Recommendations
The spectroscopic qualification of starting materials is a non-negotiable step in rigorous scientific research. As demonstrated with our analysis of this compound, relying solely on a supplier's CoA is insufficient. A quick, in-house verification using a multi-technique approach can prevent the costly downstream consequences of using impure reagents.
Key Takeaways for Researchers:
-
Trust but Verify: Always perform your own analytical characterization on new batches of critical reagents.
-
Use Orthogonal Methods: Combine NMR, LC-MS, and FT-IR for a comprehensive purity and identity profile.
-
Beware of Isomers: Pay close attention to LC-MS data for peaks with the same mass as your target compound. Isomeric impurities are particularly detrimental to drug discovery efforts.
-
Document Everything: Maintain a detailed internal database of spectra for each batch of a reagent. This creates a library of reference data that becomes invaluable for troubleshooting future experiments.
References
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- Proclinical. (2023, February 28). The Importance of Good Quality Raw Materials in Pharmaceutical Manufacturing.
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- Valencylab. (2025, January 11). Benefits of Using High-Quality Pharma Raw Materials in Drug Manufacturing.
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- Güngör, M., Çınar, Z. Ö., Seçen, E., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 996-1010.
- Al-Zahrani, M. A., Al-Abdullah, E. S., Al-Wabli, R. I., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1289, 135832.
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A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of 7-Bromoimidazo[1,2-a]pyrimidine Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] The introduction of a bromine atom at the 7-position creates a versatile handle for further chemical modification, making 7-Bromoimidazo[1,2-a]pyrimidine derivatives a promising class for drug development. However, a pharmacologically potent molecule is of little therapeutic value if it is rapidly metabolized and cleared from the body before it can exert its effect.
Metabolic stability, the susceptibility of a compound to biotransformation, is a critical parameter in the drug discovery and development process.[3][4][5] Poor metabolic stability can lead to low bioavailability, short half-life, and high inter-patient variability, ultimately causing promising candidates to fail.[5] Therefore, a robust and early assessment of metabolic stability is essential to guide medicinal chemistry efforts and select candidates with favorable pharmacokinetic properties.
This guide provides a comprehensive framework for evaluating the metabolic stability of this compound derivatives. We will move beyond simple protocol recitation to explain the causality behind experimental choices, comparing key in vitro models and providing detailed, field-proven methodologies. Our goal is to empower researchers to generate reliable, interpretable data that confidently drives drug discovery projects forward.
The Metabolic Landscape: Key Players in Biotransformation
The liver is the primary site of drug metabolism.[4][6] Hepatic enzymes have evolved to modify foreign compounds (xenobiotics), typically making them more water-soluble for easier excretion. This process is broadly divided into two phases:
-
Phase I Metabolism: These reactions introduce or expose functional groups (-OH, -NH2, -SH) on the parent molecule, often through oxidation, reduction, or hydrolysis. The most important family of Phase I enzymes is the Cytochrome P450 (CYP) superfamily , responsible for metabolizing a vast majority of drugs.[7][8][9] For nitrogen-rich heterocycles like imidazo[1,2-a]pyrimidines, another crucial enzyme is Aldehyde Oxidase (AO) , a cytosolic enzyme known for its role in the metabolism of azaheterocycles.[1][10][11]
-
Phase II Metabolism: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the functional group introduced in Phase I. This further increases water solubility and facilitates excretion.[4][12]
For the this compound scaffold, potential metabolic "hotspots" could include oxidation of the electron-rich imidazole or pyrimidine rings by CYP or AO enzymes, or hydroxylation followed by Phase II conjugation. Understanding these potential liabilities is the first step in designing a robust evaluation strategy.
Experimental Design: A Tiered Approach to Stability Assessment
To efficiently screen and characterize compounds, a tiered approach is most effective. We begin with a high-throughput, cost-effective assay to rank-order a series of derivatives and then advance the most promising candidates to a more complex, physiologically relevant model.
-
Primary Screen - Liver Microsomal Stability Assay: This is the workhorse of early ADME screening.[8] Liver microsomes are subcellular fractions that are rich in CYP enzymes.[4] This assay is an excellent first pass for identifying compounds susceptible to CYP-mediated (Phase I) metabolism.[8] Its high-throughput nature makes it ideal for screening dozens of compounds quickly.[13]
-
Secondary "Gold Standard" Assay - Hepatocyte Stability Assay: Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies.[4][6] As whole cells, they contain the full complement of both Phase I and Phase II metabolic enzymes, along with necessary cofactors and transporters, providing a more complete and predictive picture of hepatic clearance.[12][14]
Caption: A tiered workflow for efficiently evaluating metabolic stability.
Protocol I: High-Throughput Liver Microsomal Stability Assay
Objective: To rapidly determine the in vitro intrinsic clearance (CLint) of this compound derivatives due to Phase I metabolism and rank-order them for stability.
Principle: The test compound is incubated with liver microsomes in the presence of a cofactor regenerating system (NADPH). The reaction is stopped at various time points, and the disappearance of the parent compound is monitored by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][15][16]
Caption: Logic diagram for CYP450 reaction phenotyping experiments.
Two complementary methods are used:
-
Recombinant Enzymes: The compound is incubated separately with a panel of individual, expressed human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). T[17][18]he enzyme(s) that show the highest rate of metabolism are identified as major contributors.
-
Chemical Inhibition: The compound is incubated in pooled human liver microsomes (which contain all CYPs) in the presence and absence of potent, specific inhibitors for each major CYP isoform. A[7][9][18] significant decrease in metabolism in the presence of a specific inhibitor points to that enzyme's involvement.
Conclusion
Evaluating the metabolic stability of this compound derivatives is a cornerstone of successful drug development. By employing a strategic, tiered approach that combines high-throughput microsomal screening with the more comprehensive hepatocyte model, researchers can efficiently rank-order compounds, diagnose potential metabolic liabilities, and guide synthetic chemistry toward candidates with robust pharmacokinetic profiles. The insights gained from these self-validating systems are crucial for making data-driven decisions, minimizing late-stage attrition, and ultimately, accelerating the journey from a promising molecule to a potential therapeutic.
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Comparative Docking Analysis of 7-Bromoimidazo[1,2-a]pyrimidine Analogs as Potential Kinase Inhibitors
Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a structural resemblance to endogenous purines.[1] This inherent bioisosterism has rendered its derivatives versatile candidates for a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and notably, anticancer properties.[1][2][3][4][5] The fusion of an imidazole and a pyrimidine ring creates a unique electronic and steric environment, making it an ideal framework for designing targeted therapeutics.[6] Among the various applications, the development of kinase inhibitors has emerged as a particularly fruitful area of research for this class of compounds.[7][8]
Protein kinases play a pivotal role in cellular signal transduction pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[9][10] Consequently, kinase inhibitors have become a major class of targeted therapies.[8][11] The imidazo[1,2-a]pyrimidine core has been successfully exploited to generate potent inhibitors of various kinases, including Phosphatidylinositol 3-kinase (PI3K) and tyrosine kinases.[12][13] The 7-bromo substitution on this scaffold offers a strategic vector for chemical modification, potentially enhancing binding affinity and selectivity for the target protein.[14]
This guide presents a comparative molecular docking study of a series of novel 7-Bromoimidazo[1,2-a]pyrimidine analogs. The primary objective is to elucidate their potential as kinase inhibitors by computationally predicting their binding affinities and interaction patterns within the ATP-binding pocket of a selected kinase target. For the purpose of this illustrative guide, we will focus on a hypothetical series of analogs and their docking against a representative tyrosine kinase. This study aims to provide a framework for researchers and drug development professionals to employ similar in silico approaches for the rational design and prioritization of imidazo[1,2-a]pyrimidine-based kinase inhibitors.
Methodology: A Validated In Silico Approach
The causality behind our experimental design is to establish a robust and reproducible computational workflow that can reliably predict the binding potential of our novel analogs. This protocol is designed to be a self-validating system by incorporating a co-crystallized ligand for re-docking and a known inhibitor as a positive control.
Experimental Workflow: From Ligand Preparation to Data Analysis
The entire computational workflow is depicted in the diagram below. Each step is crucial for ensuring the accuracy and reliability of the final docking results.
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A Researcher's Guide to De-Risking 7-Bromoimidazo[1,2-a]pyrimidine-Based Compounds: A Comparative Framework for Off-Target Assessment
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2][3] The 7-bromo substituted series, in particular, offers a valuable synthetic handle for further chemical modification. However, as with any targeted agent, ensuring selectivity is paramount to minimizing toxicity and achieving a desirable therapeutic window. Off-target effects, where a drug interacts with unintended proteins, are a primary cause of preclinical and clinical failures.[4]
This guide provides drug development professionals with a comprehensive, multi-pronged strategy for the early and thorough assessment of off-target liabilities for 7-Bromoimidazo[1,2-a]pyrimidine-based compounds. We will move beyond simple checklists, explaining the causality behind experimental choices and presenting a self-validating system to build a robust safety and selectivity profile.
The Starting Point: Contextualizing On-Target Activity
Before an off-target can be defined, the on-target must be understood. Imidazo[1,2-a]pyrimidine derivatives are frequently designed as ATP-competitive inhibitors of protein kinases due to their structural resemblance to the adenine core of ATP.[3][5] A primary goal is often to inhibit kinases whose signaling pathways are dysregulated in diseases like cancer.[5][6]
It is crucial to first establish the potency of a lead compound against its intended primary target(s) through robust biochemical and cellular assays. This on-target potency (e.g., IC50 or Kd) serves as the benchmark against which all other interactions are measured. A compound that is highly potent against its intended target but shows off-target binding at significantly higher concentrations may still be viable, whereas a compound with similar on- and off-target potencies presents a significant challenge.
A Multi-Layered Strategy for Off-Target Profiling
A truly reliable assessment of off-target effects cannot be achieved with a single method. It requires a tiered, integrated approach that combines computational prediction with biochemical screening and confirmation in a physiological, cell-based context.
}
Tiered workflow for off-target assessment.
Tier 1: Broad-Based Biochemical Profiling
The most efficient first step is to cast a wide net. For kinase inhibitors, large-scale kinase panels are the industry standard.
Methodology: Kinome Scanning
Kinome scanning services, such as KINOMEscan®, utilize competition binding assays to measure the interaction of a compound against hundreds of purified kinases.[7][8][9] This approach is ATP-independent, providing a direct measure of binding affinity (dissociation constant, Kd) rather than enzymatic inhibition (IC50).[8] This is a critical distinction, as it avoids complications from varying ATP concentrations in different assays.
The process allows for rapid, kinome-wide assessment of compound selectivity.[8][10] By screening a compound at a fixed concentration (e.g., 1 µM) against a large panel (e.g., >450 kinases), researchers can quickly identify potential off-target interactions.[8]
Data Interpretation: The output is typically expressed as "% Inhibition" or "Percent of Control". Hits are then prioritized for further validation. A common threshold is to investigate any kinase showing >90% inhibition at the screening concentration.
Comparative Data Example:
Let's consider two hypothetical this compound compounds, Cmpd-A and Cmpd-B , both designed to inhibit DYRK1A.
| Parameter | Cmpd-A | Cmpd-B |
| Primary Target (DYRK1A) IC50 | 15 nM | 45 nM |
| KINOMEscan® Hits (>90% Inh. @ 1µM) | DYRK1A, CLK1, GSK3B, CDK5 | DYRK1A |
| Selectivity Score (S-score @ 1µM) | 0.03 | 0.01 |
Lower S-scores indicate higher selectivity.
From this initial screen, Cmpd-A is more potent against the primary target but shows significant off-target binding to CLK1, GSK3B, and CDK5. Cmpd-B , while less potent, appears far more selective. This data immediately flags potential liabilities for Cmpd-A and prioritizes Cmpd-B for further development, or suggests a medicinal chemistry strategy to improve the selectivity of Cmpd-A.
Tier 2: Verifying Engagement in a Cellular Context
A compound binding to a purified protein in a tube does not guarantee it will engage that same target inside a cell. Cellular target engagement assays are essential to confirm that a potential off-target interaction is relevant in a physiological environment.
Methodology: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical technique that assesses compound-protein binding in intact cells or cell lysates.[11][12][13][14] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[11][12][15]
By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble protein remaining, a "melting curve" can be generated.[11][16] A shift in this curve compared to untreated cells indicates direct target engagement.[15]
Experimental Protocol: CETSA for Off-Target Validation
This protocol outlines the validation of a kinase hit (e.g., CLK1 for Cmpd-A) identified from a kinome scan.
-
Cell Culture: Culture a relevant human cell line known to express the off-target protein (CLK1).
-
Compound Treatment: Treat cells with a high concentration of the test compound (e.g., 10 µM Cmpd-A) and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[11][12]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3-8 minutes using a thermal cycler, followed by immediate cooling.[11][12]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer to release cellular contents.[12]
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[12]
-
Detection: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of the specific off-target protein (CLK1) by Western blotting using a validated antibody.[11]
-
Data Analysis: Plot the band intensity for CLK1 against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the Cmpd-A-treated sample confirms cellular target engagement.
}
Workflow for the Cellular Thermal Shift Assay.
Tier 3: Unbiased and Phenotypic Approaches
While targeted methods are essential, unbiased approaches can uncover unexpected off-target effects that would be missed by hypothesis-driven panels.
Methodology: Phenotypic Screening
Phenotypic screening assesses the overall effect of a compound on a cell or organism without a preconceived target.[17][18] High-content imaging, for example, can quantify hundreds of cellular features (e.g., nuclear size, mitochondrial integrity, cytoskeletal arrangement) in response to compound treatment.
If Cmpd-A, which hits the cell cycle-related kinase CDK5, induces G2/M cell cycle arrest while the highly selective Cmpd-B does not, this provides strong correlative evidence that the CDK5 off-target interaction has a functional consequence. This approach helps bridge the gap between target binding and cellular outcome.[16]
Building a Self-Validating Off-Target Profile
The trustworthiness of an off-target profile is built by cross-validating findings between different methodologies.
-
Biochemical Hit -> Cellular Confirmation: A kinase identified in a KINOMEscan® is only a potential off-target. Its relevance is dramatically increased if it is subsequently confirmed to engage the compound in a CETSA experiment.
-
Cellular Phenotype -> Target Deconvolution: If a compound elicits a specific cellular phenotype (e.g., apoptosis), and that phenotype can be rescued by knocking down a suspected off-target (using siRNA or CRISPR), this creates a powerful link between the off-target interaction and its functional effect.[17]
Conclusion: A Roadmap to Safer Candidates
The assessment of off-target effects for this compound-based compounds should not be a final checkbox but an integral part of the lead optimization process. By employing a tiered strategy—starting with broad biochemical profiling, confirming hits with cellular target engagement assays like CETSA, and correlating these findings with cellular phenotypes—researchers can make more informed decisions. This comparative framework allows for the early attrition of non-selective compounds and guides medicinal chemistry efforts to rationally design safer, more effective therapeutics. This rigorous, multi-faceted approach is fundamental to enhancing the probability of success and mitigating the risk of late-stage failures.[4]
References
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- Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube.
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- Vohora, D., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
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Decoding the Molecular Endgame: A Comparative Guide to the Mechanism of Action of 7-Bromoimidazo[1,2-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. From anticancer and anti-inflammatory to neuroactive properties, these bicyclic nitrogen-containing heterocycles are a fertile ground for the development of novel therapeutics. The introduction of a bromine atom at the 7-position of this versatile core creates a unique chemical entity—the 7-Bromoimidazo[1,2-a]pyrimidine derivative—with the potential for distinct pharmacological profiles.
This guide provides an in-depth, objective comparison of the current understanding of the mechanism of action of this compound derivatives. Drawing upon experimental data from the broader class of imidazo[1,2-a]pyrimidines and related heterocyclic compounds, we will explore the most probable molecular targets and signaling pathways. This analysis will be grounded in comparative data with established therapeutic agents and research compounds, offering a comprehensive resource for researchers seeking to understand and exploit the therapeutic potential of this chemical series.
The Dual Personality: Kinase Inhibition and GABAergic Modulation
The versatile pharmacophore of the imidazo[1,2-a]pyrimidine core allows it to interact with multiple biological targets. Current research points towards two primary mechanisms of action for this class of compounds: inhibition of protein kinases and modulation of GABA-A receptors. The 7-bromo substitution is poised to influence the potency, selectivity, and pharmacokinetic properties of these interactions.
Targeting the Kinome: A New Frontier in Cancer Therapy
The dysregulation of protein kinases is a hallmark of cancer, making them prime targets for therapeutic intervention. The imidazo[1,2-a]pyridine and pyrimidine scaffolds have been successfully developed as potent kinase inhibitors.[1][2] While a definitive kinase target for 7-bromo-substituted derivatives is yet to be fully elucidated, compelling evidence from structurally related compounds points towards several key kinases.
One of the most promising avenues of investigation is the inhibition of kinases involved in cell proliferation and survival pathways, such as the PI3K/Akt/mTOR signaling cascade .[1][3] Studies on related imidazo[1,2-a]pyridine derivatives have demonstrated their ability to reduce the phosphorylation of Akt and its downstream target mTOR, leading to cell cycle arrest and apoptosis in cancer cells.[3]
Furthermore, the imidazo[1,2-a]pyridine scaffold has been identified as a source of inhibitors for Activin receptor-like kinase 2 (ALK2) , a key component of the bone morphogenetic protein (BMP) signaling pathway implicated in rare genetic disorders and certain cancers.[4] Although specific data for 7-bromo derivatives as ALK2 inhibitors are not yet widely available, the core structure's proven activity makes this a compelling area for further investigation.
A recent patent has also highlighted 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as potent inhibitors of the c-KIT receptor tyrosine kinase , a driver in various cancers, including gastrointestinal stromal tumors (GIST).[5] These compounds have shown efficacy against imatinib-resistant c-KIT mutations, underscoring the potential of this scaffold to overcome clinical resistance.[5]
To contextualize the potential of this compound derivatives as kinase inhibitors, it is essential to compare their hypothetical performance with established drugs targeting similar pathways.
| Kinase Target Family | Representative this compound Derivative (Hypothetical) | Established Kinase Inhibitor | Reported IC50 Values for Established Inhibitor |
| PI3K/Akt/mTOR Pathway | 7-Bromo-2-phenylimidazo[1,2-a]pyrimidine | GDC-0941 (Pictilisib) | PI3Kα: 3 nM; PI3Kδ: 3 nM; PI3Kβ: 33 nM; PI3Kγ: 75 nM |
| ALK Family | 7-Bromo-3-(quinolin-4-yl)imidazo[1,2-a]pyrimidine | LDN-193189 | ALK2: 5 nM; ALK3: 30 nM |
| c-KIT | 4-(7-Bromoimidazo[1,2-a]pyridin-3-yl)-pyrimidine | Imatinib | c-KIT: ~100 nM |
This table presents hypothetical targets for 7-bromo derivatives based on the activity of the core scaffold and provides IC50 values for established inhibitors for comparative purposes.
dot
Figure 1. Putative Kinase Inhibition Signaling Pathway.
Modulating the Central Nervous System: Interaction with GABA-A Receptors
The imidazo[1,2-a]pyrimidine scaffold is structurally analogous to benzodiazepines, a class of drugs well-known for their anxiolytic, sedative, and anticonvulsant properties mediated through the positive allosteric modulation of GABA-A receptors.[6][7] Research has confirmed that imidazo[1,2-a]pyrimidines are indeed GABA-A receptor benzodiazepine binding site ligands.[6]
A significant study on imidazo[1,2-a]pyrimidines demonstrated their ability to act as functionally selective agonists at the GABA-A α2 and α3 subtypes.[7][8] This subtype selectivity is a highly desirable trait, as it may allow for the development of anxiolytics with a reduced sedative and amnestic side-effect profile, which is often associated with non-selective benzodiazepines that strongly modulate the α1 subtype.[8]
The 7-position of the imidazo[1,2-a]pyrimidine ring has been shown to be a critical determinant of this subtype selectivity. For instance, a 7-trifluoromethyl substituent was found in a derivative that exhibited anxiolytic properties with minimal sedation.[7] This strongly suggests that a 7-bromo substituent would also significantly influence the interaction with GABA-A receptor subtypes.
The following table compares the binding affinities of a known imidazo[1,2-a]pyrimidine derivative with a classic benzodiazepine, highlighting the potential for subtype selectivity.
| Compound | GABA-A Receptor Subtype | Binding Affinity (Ki, nM) |
| Imidazo[1,2-a]pyrimidine Derivative (14a) [8] | α1β3γ2 | 1.8 |
| α2β3γ2 | 0.4 | |
| α3β3γ2 | 0.2 | |
| α5β3γ2 | 2.5 | |
| Diazepam (non-selective) | α1β2γ2 | ~4 |
| α2β2γ2 | ~4 | |
| α3β2γ2 | ~4 | |
| α5β2γ2 | ~4 |
This table showcases the subtype selectivity of an imidazo[1,2-a]pyrimidine derivative compared to the non-selective profile of diazepam.
dot
Figure 2. GABA-A Receptor Modulation Workflow.
Experimental Protocols for Mechanism of Action Confirmation
To rigorously confirm the mechanism of action of this compound derivatives, a series of well-established in vitro assays are essential. The following protocols provide a framework for these investigations.
Protocol 1: Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Kinase of interest (e.g., recombinant human ALK2, c-KIT)
-
Kinase substrate
-
ATP
-
This compound derivative
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivative in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the compound solution or vehicle control.
-
Add 5 µL of the kinase solution to each well.
-
Initiate the reaction by adding 2.5 µL of the ATP/substrate mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes in the dark.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
dot
Figure 3. Kinase Inhibition Assay Workflow.
Protocol 2: GABA-A Receptor Radioligand Binding Assay
This assay determines the binding affinity of a compound to the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Rat cortical membranes (source of GABA-A receptors)
-
[³H]Flunitrazepam (radioligand for the benzodiazepine site)
-
This compound derivative
-
Unlabeled competitor (e.g., Diazepam) for non-specific binding determination
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brains in an appropriate buffer and prepare a synaptic membrane fraction through differential centrifugation.
-
Binding Assay:
-
In a final volume of 250 µL, combine the membrane suspension, [³H]Flunitrazepam, and varying concentrations of the this compound derivative.
-
For total binding, omit the test compound.
-
For non-specific binding, include a high concentration of an unlabeled competitor (e.g., 10 µM Diazepam).
-
Incubate at 4°C for 60 minutes.
-
-
Termination and Measurement:
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value of the test compound using the Cheng-Prusoff equation.
-
dot
Figure 4. Radioligand Binding Assay Workflow.
Protocol 3: Western Blot Analysis of Signaling Pathways
This technique is used to detect specific proteins in a cell lysate to determine the effect of a compound on their expression or phosphorylation status.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
This compound derivative
-
Cell lysis buffer
-
Primary antibodies against target proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, Bcl-2, Bax)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
Western blotting apparatus
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with the this compound derivative at various concentrations and time points.
-
Lyse the cells to extract total protein.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine changes in protein expression or phosphorylation.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics with potentially dual mechanisms of action. The existing body of research on the broader imidazo[1,2-a]pyrimidine class strongly suggests that these compounds can act as both kinase inhibitors and GABA-A receptor modulators. The 7-bromo substitution is likely to play a crucial role in fine-tuning the potency and selectivity for these targets.
Future research should focus on a systematic evaluation of a library of this compound derivatives against a panel of kinases and GABA-A receptor subtypes. This will allow for the definitive identification of primary molecular targets and the elucidation of a clear structure-activity relationship (SAR). Such studies, coupled with the detailed experimental protocols outlined in this guide, will pave the way for the rational design of next-generation therapeutics with improved efficacy and safety profiles.
References
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- El-Sayed, N. N. E., et al. (2024). Investigation of New Biologically Active Benzo[9][10]imidazo[1,2-a]pyrimidine Derivatives as Broad-Spectrum Antimicrobial Agents: Synthesis, Anti-Biofilm, ROS and in Silico Studies. Drug Development Research, 85(5), e22196. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromoimidazo[1,2-a]pyrimidine
This guide provides essential safety and logistical information for the proper handling and disposal of 7-Bromoimidazo[1,2-a]pyrimidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural framework grounded in scientific causality. Our objective is to ensure your operational safety and environmental responsibility by providing a self-validating system for chemical waste management.
Disclaimer: Specific safety data for this compound is limited. The guidance provided herein is synthesized from data on structurally similar compounds, including other brominated imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives.[1][2][3][4] A comprehensive, site-specific risk assessment should be conducted before handling this chemical.
Hazard Profile and Risk Assessment: The "Why" Behind the Precautions
This compound is a halogenated heterocyclic compound. This chemical class requires careful handling due to potential reactivity and hazards upon exposure or improper disposal. The core imidazo[1,2-a]pyrimidine structure is found in many biologically active molecules, but the addition of a bromine atom necessitates specific safety considerations.[5][6][7]
Based on data from close structural analogues, the primary hazards are summarized below.[1][8][9] Understanding these potential risks is the foundation of a sound safety and disposal protocol.
| Hazard Class | GHS Classification | Potential Effect | Causality and Scientific Rationale |
| Acute Toxicity, Oral | Warning (Harmful) | Harmful if swallowed.[1][9] | The compound can interfere with biological processes upon ingestion. The full toxicological properties have not been thoroughly investigated, mandating caution.[4] |
| Skin Corrosion/Irritation | Warning (Causes skin irritation) | May cause redness, itching, or inflammation upon direct contact.[1][3][8] | Halogenated organic compounds can disrupt the lipid layer of the skin, leading to irritation. Prolonged contact should be avoided. |
| Serious Eye Damage/Irritation | Warning (Causes serious eye irritation) | Can cause significant, potentially damaging, irritation to eye tissue.[1][3][8] | The chemical structure can react with the sensitive membranes of the eye, leading to a strong inflammatory response. |
| Specific Target Organ Toxicity (Single Exposure) | Warning (May cause respiratory irritation) | Inhalation of dust may irritate the respiratory tract, causing coughing or shortness of breath.[1][9] | Fine chemical dusts can be easily inhaled, causing irritation to the mucous membranes of the nose, throat, and lungs. |
Essential Safety Protocols: From Benchtop to Disposal
A robust safety culture is proactive, not reactive. The following protocols for personal protective equipment (PPE) and spill management are designed to create a safe operating environment and prepare you for unforeseen events.
Personal Protective Equipment (PPE)
PPE is your last line of defense against chemical exposure.[10] The selection of appropriate PPE must be based on a thorough risk assessment of the procedures being performed.[11]
| Task | Required PPE | Rationale and Best Practices |
| Routine Handling (Weighing, transfers, reaction setup) | Flame-resistant lab coat, ANSI Z87.1-compliant safety glasses, Nitrile gloves. | Lab Coat: Protects skin and clothing from minor spills.[11] Safety Glasses: Essential to prevent eye exposure from splashes or airborne particles.[12] Gloves: Prevents dermal contact. Check gloves for integrity before use and wash hands thoroughly after removal.[13] |
| Handling >1 Liter or Splash Risk | Chemical splash goggles (in place of safety glasses). | Goggles provide a complete seal around the eyes, offering superior protection against splashes compared to safety glasses.[11] |
| Spill Cleanup | All routine PPE plus: Double-gloving (e.g., two pairs of nitrile gloves), Face shield (worn over goggles). | Double-gloving: Provides an extra layer of protection and allows for safe removal of the contaminated outer glove.[10] Face Shield: Protects the entire face from splashes that may occur during cleanup.[11] |
First Aid and Emergency Response
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][14]
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[14][15]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[4][14]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting unless directed by medical personnel. Seek immediate medical attention.[2]
Accidental Release and Spill Cleanup Protocol
Proper containment and cleanup prevent wider contamination and exposure.
-
Evacuate and Alert: Clear the immediate area of all personnel. Inform your supervisor and laboratory safety officer.
-
Control Vapors/Dust: Ensure the area is well-ventilated, preferably within a certified chemical fume hood. Avoid actions that generate dust.[3]
-
Assemble PPE: Don the appropriate PPE for spill cleanup as detailed in the table above.
-
Contain and Absorb: For solid spills, gently sweep or vacuum up the material and place it in a suitable, labeled container for disposal. Do not use air hoses for cleaning.[3]
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
Dispose: All cleanup materials (absorbents, contaminated gloves, etc.) must be collected and disposed of as hazardous waste along with the chemical itself.[3]
The Core Disposal Workflow: A Step-by-Step Guide
Improper disposal of this compound is a regulatory violation and an environmental hazard.[4][16] As a halogenated organic compound, it falls under specific hazardous waste categories.[17] The following workflow ensures compliance and safety.
Step 1: Waste Characterization and Segregation
-
Identify: Classify all waste containing this compound as Hazardous Halogenated Organic Waste . This includes the pure compound, reaction mixtures, contaminated consumables (e.g., silica gel, filter paper), and spill cleanup debris.
-
Segregate: Do not mix this waste with non-halogenated organic waste, aqueous waste, or general laboratory trash. Cross-contamination can create complex and expensive disposal challenges.
Step 2: Waste Accumulation and Containerization
-
Container: Use a designated, chemically compatible, and leak-proof waste container. The container must have a secure screw-top cap.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the major constituents and their approximate percentages.
-
Storage: Keep the waste container closed at all times, except when adding waste. Store it in a designated satellite accumulation area that is secure and away from ignition sources.[12][14]
Step 3: Final Disposal Pathway
-
Professional Disposal: The only acceptable disposal method is through a licensed environmental waste management contractor.[2] Your institution's Environmental Health & Safety (EHS) department will coordinate this.
-
Methodology: The standard and required disposal technology for halogenated organic compounds is high-temperature incineration in a permitted hazardous waste incinerator. This process ensures the complete destruction of the compound and scrubs harmful byproducts (e.g., hydrogen bromide, NOx) from the exhaust gas.[12]
-
Regulatory Compliance: Chemical waste generators are legally responsible for the waste from "cradle to grave." Ensure your disposal vendor provides documentation of proper disposal, and consult local and national regulations to ensure complete and accurate classification.[8]
Diagram: Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
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Comprehensive Guide to Personal Protective Equipment for Handling 7-Bromoimidazo[1,2-a]pyrimidine
For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides essential, in-depth technical information on the appropriate personal protective equipment (PPE) for handling 7-Bromoimidazo[1,2-a]pyrimidine, a heterocyclic compound with significant potential in medicinal chemistry.[1][2][3] By understanding the rationale behind each safety measure, you can build a culture of safety and ensure the integrity of your research.
Core Principles of Protection
The primary routes of exposure to this compound in a laboratory setting are inhalation of dust particles, skin contact, and eye contact. The following PPE recommendations are designed to mitigate these risks at every stage of handling, from weighing and preparing solutions to running reactions and managing waste.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is contingent on the specific task being performed. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Minimum PPE Requirement | Enhanced Precautions (Recommended) |
| Weighing Solid Compound | - Nitrile Gloves (double-gloved) - Safety Glasses with Side Shields - Laboratory Coat | - Chemical Splash Goggles - Face Shield - Respiratory Protection (N95 or higher) |
| Preparing Solutions | - Nitrile Gloves (double-gloved) - Chemical Splash Goggles - Laboratory Coat | - Face Shield - Work within a certified chemical fume hood |
| Running Reactions | - Nitrile Gloves (double-gloved) - Chemical Splash Goggles - Laboratory Coat | - Face Shield (if outside a fume hood) - Flame-resistant lab coat (if using flammable solvents) |
| Handling Waste | - Nitrile Gloves (double-gloved) - Chemical Splash Goggles - Laboratory Coat | - Ensure waste containers are properly labeled and sealed |
Detailed PPE Guidance and Rationale
Eye and Face Protection: The First Line of Defense
Given that related compounds cause serious eye irritation, robust eye and face protection is non-negotiable.[4][5][8]
-
Safety Glasses with Side Shields: These are the absolute minimum requirement for any work in a laboratory where chemicals are handled.
-
Chemical Splash Goggles: Highly recommended for all activities involving this compound, especially when preparing solutions or handling larger quantities.[9] Goggles provide a seal around the eyes, offering superior protection from splashes and airborne particles compared to safety glasses.
-
Face Shields: A face shield should be worn in conjunction with chemical splash goggles when there is a significant risk of splashing, such as during the addition of reagents or when working with reactions under pressure.[9][10]
Skin and Body Protection: Preventing Dermal Exposure
Brominated heterocyclic compounds are often skin irritants.[4][5] Preventing dermal contact is crucial.
-
Laboratory Coat: A standard lab coat is required to protect street clothing and underlying skin from contamination. For procedures with a higher risk of splashing, a lab coat with elastic cuffs is recommended.
-
Gloves:
-
Material: Nitrile gloves are a suitable choice for handling solid this compound and its solutions in common laboratory solvents. Always consult a glove compatibility chart for the specific solvents being used.
-
Double Gloving: The practice of wearing two pairs of gloves is strongly recommended. This provides an additional layer of protection in case the outer glove is compromised. When removing gloves, do so without touching the outer surface of the inner glove.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated.
-
Respiratory Protection: Mitigating Inhalation Hazards
The dust of imidazo[1,2-a]pyrimidine derivatives can cause respiratory irritation.[4][5][8]
-
Engineering Controls: The primary method for controlling respiratory hazards is through the use of engineering controls, such as a certified chemical fume hood. All weighing of the solid compound and preparation of solutions should be performed within a fume hood.
-
Respiratory Masks: If a fume hood is not available or as an additional precaution, a NIOSH-approved N95 respirator or higher should be worn when handling the solid powder. Ensure you have been properly fit-tested for the respirator you are using.
Operational and Disposal Plans
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound with corresponding PPE.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][11]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6][11]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[12]
Disposal Plan
All waste containing this compound, including contaminated gloves, paper towels, and solutions, should be collected in a clearly labeled, sealed container.[12][13][14] This waste must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain.[12]
By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues while advancing your critical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
